Norprogesterone
描述
属性
分子式 |
C23H32O4 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
[(13S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-13-12-22(4)20(9-10-23(22,14(2)24)27-15(3)25)19-7-5-16-11-17(26)6-8-18(16)21(13)19/h11,13,18-21H,5-10,12H2,1-4H3/t13?,18?,19?,20?,21?,22-,23-/m0/s1 |
InChI 键 |
IWSXBCZCPVUWHT-SNOJSKPISA-N |
手性 SMILES |
CC1C[C@]2(C(CC[C@@]2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C |
规范 SMILES |
CC1CC2(C(CCC2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Activity of 19-Norprogesterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Norprogesterone (B1209251) (19-norpregn-4-ene-3,20-dione) is a synthetic steroidal progestin of significant interest in medicinal chemistry and pharmacology. Structurally, it is a close analog of the endogenous hormone progesterone (B1679170), distinguished by the absence of the C19 methyl group. This seemingly minor modification profoundly enhances its progestational activity and alters its binding profile to other steroid receptors, notably the mineralocorticoid receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of 19-norprogesterone. Detailed experimental protocols for its synthesis and bioactivity assessment are provided, alongside a summary of its receptor binding affinities and a depiction of its primary signaling pathway.
Chemical Structure and Physicochemical Properties
19-Norprogesterone is a C20 steroid, belonging to the pregnane (B1235032) family of progestins.[1] The key structural feature that differentiates it from progesterone is the lack of the angular methyl group at the C-10 position.[1] Its systematic IUPAC name is (8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one.
The removal of the C19 methyl group leads to a molecule with a slightly lower molecular weight than progesterone and influences its three-dimensional conformation, which is critical for receptor interaction.
Data Presentation: Physicochemical Properties of 19-Norprogesterone
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₈O₂ | [2] |
| Molecular Weight | 300.44 g/mol | [2] |
| CAS Number | 472-54-8 | [2] |
| Melting Point | 144-145 °C | [3] |
| Appearance | White to off-white crystalline powder | |
| Synonyms | 19-Norpregn-4-ene-3,20-dione, 19-NOR-P | [2] |
Biological Activity and Receptor Binding Profile
19-Norprogesterone is a potent progestogen, with studies in rabbits using the Clauberg assay demonstrating it to be 4 to 8 times more active than progesterone.[3] Its biological effects are primarily mediated through its interaction with intracellular steroid hormone receptors.
-
Progesterone Receptor (PR): 19-Norprogesterone exhibits a high affinity for the progesterone receptor, acting as a potent agonist.[4] This interaction is responsible for its strong progestational effects. Derivatives of 19-norprogesterone are often described as "pure" progestins due to their high selectivity for the PR.[5]
-
Mineralocorticoid Receptor (MR): Unlike progesterone, which is an antagonist of the MR, 19-norprogesterone acts as a partial agonist.[3] It has a significant affinity for the MR, which can lead to mineralocorticoid effects such as sodium retention.[3]
-
Androgen, Estrogen, and Glucocorticoid Receptors: 19-Norprogesterone and its derivatives generally exhibit reduced or no binding to the androgen, estrogen, and glucocorticoid receptors, contributing to a more specific progestational profile with fewer off-target effects compared to 19-nortestosterone derivatives.[5][6]
Data Presentation: Receptor Binding Affinity of 19-Norprogesterone
| Receptor | Relative Binding Affinity (RBA) / Activity | Reference(s) |
| Progesterone Receptor (PR) | High affinity agonist; 4-8 times more potent than progesterone in vivo. | [3][4] |
| Mineralocorticoid Receptor (MR) | Partial agonist; RBA is 47% of aldosterone (B195564) in rat kidney cytosol. | [3] |
| Androgen Receptor (AR) | Substantially reduced or no binding. | [6] |
| Estrogen Receptor (ER) | No significant binding or estrogenic activity. | [5] |
| Glucocorticoid Receptor (GR) | No significant binding or glucocorticoid activity. | [5] |
Signaling Pathway
Upon entering a target cell, 19-norprogesterone binds to the progesterone receptor located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Signaling pathway of 19-norprogesterone via the progesterone receptor.
Experimental Protocols
Synthesis of 19-Norprogesterone via Birch Reduction of an Estrone (B1671321) Derivative
This protocol outlines a general procedure for the synthesis of 19-nor steroids from estrone derivatives, a classic application of the Birch reduction.[7][8]
Objective: To synthesize 19-norprogesterone by removing the C19 angular methyl group from a suitable steroid precursor through the reduction of an aromatic A-ring.
Materials:
-
Estrone methyl ether (or another suitable estrone derivative)
-
Liquid ammonia (B1221849) (anhydrous)
-
Lithium or sodium metal
-
Anhydrous ethanol (B145695) or tert-butanol
-
Anhydrous ether
-
Hydrochloric acid (HCl)
-
Chromic acid or other suitable oxidizing agent
-
Appropriate organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation: Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet for maintaining an inert atmosphere (e.g., argon or nitrogen).
-
Dissolution: Dissolve the estrone derivative in a suitable anhydrous solvent (e.g., a mixture of anhydrous ether and tetrahydrofuran) in the flask.
-
Birch Reduction: Cool the flask to -78 °C using a dry ice/acetone bath and condense anhydrous liquid ammonia into the flask. To the stirred solution, add small pieces of lithium or sodium metal until a persistent blue color is observed, indicating the presence of solvated electrons. Add an alcohol (e.g., ethanol) as a proton source.
-
Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction by the slow addition of a proton source (e.g., excess ethanol or ammonium (B1175870) chloride) until the blue color disappears. Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Hydrolysis: Add water to the residue and acidify with dilute HCl to hydrolyze the resulting enol ether to a ketone.
-
Oxidation: The intermediate may require oxidation of a hydroxyl group to the final ketone. This can be achieved using a suitable oxidizing agent like chromic acid.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 19-norprogesterone.
Determination of Progestational Activity using the Clauberg Assay
This bioassay assesses the progestational activity of a compound by observing its effect on the uterine endometrium of immature female rabbits primed with estrogen.[5]
Objective: To quantify the progestational potency of 19-norprogesterone relative to a standard (progesterone).
Materials:
-
Immature female rabbits (approximately 1.5 kg)
-
19-Norprogesterone and progesterone (as a standard)
-
Sesame oil (or other suitable vehicle)
-
Syringes and needles for injection
-
Surgical instruments for dissection
-
Histological processing reagents (formalin, ethanol series, xylene, paraffin (B1166041) wax)
-
Microtome and microscope slides
-
Staining reagents (e.g., hematoxylin (B73222) and eosin)
-
Microscope with an imaging system
Procedure:
-
Estrogen Priming: Administer daily subcutaneous injections of estradiol (e.g., 5 µg) in a vehicle to the rabbits for 6 consecutive days. This induces proliferation of the uterine endometrium.
-
Progestin Administration: Following the estrogen priming phase, divide the rabbits into groups and administer daily subcutaneous injections of varying doses of 19-norprogesterone or progesterone (dissolved in the vehicle) for 5 consecutive days. Include a vehicle-only control group.
-
Euthanasia and Tissue Collection: 24 hours after the final injection, euthanize the rabbits. Carefully dissect the uterus and fix it in 10% neutral buffered formalin.
-
Histological Processing: Process the uterine tissue through a series of ethanol and xylene washes and embed it in paraffin wax.
-
Sectioning and Staining: Cut thin sections (e.g., 5 µm) of the embedded tissue using a microtome, mount them on microscope slides, and stain with hematoxylin and eosin.
-
Microscopic Evaluation: Examine the stained uterine sections under a microscope. The degree of progestational activity is determined by the extent of glandular proliferation and arborization in the endometrium. This can be quantified using a scoring system (e.g., McPhail index) or by morphometric analysis (e.g., measuring the glandular/total mucosal area ratio).
-
Data Analysis: Construct dose-response curves for both 19-norprogesterone and progesterone. The relative potency of 19-norprogesterone is calculated by comparing the dose required to produce a specific level of endometrial proliferation to that of progesterone.
Competitive Radioligand Binding Assay for Progesterone Receptor Affinity
This in vitro assay determines the affinity of 19-norprogesterone for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[1][9]
Objective: To determine the inhibitory constant (Ki) of 19-norprogesterone for the progesterone receptor.
Materials:
-
Source of progesterone receptors (e.g., cytosol preparation from the uterus of estrogen-primed rabbits or a cell line overexpressing the human progesterone receptor).[1]
-
Radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-ORG 2058)
-
Unlabeled 19-norprogesterone and progesterone (as a reference)
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Dextran-coated charcoal or glass fiber filters for separating bound and free radioligand
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Multi-well plates and standard laboratory equipment
Procedure:
-
Receptor Preparation: Prepare a cytosol fraction containing progesterone receptors from the chosen tissue or cell source by homogenization and ultracentrifugation.[1] Determine the protein concentration of the cytosol preparation.
-
Assay Setup: In a multi-well plate, set up the binding reactions. Each well should contain:
-
A fixed amount of the receptor preparation.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
Increasing concentrations of unlabeled 19-norprogesterone (the competitor).
-
Control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled progesterone).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 4 °C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is commonly done by adding a dextran-coated charcoal suspension, which adsorbs the free radioligand, followed by centrifugation. Alternatively, the reaction mixture can be filtered through glass fiber filters, which trap the receptor-ligand complexes.[9]
-
Quantification: Measure the radioactivity of the bound fraction (the supernatant after charcoal treatment or the filters) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of 19-norprogesterone. The concentration of 19-norprogesterone that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
19-Norprogesterone represents a foundational molecule in the development of synthetic progestins. Its unique chemical structure, resulting from the removal of the C19 methyl group, confers enhanced progestational potency and a distinct receptor binding profile compared to its parent compound, progesterone. The detailed methodologies provided in this guide for its synthesis and biological characterization are essential for researchers in steroid chemistry, pharmacology, and drug development. A thorough understanding of its structure-activity relationships continues to inform the design of novel progestins with improved therapeutic indices for a range of applications, including contraception and hormone replacement therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 4. New steroids with antiprogestational and antiglucocorticoid activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 7. wepub.org [wepub.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
The Genesis of a Potent Progestin: A Technical History of Norprogesterone Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and synthetic evolution of 19-norprogesterone (B1209251), a pivotal molecule that reshaped the landscape of steroid chemistry and hormonal therapeutics. From its initial serendipitous discovery to the elucidation of its potent progestational activity, this document provides a comprehensive overview of the key scientific milestones, detailed experimental protocols, and the underlying signaling pathways that govern its biological effects.
A Landmark Discovery: The Dawn of the 19-Nor Steroids
The story of 19-norprogesterone begins in 1944, when its synthesis was first reported. However, it was the resynthesis in 1951 by a team at Syntex, S.A. in Mexico City, led by the renowned chemist Carl Djerassi, alongside Luis Miramontes and George Rosenkranz, that marked a turning point.[1][2][3][4] This improved synthetic method allowed for a more thorough investigation of its biological properties. Subsequent studies in 1953 revealed that 19-norprogesterone possessed a remarkable 4- to 8-fold greater progestogenic activity than progesterone (B1679170) itself, establishing it as the most potent progestogen known at the time.[1]
This discovery was profound, demonstrating that the removal of the C19 angular methyl group from the steroid backbone could dramatically enhance biological activity. This finding laid the groundwork for the development of a new class of potent synthetic hormones, the 19-nor steroids, which would ultimately lead to the creation of the first oral contraceptives.[1] The enhanced potency of 19-norprogesterone spurred the synthesis of other 19-nor analogs, most notably norethindrone (B1679910) (19-nor-17α-ethynyltestosterone), a key component of the first birth control pills.[1][5]
The Synthetic Pathway: From Estrone (B1671321) to 19-Norprogesterone
The early and most notable syntheses of 19-norprogesterone utilized estrone or its derivatives as starting materials. A key transformation in this process is the Birch reduction, a powerful method for the partial reduction of aromatic rings.[5][6]
Key Experimental Protocol: The Birch Reduction of Estradiol (B170435) Methyl Ether
The following protocol is a representative example of the Birch reduction as a crucial step in the synthesis of 19-nor steroids. This method, adapted from foundational studies, illustrates the core chemical transformation.
Objective: To reduce the aromatic A-ring of an estradiol derivative to form a 1,4-diene, a key intermediate for 19-norprogesterone synthesis.
Materials:
-
Estradiol 3-methyl ether
-
Liquid ammonia (B1221849) (anhydrous)
-
Lithium or Sodium metal
-
Anhydrous ethanol (B145695) or tert-butanol
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ammonium (B1175870) chloride (saturated aqueous solution)
Procedure:
-
A solution of estradiol 3-methyl ether in a suitable anhydrous solvent (e.g., a mixture of THF and tert-butanol) is prepared in a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer.
-
Anhydrous liquid ammonia is condensed into the flask, and the mixture is stirred until the steroid is fully dissolved.
-
Small pieces of lithium or sodium metal are added portionwise to the stirred solution. The formation of a deep blue color indicates the presence of solvated electrons, the active reducing species.
-
The reaction is allowed to proceed at -33°C (the boiling point of liquid ammonia) for a specified period, typically 1-2 hours.
-
The reaction is quenched by the slow addition of anhydrous ethanol to destroy the excess alkali metal, followed by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The ammonia is allowed to evaporate, and the remaining aqueous mixture is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,4-diene product.
Quantitative Data:
| Parameter | Value/Observation |
| Starting Material | Estradiol 3-methyl ether |
| Reducing Agent | Lithium or Sodium in liquid ammonia |
| Proton Source | Ethanol or tert-butanol |
| Reaction Temperature | -33°C |
| Typical Reaction Time | 1-2 hours |
| Quenching Agent | Ethanol, followed by saturated NH4Cl |
| Product | 19-nor-1,4-androstadien-17β-ol-3-one precursor |
| Reported Yields | Varying, but often in the range of 60-80% for the reduction step. |
Note: This is a generalized protocol. Specific conditions and yields can vary based on the exact substrate and scale of the reaction.
Experimental Workflow for 19-Norprogesterone Synthesis
The overall synthetic strategy from an estradiol derivative to 19-norprogesterone can be visualized as a multi-step process.
Caption: A simplified workflow for the synthesis of 19-norprogesterone from an estradiol derivative.
Mechanism of Action: Progesterone Receptor Signaling Pathways
Norprogesterone, like progesterone, exerts its biological effects primarily through interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily. The activation of PR initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.[7][8][9][10][11][12][13]
The Classical Genomic Pathway
The genomic pathway involves the direct regulation of gene expression by the activated progesterone receptor.
Caption: The classical genomic signaling pathway of the progesterone receptor.
Upon entering the cell, this compound binds to the ligand-binding domain of the progesterone receptor, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[9] Ligand binding induces a conformational change in the receptor, causing the dissociation of the HSPs and the dimerization of the receptor. This activated receptor dimer then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[9][10] The binding of the PR dimer to PREs recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription and ultimately, a change in protein synthesis that results in a cellular response.[8][9]
Rapid Non-Genomic Signaling
In addition to the slower genomic pathway, this compound can also elicit rapid cellular responses through non-genomic signaling pathways.[11][12][14][15] These pathways are initiated at the cell membrane and do not require gene transcription or protein synthesis.
Caption: A simplified overview of the non-genomic signaling pathways of this compound.
These rapid actions are mediated by membrane-associated progesterone receptors (mPRs), which are distinct from the classical nuclear PRs.[11][14] Upon binding this compound, mPRs can activate G-proteins, leading to the rapid modulation of intracellular second messengers such as cyclic AMP (cAMP) and calcium ions (Ca2+).[12][14] This, in turn, can trigger various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, and modulate the activity of ion channels.[12][14] These non-genomic actions are responsible for the rapid effects of progestins on neuronal excitability and other cellular processes.
Conclusion
The discovery and synthesis of 19-norprogesterone represent a landmark achievement in medicinal chemistry. The realization that the removal of a single methyl group could so profoundly enhance progestational activity opened up new avenues for drug design and led directly to the development of hormonal contraception. The synthetic routes, particularly those employing the Birch reduction, showcase elegant chemical strategies for the modification of complex natural products. Furthermore, the elucidation of its dual genomic and non-genomic signaling pathways provides a deeper understanding of its multifaceted biological effects. This technical guide serves as a testament to the enduring legacy of this remarkable molecule and as a resource for researchers continuing to explore the vast potential of steroid-based therapeutics.
References
- 1. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. djerassi.com [djerassi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. wepub.org [wepub.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 9. Activation of Progestin Receptors in Female Reproductive Behavior: Interactions with Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Non-genomic mechanisms of progesterone action in the brain [frontiersin.org]
- 15. benchchem.com [benchchem.com]
Norprogesterone: A Technical Guide for Researchers
IUPAC Name: (8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Abstract
Norprogesterone, also known as 19-norprogesterone, is a synthetic progestin that is structurally analogous to the endogenous steroid hormone progesterone (B1679170), differing by the absence of a methyl group at the C-19 position.[1][3] This structural modification significantly enhances its progestogenic activity, making it a subject of considerable interest in reproductive medicine and drug development. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, receptor binding profile, and its effects on key signaling pathways. Detailed experimental protocols for relevant assays and a schematic for its synthesis are also presented to support further research and development in this area.
Physicochemical Properties
This compound is a white to off-white crystalline powder. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H28O2 | [1] |
| Molecular Weight | 300.44 g/mol | [1] |
| Melting Point | 144-145 °C | [3] |
| Water Solubility | 36.1 mg/L (at 37 °C) | [1] |
Receptor Binding and Biological Activity
The biological effects of this compound are mediated through its interaction with various steroid hormone receptors. Its binding affinity and functional activity have been characterized in a variety of in vitro and in vivo models.
Receptor Binding Affinity
This compound exhibits a distinct binding profile to several nuclear receptors. The following table summarizes its relative binding affinity (RBA) compared to the natural ligands for the progesterone receptor (PR) and the mineralocorticoid receptor (MR).
| Receptor | Ligand | Relative Binding Affinity (%) | Reference |
| Progesterone Receptor (PR) | Progesterone | 100 | N/A |
| This compound | High | [4] | |
| Mineralocorticoid Receptor (MR) | Aldosterone (B195564) | 100 | N/A |
| This compound | ~300 (compared to progesterone) | [5] |
Progestogenic Activity
This compound is a potent progestogen, with studies indicating it possesses 4 to 8 times the activity of progesterone in the Clauberg assay in rabbits.[3]
Mineralocorticoid Activity
Unlike progesterone, which acts as an antagonist at the mineralocorticoid receptor, this compound is a full mineralocorticoid agonist.[5][6] This agonist activity has been demonstrated in adrenalectomized rat urinary K+/Na+ bioassay systems.[5]
Signaling Pathways
This compound exerts its biological effects primarily through the modulation of the progesterone and mineralocorticoid receptor signaling pathways.
Progesterone Receptor Signaling Pathway
As an agonist of the progesterone receptor, this compound initiates a signaling cascade that influences gene transcription.
Mineralocorticoid Receptor Signaling Pathway
This compound's agonistic activity at the mineralocorticoid receptor triggers a pathway that regulates ion and water balance.
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This protocol outlines a fluorescence polarization-based competitive binding assay to determine the affinity of test compounds for the human progesterone receptor ligand-binding domain (PR-LBD).
Materials:
-
Recombinant Human Progesterone Receptor Ligand-Binding Domain (PR-LBD)
-
Fluorescently Labeled Progesterone Ligand (Tracer)
-
Assay Buffer
-
Progesterone (for standard curve)
-
Test Compounds (including this compound)
-
Black, low-volume 384-well microplates
-
Fluorescence Polarization Plate Reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of PR-LBD in assay buffer at the recommended concentration.
-
Prepare a working solution of the fluorescent tracer in assay buffer.
-
Prepare serial dilutions of progesterone and test compounds in a suitable solvent (e.g., DMSO), followed by a final dilution in assay buffer.
-
-
Assay Setup:
-
Add a small volume of the test compound dilutions to the wells of a black microplate.
-
Include control wells for maximum and minimum polarization.
-
Add the PR-LBD working solution to each well.
-
Initiate the binding reaction by adding the fluorescent tracer working solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the tracer.
-
-
Data Analysis:
-
Calculate the IC50 values for the test compounds by plotting the decrease in fluorescence polarization against the compound concentration.
-
Mineralocorticoid Receptor Functional Assay (Luciferase Reporter Assay)
This protocol describes a cell-based luciferase reporter assay to quantify the agonist or antagonist activity of test compounds on the human mineralocorticoid receptor.
Materials:
-
Mammalian cells engineered to express the human Mineralocorticoid Receptor (MR) and a luciferase reporter gene linked to an MR-responsive promoter.
-
Cell culture medium and supplements.
-
Aldosterone (reference agonist).
-
Test Compounds (including this compound).
-
Luciferase Detection Reagent.
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the MR reporter cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and aldosterone in the appropriate cell culture medium.
-
For antagonist testing, co-treat cells with a fixed concentration of aldosterone and varying concentrations of the test compound.
-
Remove the seeding medium from the cells and add the compound dilutions.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Remove the treatment medium and add the Luciferase Detection Reagent to each well.
-
Incubate at room temperature for a short period to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
For agonist activity, calculate the EC50 values by plotting the increase in luminescence against the compound concentration.
-
For antagonist activity, calculate the IC50 values by plotting the inhibition of aldosterone-induced luminescence against the compound concentration.
-
Synthesis Workflow
The synthesis of this compound can be achieved through a multi-step process starting from diosgenin, a naturally occurring sapogenin. The following diagram illustrates a generalized workflow.
Conclusion
This compound is a potent synthetic progestin with significant mineralocorticoid agonist activity. Its unique pharmacological profile makes it a valuable tool for research in endocrinology and a potential lead compound for the development of new therapeutic agents. The information and protocols provided in this guide are intended to facilitate further investigation into the molecular mechanisms and potential clinical applications of this compound.
References
- 1. Cas 472-54-8,19-NORPROGESTERONE | lookchem [lookchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 4. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of Norprogesterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norprogesterone (19-norpregn-4-ene-3,20-dione) is a synthetic steroidal progestin, notable for its structural similarity to progesterone (B1679170), differing only by the absence of the C19 methyl group. This modification significantly enhances its progestational activity, making it a key compound in the study of steroid hormone action and the development of hormonal therapies. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its engagement with cellular signaling pathways. The information is presented to support researchers, scientists, and drug development professionals in their work with this potent progestin.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] Its fundamental physical and chemical properties are summarized in the tables below, providing a foundational dataset for laboratory and developmental work.
Identification and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | [2] |
| Synonyms | 19-Norpregn-4-ene-3,20-dione, 19-NOR-P | [3][4] |
| CAS Number | 472-54-8 | [3][4] |
| Molecular Formula | C₂₀H₂₈O₂ | [3][4] |
| Molecular Weight | 300.44 g/mol | [3][4] |
| Appearance | Off-white/powder | [1] |
Thermodynamic and Solubility Properties
| Property | Value | Reference(s) |
| Melting Point | 144-145 °C | [2] |
| Boiling Point | 381.66 °C (rough estimate) | [1] |
| Water Solubility | 36.1 mg/L (at 37 °C) | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, and acetonitrile (B52724). | Inferred from progesterone solubility data[5] |
Stereochemistry and Structural Elucidation
The biological activity of this compound is intrinsically linked to its specific three-dimensional structure. The absence of the C19 methyl group at the C-10 position is the defining stereochemical feature that enhances its progestogenic potency.[6]
Experimental Protocols
This section provides detailed methodologies for the determination of key physical, chemical, and biological properties of this compound.
Determination of Melting Point
Principle: The melting point of a crystalline solid is a characteristic physical property that can be used to identify and assess the purity of a compound.
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate to approximately 10-15 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
-
Determination of Solubility
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound in various solvents is a critical parameter for formulation and in vitro assay development.
Methodology (for organic solvents):
-
Solvent Selection: A range of organic solvents of varying polarity (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide) are chosen.
-
Procedure:
-
A known mass of this compound is placed in a vial.
-
A measured volume of the selected solvent is added incrementally with constant agitation (e.g., vortexing or sonication) at a controlled temperature.
-
The addition of solvent is continued until the solid is completely dissolved.
-
The solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL).
-
Spectroscopic Analysis
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for structural elucidation and purity assessment.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of its functional groups.
Experimental Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Procedure:
-
A background spectrum of the clean, empty ATR crystal is collected.
-
The sample is placed on the crystal, and pressure is applied to ensure good contact.
-
The sample spectrum is recorded.
-
The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
-
Characteristic Peaks: For progesterone, characteristic peaks include ketone stretches around 1690 cm⁻¹ (C3=O) and 1660 cm⁻¹ (C20=O).[1] Similar characteristic peaks are expected for this compound.
Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
Experimental Protocol (Liquid Chromatography-Mass Spectrometry - LC-MS):
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture).
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
LC Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
-
MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.
-
Mass Analyzer: The instrument is set to scan a mass range that includes the expected molecular ion of this compound ([M+H]⁺, m/z 301.21).
-
Tandem MS (MS/MS): For structural confirmation, the molecular ion can be fragmented to produce a characteristic fragmentation pattern.
-
Synthesis of this compound
A common synthetic route to 19-norprogesterone (B1209251) starts from estrone.[7] The following is a generalized reaction scheme.
Signaling Pathways
This compound exerts its biological effects primarily through its interaction with the progesterone receptor (PR) and, to a lesser extent, the mineralocorticoid receptor (MR).
Progesterone Receptor Signaling
This compound is a potent agonist of the progesterone receptor.[8] Upon binding, it initiates a signaling cascade that modulates gene expression.
Upon entering the cell, this compound binds to the progesterone receptor (PR), which is located in the cytoplasm in a complex with heat shock proteins (HSPs). This binding induces a conformational change, leading to the dissociation of HSPs and dimerization of the receptor. The activated PR dimer then translocates to the nucleus, where it binds to progesterone response elements (PREs) in the promoter regions of target genes.[9] This interaction recruits co-activators and the transcriptional machinery, leading to the transcription of genes such as Indian Hedgehog (IHH), SOX17, and Wnt-4, which are involved in uterine adaptation for pregnancy.[10][11]
Mineralocorticoid Receptor Signaling
Unlike progesterone, which is an antagonist of the mineralocorticoid receptor (MR), this compound acts as a partial agonist.[8] This can lead to mineralocorticoid-like effects.
Similar to its action on the PR, this compound binds to the cytoplasmic MR, causing dissociation of HSPs and dimerization. The activated MR dimer translocates to the nucleus and binds to mineralocorticoid response elements (MREs) on target genes, leading to their transcription and subsequent mineralocorticoid effects, such as sodium retention.
Receptor Crosstalk
There is evidence of crosstalk between the progesterone, glucocorticoid, and mineralocorticoid receptors.[12][13] Glucocorticoids and mineralocorticoids can elicit progesterone-like effects through the PR, and this interaction may be relevant in tissues where these receptors are co-expressed. The binding of this compound to both PR and MR suggests a complex interplay of signaling pathways that can vary depending on the cellular context.
Experimental Workflows
Progestin Drug Discovery Workflow
The development of new progestins, including selective progesterone receptor modulators (SPRMs), follows a structured workflow.
This workflow begins with target identification and validation, followed by the generation and optimization of lead compounds. Promising candidates undergo rigorous in vitro and in vivo testing before advancing to clinical trials.[6][14][15][16]
Receptor Binding Assay Workflow
Determining the binding affinity of a compound for a receptor is a crucial step in drug discovery. A common method is a competitive binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. Selective progesterone receptor modulator - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Buy 19-Norprogesterone | 472-54-8 [smolecule.com]
- 9. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 10. Progesterone Receptor Regulation of Uterine Adaptation for Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. endocrine.org [endocrine.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Glucocorticoid and mineralocorticoid cross-talk with progesterone receptor to induce focal adhesion and growth inhibition in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective Progesterone Receptor Modulators-Mechanisms and Therapeutic Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Differences Between Progesterone and 19-Norprogesterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Progesterone (B1679170), a quintessential steroid hormone, and its synthetic analogue, 19-norprogesterone (B1209251), are pivotal molecules in reproductive biology and therapeutic development. While structurally similar, the absence of the C19 methyl group in 19-norprogesterone profoundly alters its biological activity, receptor binding profile, and subsequent signaling cascades. This technical guide provides a comprehensive comparison of these two progestogens, detailing their distinct chemical properties, receptor affinities, metabolic pathways, and biological functions. Detailed experimental protocols for key comparative assays are provided, alongside visualizations of their signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Progesterone is an endogenous steroid hormone crucial for the regulation of the menstrual cycle, establishment and maintenance of pregnancy, and various other physiological processes.[1] Its synthetic analogue, 19-norprogesterone, which lacks the angular methyl group at the C-10 position, exhibits enhanced progestogenic potency.[2] This structural modification significantly influences its interaction with steroid hormone receptors, leading to a distinct pharmacological profile. Understanding these differences is paramount for the development of selective and potent progestogenic agents with tailored therapeutic effects.
Chemical and Physical Properties
The primary structural difference between progesterone and 19-norprogesterone lies in the absence of the C19 methyl group in the latter.[2] This seemingly minor alteration impacts the molecule's overall shape and electronic distribution, which in turn affects its binding to target receptors.
| Property | Progesterone | 19-Norprogesterone | Reference(s) |
| Molecular Formula | C₂₁H₃₀O₂ | C₂₀H₂₈O₂ | [2] |
| Molecular Weight | 314.46 g/mol | 300.44 g/mol | [2] |
| Systematic Name | Pregn-4-ene-3,20-dione | 19-Norpregn-4-ene-3,20-dione | [2] |
| Key Structural Feature | C19 methyl group present | C19 methyl group absent | [2] |
Receptor Binding Affinity and Specificity
The differential binding of progesterone and 19-norprogesterone to various steroid receptors is a cornerstone of their distinct biological activities. 19-Norprogesterone generally exhibits a higher affinity for the progesterone receptor (PR) compared to progesterone.[3] A significant distinction is their interaction with the mineralocorticoid receptor (MR); progesterone acts as an antagonist, while 19-norprogesterone is an agonist.[2]
| Receptor | Progesterone (Relative Binding Affinity %) | 19-Norprogesterone (Relative Binding Affinity %) | Key Observations | Reference(s) |
| Progesterone Receptor (PR) | 100 | >100 (Potent Agonist) | 19-Norprogesterone demonstrates higher affinity and potency. | [3] |
| Mineralocorticoid Receptor (MR) | Antagonist | 47 (Agonist, relative to aldosterone) | Progesterone is an antagonist, while 19-norprogesterone is a potent agonist. | [1][2] |
| Androgen Receptor (AR) | Low | Low | Both have low affinity for the androgen receptor. | [4] |
| Glucocorticoid Receptor (GR) | Low | Low | Both exhibit low affinity for the glucocorticoid receptor. | [5] |
| Estrogen Receptor (ER) | Inactive | Inactive | Neither progesterone nor 19-norprogesterone bind significantly to the estrogen receptor. | [6] |
Signaling Pathways
Both progesterone and 19-norprogesterone exert their effects through genomic and non-genomic signaling pathways.
Classical Genomic Signaling
The classical pathway involves the binding of the progestogen to intracellular progesterone receptors (PR-A and PR-B), which then translocate to the nucleus, dimerize, and bind to progesterone response elements (PREs) on target genes, thereby regulating their transcription.
Caption: Classical genomic signaling pathway for progestogens.
Non-Genomic Signaling
Rapid, non-genomic effects are mediated through membrane-associated progesterone receptors (mPRs) and interactions with cytoplasmic signaling molecules. Both progesterone and 19-norprogesterone can activate the mitogen-activated protein kinase (MAPK) pathway, specifically the ERK1/2 cascade, through a Src-dependent mechanism.[7] This rapid signaling can influence various cellular processes, including cell proliferation and survival.
Caption: Non-genomic signaling pathway involving MAPK/ERK.
Biological Activities
The differences in receptor binding and signaling translate to distinct biological activities.
| Biological Activity | Progesterone | 19-Norprogesterone | Reference(s) |
| Progestogenic Potency | Standard | 4 to 8 times more potent than progesterone | [2] |
| Mineralocorticoid Effect | Antagonistic (natriuretic) | Agonistic (sodium retention) | [2] |
| Neuroprotection | Neuroprotective | Synergistic neuroprotective effects with estrogen | [7][8] |
| Androgenic/Estrogenic Activity | None | None | [4][6] |
Experimental Protocols
Progesterone Receptor Competitive Binding Assay (Fluorescence Polarization)
This protocol details a homogenous, competitive binding assay to determine the affinity of progesterone and 19-norprogesterone for the progesterone receptor ligand-binding domain (PR-LBD) using fluorescence polarization.
Materials:
-
Recombinant human PR-LBD
-
Fluorescently labeled progesterone tracer
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Progesterone and 19-norprogesterone stock solutions (in DMSO)
-
384-well, low-volume, black microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Dilution: Prepare serial dilutions of progesterone and 19-norprogesterone in DMSO. Further dilute these in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Preparation: Add 5 µL of the diluted compounds or vehicle (assay buffer with DMSO) to the wells of the 384-well plate.
-
Reagent Preparation: Prepare a master mix of PR-LBD and the fluorescent tracer in the assay buffer at 2x the final desired concentration.
-
Assay Initiation: Add 5 µL of the PR-LBD/tracer master mix to each well.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the tracer.
-
Data Analysis: Calculate the IC₅₀ values by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the Fluorescence Polarization Binding Assay.
Analysis of Progestin-Mediated Gene Expression by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps to quantify changes in the expression of a target gene in response to treatment with progesterone or 19-norprogesterone.
Materials:
-
Cell line expressing progesterone receptors (e.g., T47D)
-
Cell culture medium and supplements
-
Progesterone and 19-norprogesterone
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target gene and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency. Treat cells with progesterone, 19-norprogesterone, or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit, including a DNase treatment step. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR: Set up qPCR reactions in triplicate for each sample and primer set (target and reference gene). The reaction mixture typically includes cDNA template, forward and reverse primers, and qPCR master mix.
-
Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing treated samples to the vehicle control.
Caption: Workflow for qPCR-based gene expression analysis.
Synthesis of 19-Norprogesterone
The synthesis of 19-norprogesterone can be achieved from various steroid precursors. A common route involves the Birch reduction of an aromatic A-ring intermediate derived from estrone (B1671321).
Simplified Synthesis Outline:
-
Starting Material: Estrone is a common starting material.
-
Ethinylation: The 17-keto group of estrone is converted to a 17α-ethinyl group.
-
Methylation: The 3-hydroxyl group is methylated to form the 3-methyl ether.
-
Birch Reduction: The aromatic A-ring is reduced using a dissolving metal reduction (e.g., lithium in liquid ammonia) to yield a 1,4-diene.
-
Hydrolysis and Oxidation: The enol ether is hydrolyzed to a ketone, and the 17α-ethinyl group is converted to an acetyl group to yield 19-norprogesterone.
Conclusion
The absence of the C19 methyl group in 19-norprogesterone results in a molecule with significantly enhanced progestogenic activity and a distinct receptor binding profile compared to its parent compound, progesterone. Notably, its agonist activity at the mineralocorticoid receptor represents a key pharmacological difference. These distinctions underscore the importance of structure-activity relationships in steroid drug design and provide a foundation for the development of novel progestins with improved therapeutic indices for a range of clinical applications. This guide has provided a detailed technical overview of these differences, supported by experimental methodologies and pathway visualizations, to aid researchers in this field.
References
- 1. Extinction of mineralocorticoid effects in 19-norprogesterone derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 3. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Interaction of new 19 nor progesterone derivatives with progestagen, mineralocorticoid and glucocorticoid cytosolic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of estrogenic potential of progesterone- or 19-nor-progesterone-derived progestins as opposed to testosterone or 19-nor-testosterone derivatives on endometrial Ishikawa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Norprogesterone in Reproductive Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norprogesterone, a synthetic progestin, and its derivatives are pivotal in reproductive biology, primarily through their potent agonistic activity on the progesterone (B1679170) receptor (PR). This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions, downstream signaling cascades, and the consequent physiological effects on the reproductive system. Quantitative binding affinity data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows are provided to offer a comprehensive resource for researchers and drug development professionals in the field.
Introduction
19-Norprogesterone (B1209251) is a synthetic steroid hormone that differs from progesterone by the absence of a methyl group at the C-19 position.[1][2] This structural modification significantly enhances its progestational activity, making it and its derivatives, such as nomegestrol (B1679828) acetate (B1210297) and norethisterone, valuable compounds in various clinical applications, including contraception and hormone therapy.[2][3] The primary mechanism of action of this compound revolves around its function as a potent agonist of the progesterone receptor (PR), initiating a cascade of molecular events that regulate key reproductive processes.
Molecular Interaction with Steroid Receptors
The biological activity of this compound and its derivatives is dictated by their binding affinity and selectivity for various steroid hormone receptors. These interactions are crucial for their therapeutic efficacy and potential side-effect profiles.
Progesterone Receptor (PR) Binding
This compound and its derivatives are potent agonists of the progesterone receptor.[4] The removal of the C-19 methyl group enhances the binding affinity to the PR compared to the natural hormone progesterone.[1][2] This high-affinity binding is the cornerstone of their progestational effects.
Binding to Other Steroid Receptors
While highly selective for the PR, some this compound derivatives exhibit cross-reactivity with other steroid receptors, which can contribute to their broader pharmacological profile.
-
Androgen Receptor (AR): Some derivatives, like norethisterone, can bind to the androgen receptor, potentially leading to androgenic or antiandrogenic effects depending on the specific compound and cellular context.[5][6] Nomegestrol acetate, a 19-norprogesterone derivative, has demonstrated antiandrogenic properties.[7]
-
Glucocorticoid Receptor (GR): Generally, 19-nortestosterone derivatives like norethisterone show minimal binding affinity for the glucocorticoid receptor.[8]
-
Mineralocorticoid Receptor (MR): 19-Norprogesterone itself has been shown to have a higher affinity for the mineralocorticoid receptor than progesterone and acts as a full mineralocorticoid agonist.[9]
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Ki or Kd in nM) of key this compound derivatives to various steroid receptors.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Progesterone | 34.3 nM (Ki)[10] | 36.6 nM (Ki)[11] | Low Affinity | High Affinity (Antagonist)[12] |
| Nomegestrol Acetate | 4.0 nM (Kd)[13], 22.8 nM (Ki)[10] | 7.58 nM (Ki)[7] | No Activity[14] | No Anti-MR Activity[14] |
| Norethisterone | High Affinity[6] | Binds to AR[5][6] | No Affinity[8] | - |
| 19-Norprogesterone | - | - | - | High Affinity (Agonist)[9] |
Signaling Pathways
Upon binding to the progesterone receptor, this compound activates downstream signaling pathways that can be broadly categorized into genomic and non-genomic pathways.
Classical Genomic Signaling Pathway
The canonical mechanism of action involves the binding of this compound to the intracellular progesterone receptor. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is responsible for the long-term effects of progestins on cellular function.
Non-Genomic Signaling Pathway
This compound can also elicit rapid, non-genomic effects that are independent of gene transcription. These actions are mediated by a subpopulation of progesterone receptors located at the cell membrane or in the cytoplasm. Activation of these receptors leads to the rapid activation of intracellular signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway. This pathway involves a series of protein kinases that ultimately regulate various cellular processes, including cell proliferation and differentiation. The B isoform of the progesterone receptor (PR-B) has been particularly implicated in mediating this rapid signaling.[15]
Physiological Effects in Reproductive Biology
The activation of progesterone receptors by this compound and its derivatives leads to profound effects on the female reproductive system.
Antigonadotropic Action
A key mechanism of action is the potent antigonadotropic activity exerted at both the hypothalamic and pituitary levels.[7]
-
Hypothalamus: this compound suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).
-
Pituitary Gland: It directly inhibits the secretion of Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH) from the gonadotroph cells.[7]
This dual action leads to the suppression of the mid-cycle LH surge, thereby inhibiting ovulation, which is the primary mechanism behind the contraceptive efficacy of this compound-based drugs.
Effects on the Uterus and Cervix
This compound mimics the effects of progesterone on the uterus and cervix by:
-
Inducing secretory changes in the endometrium, making it unreceptive to implantation.
-
Thickening the cervical mucus, which creates a barrier to sperm penetration.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., this compound) to a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the progesterone receptor.
Materials:
-
Progesterone receptor preparation (e.g., from uterine tissue or recombinant cells).
-
Radiolabeled ligand (e.g., [³H]-Progesterone or a synthetic high-affinity ligand like [³H]-ORG 2058).
-
Unlabeled competitor (this compound).
-
Assay buffer (e.g., Tris-HCl with additives).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled competitor (this compound) and a fixed concentration of the radiolabeled ligand in the assay buffer.
-
Incubation: In assay tubes, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of the unlabeled competitor. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled progesterone).
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. The filters will trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Progesterone-Responsive Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.
Objective: To quantify the progestogenic activity of this compound.
Materials:
-
Mammalian cell line expressing the progesterone receptor (e.g., T47D or Ishikawa cells).
-
Luciferase reporter plasmid containing PREs upstream of the luciferase gene.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the PRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. If a control plasmid was used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase activity to the control luciferase activity (or total protein concentration). Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve. The EC50 value (the concentration that produces 50% of the maximal response) can be determined from this curve, providing a measure of the compound's potency.
Conclusion
This compound and its derivatives exert their profound effects on reproductive biology primarily through their potent agonistic activity at the progesterone receptor. This interaction triggers both classical genomic and rapid non-genomic signaling pathways, leading to a cascade of events that ultimately regulate ovulation, endometrial receptivity, and other critical reproductive functions. A thorough understanding of these mechanisms, supported by quantitative data and detailed experimental protocols as outlined in this guide, is essential for the continued development of novel and improved therapies in reproductive medicine.
References
- 1. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nomegestrol acetate: pharmacology, safety profile and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nomegestrol acetate - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Nomegestrol Acetate? [synapse.patsnap.com]
- 5. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of structural modification on progesterone and androgen receptor binding of norethisterone. Correlation with nuclear magnetic resonance signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiandrogenic properties of nomegestrol acetate [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Progesterone: An enigmatic ligand for the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition by nomegestrol acetate and other synthetic progestins on proliferation and progesterone receptor content of T47-D human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nomegestrol acetate: steroid receptor transactivation profile in Chinese hamster ovary cells and ovulation inhibition in rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
The Structure-Activity Relationship of Norprogesterone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of norprogesterone derivatives. 19-Norprogesterone (B1209251), a synthetic progestin lacking the C19 methyl group of progesterone (B1679170), serves as the foundational structure for a class of potent and selective progestational agents.[1][2] Understanding the intricate relationship between chemical modifications to this scaffold and the resulting biological activity is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to facilitate further research and development in this area.
Quantitative Analysis of Structure-Activity Relationships
The progestational activity and receptor selectivity of this compound derivatives are highly dependent on specific structural modifications. The following tables summarize the quantitative data on the binding affinity and in vivo potency of key derivatives, providing a clear comparison of their pharmacological profiles.
Table 1: Relative Binding Affinity (RBA) of this compound Derivatives for Steroid Receptors
| Compound | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) | Mineralocorticoid Receptor (MR) RBA (%) | Estrogen Receptor (ER) RBA (%) |
| Progesterone | 100 | ~1 | Low | ~25 | ~0 |
| 19-Norprogesterone | High | Low | Low | 47 | ~0 |
| Nomegestrol (B1679828) Acetate (B1210297) | ~100 | ~1 | No significant binding | 0.23 | ~0 |
| Nestorone® (Segesterone Acetate) | High | <0.2 | Significant binding | Low | ~0 |
| Levonorgestrel | ~500 | 40-70 | Low | Low | ~0 |
| 3-keto-desogestrel | ~900 | 40-70 | Low | Low | ~0 |
Data compiled from multiple sources. RBA values are relative to the natural ligand for each receptor (Progesterone for PR, Dihydrotestosterone/Testosterone for AR, Dexamethasone for GR, Aldosterone for MR, and Estradiol (B170435) for ER).[3][4][5]
Table 2: In Vitro and In Vivo Progestational Activity of Selected this compound Derivatives
| Compound | Receptor Transactivation (PR-B, Agonist Potency) | In Vivo Ovulation Inhibition (ED50, mg/kg) | Clauberg Assay (McPhail Index) |
| Progesterone | + | - | + |
| Nomegestrol Acetate | +++ (similar to Levonorgestrel) | 0.14 (monkey), 1.25-5.0 (rat) | Potent |
| Nestorone® | +++ (more potent than progesterone) | Highly potent | Most potent |
| Levonorgestrel | +++ | Potent | Potent |
'+' indicates activity, with more '+' indicating higher potency. ED50 is the effective dose for 50% of the population.[3][6]
Table 3: IC50 and Ki Values for Receptor Binding of Nomegestrol Acetate
| Receptor | Ligand | IC50 (nmol/l) | Ki (nmol/l) |
| Androgen Receptor (rat ventral prostate) | Nomegestrol Acetate vs. ³H-testosterone | 22.6 ± 4.0 | 7.58 ± 0.94 |
| Progesterone Receptor (rat uterus) | Nomegestrol Acetate | - | 22.8 |
IC50 is the half-maximal inhibitory concentration. Ki is the inhibitory constant.[7][8]
Key Structural Modifications and Their Impact
Systematic modifications of the 19-norprogesterone scaffold have yielded derivatives with distinct pharmacological profiles:
-
17α-Hydroxylation: Introduction of a hydroxyl group at the 17α position dramatically decreases both binding affinity for the progesterone receptor and progestational activity.[9]
-
17α-Acetylation: Acetylation of the 17α-hydroxyl group, as seen in nomegestrol acetate, restores and often enhances progestational activity.[9]
-
C6-Methylation and Double Bond Formation: The addition of a methyl group at C6 and the introduction of a double bond between C6 and C7, key features of nomegestrol, contribute to its high progestational potency and selectivity.[9]
-
16-Methylene Group: The presence of a 16-methylene group, as in Nestorone®, significantly enhances progestational activity. Acylation of the 17α-hydroxyl group in these derivatives is also crucial for high receptor binding and in vivo potency.[10]
-
Removal of the C19-Methyl Group: The defining feature of this class, the absence of the C19-methyl group, generally leads to increased progestational activity compared to the parent progesterone molecule.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the structure-activity relationship of this compound derivatives. Below are outlines of key experimental protocols.
Progesterone Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand.
Principle: A fixed concentration of labeled progesterone ligand is incubated with a preparation of progesterone receptors (e.g., from rat uterine cytosol or recombinant human PR). The test compound is added in increasing concentrations. The amount of labeled ligand displaced by the test compound is measured, and the IC50 value is calculated.
Methodology Outline:
-
Receptor Preparation: Prepare a cytosolic fraction containing progesterone receptors from the uteri of estrogen-primed immature female rats or use a commercially available recombinant human progesterone receptor ligand-binding domain (PR-LBD).
-
Ligand Preparation: Use a radiolabeled progestin like [³H]-ORG 2058 or a fluorescently labeled progesterone analog as the tracer.
-
Competition Assay:
-
Incubate the receptor preparation with the labeled ligand in the presence of varying concentrations of the unlabeled test compound (this compound derivative).
-
Include controls for total binding (receptor + labeled ligand) and non-specific binding (receptor + labeled ligand + a high concentration of unlabeled progesterone).
-
-
Separation of Bound and Free Ligand: For radioligand binding assays, separate the bound from the free radioligand using methods like dextran-coated charcoal adsorption or hydroxylapatite precipitation. For fluorescence polarization assays, this step is not necessary.
-
Quantification:
-
For radioligand assays, measure the radioactivity of the bound fraction using liquid scintillation counting.
-
For fluorescence polarization assays, measure the change in polarization of the fluorescent signal.
-
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Clauberg Assay (In Vivo Progestational Activity)
This classic in vivo assay assesses the progestational activity of a compound by observing its effect on the uterine endometrium of immature female rabbits.
Principle: Immature female rabbits are primed with estrogen to stimulate endometrial proliferation. The test compound is then administered, and its ability to induce a secretory transformation of the endometrium is histologically evaluated and scored.
Methodology Outline:
-
Animal Preparation: Use immature female rabbits.
-
Estrogen Priming: Administer a daily dose of estradiol benzoate (B1203000) for several consecutive days to induce endometrial proliferation.
-
Progestin Administration: Following estrogen priming, administer the test this compound derivative daily for a set period.
-
Tissue Collection and Processing: Euthanize the animals and collect the uteri. Fix the uterine tissue in an appropriate fixative (e.g., formalin), embed in paraffin, and prepare histological sections.
-
Histological Evaluation: Stain the uterine sections (e.g., with hematoxylin (B73222) and eosin) and examine them microscopically for the degree of endometrial gland proliferation and secretion.
-
Scoring (McPhail Index): Score the endometrial response on a scale (e.g., 0 to 4) based on the extent of glandular development and arborization. The average score for each treatment group is the McPhail index.[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of this compound derivatives is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Classical progesterone receptor signaling pathway.
Caption: Experimental workflow for SAR studies.
Conclusion
The structure-activity relationship of this compound derivatives is a well-defined yet continuously evolving field of study. Key structural modifications, particularly at the C6, C16, and C17 positions, have profound effects on receptor binding affinity, progestational activity, and overall pharmacological profile. The data and methodologies presented in this guide offer a solid foundation for researchers to build upon. Future research will likely focus on fine-tuning these structures to develop even more selective and potent progestins with optimized therapeutic indices for a range of clinical applications, from contraception to hormone replacement therapy and beyond.
References
- 1. Nomegestrol acetate, a novel progestogen for oral contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 3. Nestorone: a progestin with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nomegestrol acetate: steroid receptor transactivation profile in Chinese hamster ovary cells and ovulation inhibition in rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiandrogenic properties of nomegestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and progestational activity of 16-methylene-17 alpha-hydroxy-19-norpregn-4-ene-3,20-dione and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Functions and Physiological Effects of Norprogesterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Norprogesterone (B1209251), a synthetic progestin, is a key molecule in reproductive pharmacology and endocrinology. Structurally similar to the endogenous hormone progesterone (B1679170) but lacking the C19 methyl group, this modification significantly alters its biological activity and physiological effects. This technical guide provides an in-depth overview of the biological functions and physiological effects of 19-norprogesterone, with a focus on its receptor interactions, signaling pathways, and methods for its evaluation.
Biological Functions and Physiological Effects
19-Norprogesterone exhibits a range of biological activities, primarily acting as a potent progestogen with distinct effects on various physiological systems.
Progestogenic Activity
The primary and most well-characterized function of 19-norprogesterone is its potent progestogenic activity. It is recognized as a potent progestin, with studies indicating it is 4 to 8 times more active than progesterone in assays such as the Clauberg test, which measures progestational effects on the uterine endometrium.[1] This enhanced potency is attributed to its high affinity for the progesterone receptor (PR).[2] Like progesterone, it is highly active when administered parenterally, but shows minimal oral activity.[1]
Mineralocorticoid Activity
A key distinguishing feature of 19-norprogesterone compared to progesterone is its activity at the mineralocorticoid receptor (MR). While progesterone acts as an antagonist at the MR, 19-norprogesterone functions as a partial agonist.[1][3] This agonist activity can lead to mineralocorticoid effects, including sodium retention, increased thirst (polydipsia), and hypertension in animal models.[1] 19-Norprogesterone exhibits a 3-fold higher affinity for the mineralocorticoid receptor than progesterone.[4][5][6]
Antigonadotropic Effects
19-Norprogesterone and its derivatives have been shown to possess antigonadotropic activity, meaning they can suppress the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland.[7] This effect is likely mediated through its interaction with the progesterone receptor and contributes to its contraceptive efficacy by inhibiting ovulation.[7] Studies on derivatives like nomegestrol (B1679828) acetate (B1210297) have demonstrated a significant decrease in mean plasma LH and FSH levels.[8]
Neuroprotective Effects
Emerging research suggests that 19-norprogesterone may have neuroprotective properties. In primary hippocampal neuron cultures, 19-norprogesterone, alone or in combination with estrogen, has been shown to protect against glutamate-induced toxicity.[9] This neuroprotective effect is associated with the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
Quantitative Data: Receptor Binding and Potency
The biological effects of 19-norprogesterone are underpinned by its binding affinity to various steroid receptors. The following tables summarize the available quantitative data.
Table 1: Comparative Receptor Binding Affinity of 19-Norprogesterone and Progesterone
| Compound | Progesterone Receptor (PR) Affinity (Relative to Progesterone) | Mineralocorticoid Receptor (MR) Affinity (Relative to Aldosterone) | Glucocorticoid Receptor (GR) Affinity (Relative to Dexamethasone) |
| Progesterone | 100% | ~1% (Antagonist) | Low |
| 19-Norprogesterone | High Affinity[2] | 47% (Partial Agonist)[1] | 3-fold higher than Progesterone[6] |
Table 2: Progestational Potency of 19-Norprogesterone
| Assay | Potency of 19-Norprogesterone (Relative to Progesterone) |
| Clauberg Assay (rabbits) | 4 to 8 times more potent[1] |
Signaling Pathways
The biological effects of 19-norprogesterone are mediated through complex intracellular signaling cascades initiated by its binding to the progesterone receptor. A key pathway implicated in its action is the Mitogen-Activated Protein Kinase (MAPK) pathway.
Progesterone Receptor-Mediated MAPK/ERK Signaling
Upon binding of 19-norprogesterone to the progesterone receptor (PR), a conformational change in the receptor is induced. This can lead to the activation of a non-genomic signaling cascade that involves the activation of Src kinase. Activated Src can then trigger the Ras-Raf-MEK-ERK signaling module. This pathway involves a series of phosphorylation events, ultimately leading to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK). Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that mediate the physiological effects of 19-norprogesterone, including its neuroprotective actions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 19-norprogesterone.
Progesterone Receptor Competitive Binding Assay
This assay determines the binding affinity of 19-norprogesterone to the progesterone receptor.
Materials:
-
Recombinant human progesterone receptor ligand-binding domain (PR-LBD)
-
Fluorescently labeled progesterone analog (tracer)
-
Assay Buffer (e.g., PBS with 0.01% BSA)
-
19-Norprogesterone and unlabeled progesterone (for standard curve)
-
DMSO
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of 19-norprogesterone and unlabeled progesterone in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Reagent Preparation: Prepare working solutions of PR-LBD and the fluorescent tracer in the assay buffer at their optimal concentrations.
-
Assay Setup:
-
Add 5 µL of the serially diluted compounds or vehicle control to the wells of the 384-well plate.
-
Prepare a premix of PR-LBD and the fluorescent tracer.
-
Add 15 µL of the PR-LBD/tracer premix to each well.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 1-4 hours), protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the tracer.
-
Data Analysis: The binding affinity (IC50 or Ki) of 19-norprogesterone is determined by fitting the data to a competitive binding curve.
Clauberg Assay for Progestational Activity (Rabbit Model)
This classic bioassay evaluates the progestational effect of a substance on the uterine endometrium of immature female rabbits.
Principle: Immature rabbits are primed with estrogen to induce endometrial proliferation. Subsequent administration of a progestational agent, like 19-norprogesterone, causes the endometrium to undergo secretory changes, the extent of which is graded histologically.
Procedure:
-
Animal Preparation: Use immature female rabbits (e.g., New Zealand White).
-
Estrogen Priming: Administer a daily dose of estradiol (B170435) benzoate (B1203000) (e.g., 5 µ g/day ) for 6-8 days to prime the uterus.
-
Treatment: Following estrogen priming, administer the test substance (19-norprogesterone) and a vehicle control to different groups of rabbits daily for 5 days.
-
Tissue Collection: On the 6th day, euthanize the rabbits and dissect the uteri.
-
Histological Examination: Fix the uterine tissue in a suitable fixative (e.g., 10% formalin), embed in paraffin, section, and stain with hematoxylin (B73222) and eosin.
-
Scoring: Examine the endometrial sections microscopically and score the degree of glandular proliferation and arborization on a scale (e.g., McPhail scale of 0 to +4).
-
Data Analysis: Compare the scores of the treatment groups to the control group to determine the progestational activity.
Adrenalectomized Rat Bioassay for Mineralocorticoid Activity
This in vivo assay assesses the mineralocorticoid (salt-retaining) effects of a compound.
Principle: Adrenalectomized rats lack endogenous mineralocorticoids and thus excrete large amounts of sodium. Administration of a substance with mineralocorticoid activity will cause a decrease in urinary sodium excretion and an increase in potassium excretion, altering the Na+/K+ ratio.
Procedure:
-
Animal Preparation: Use male or female rats that have undergone bilateral adrenalectomy. Maintain the rats on a saline solution (e.g., 0.9% NaCl) to prevent dehydration.
-
Acclimation: House the rats in metabolic cages that allow for the separate collection of urine and feces. Allow for an acclimation period.
-
Treatment: Administer the test substance (19-norprogesterone), a positive control (e.g., aldosterone (B195564) or deoxycorticosterone), and a vehicle control to different groups of rats.
-
Urine Collection: Collect urine over a specified period (e.g., 4 or 24 hours) following treatment.
-
Electrolyte Measurement: Measure the concentrations of sodium and potassium in the collected urine samples using a flame photometer or ion-selective electrodes.
-
Data Analysis: Calculate the urinary Na+/K+ ratio for each animal. A decrease in this ratio compared to the vehicle control group indicates mineralocorticoid activity.
In Vitro Neuroprotection Assay (Glutamate Excitotoxicity Model)
This assay evaluates the ability of 19-norprogesterone to protect neurons from glutamate-induced cell death.
Materials:
-
Primary hippocampal or cortical neuron cultures
-
Neurobasal medium supplemented with B27
-
19-Norprogesterone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Plate primary neurons in 96-well plates and culture until they form a mature network.
-
Pre-treatment: Treat the neurons with various concentrations of 19-norprogesterone or vehicle for a specified period (e.g., 24-48 hours) before glutamate exposure.
-
Glutamate Insult: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).
-
Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium. Allow the cells to recover for 24 hours.
-
Viability/Cytotoxicity Assessment:
-
MTT Assay: Add MTT solution to the wells and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability.
-
LDH Assay: Collect the culture supernatant and measure the activity of LDH released from damaged cells as an indicator of cytotoxicity.
-
-
Data Analysis: Compare the viability or cytotoxicity in the 19-norprogesterone-treated groups to the glutamate-only control group to determine the neuroprotective effect.
Conclusion
19-Norprogesterone is a potent synthetic progestin with a unique pharmacological profile that distinguishes it from endogenous progesterone. Its enhanced progestational activity, coupled with its partial agonist activity at the mineralocorticoid receptor, underscores the significant impact of the removal of the C19 methyl group. Furthermore, its antigonadotropic and potential neuroprotective effects highlight its multifaceted biological roles. The experimental protocols detailed in this guide provide a framework for the continued investigation of 19-norprogesterone and its derivatives, which are crucial for the development of new therapeutic agents in reproductive health and potentially in neuroprotection. A thorough understanding of its mechanisms of action, facilitated by the assays and pathway analyses described herein, is essential for researchers and drug development professionals in the field.
References
- 1. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ebm-journal.org [ebm-journal.org]
- 3. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progesterone Receptors Upregulate Wnt-1 To Induce Epidermal Growth Factor Receptor Transactivation and c-Src-Dependent Sustained Activation of Erk1/2 Mitogen-Activated Protein Kinase in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Two Domains of the Progesterone Receptor Interact with the Estrogen Receptor and Are Required for Progesterone Activation of the c-Src/Erk Pathway in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ERK Signaling Cascade Inhibits Gonadotropin-Stimulated Steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the steroidogenic pathway leading to the synthesis of progesterone (B1679170), a critical C-21 steroid hormone. Progesterone is not only essential for regulating the menstrual cycle and maintaining pregnancy but also serves as a crucial metabolic intermediate for all other endogenous steroid hormones, including corticosteroids, androgens, and estrogens.[1][2] This guide details the molecular steps, key enzymatic players, regulatory signaling cascades, and common experimental methodologies relevant to the study of steroidogenesis.
The Core Biosynthetic Pathway: From Cholesterol to Progesterone
The synthesis of all steroid hormones begins with the common precursor, cholesterol.[3] The initial and rate-limiting step in this entire process is the transport of cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane.[4][5] Once inside, cholesterol is converted to pregnenolone (B344588), the direct precursor to progesterone.[3][6]
The conversion of cholesterol to progesterone involves two primary enzymatic steps catalyzed by two distinct enzymes located in different cellular compartments:
-
Cholesterol to Pregnenolone : This conversion occurs within the mitochondria and is catalyzed by the Cytochrome P450 side-chain cleavage enzyme (P450scc) , also known as CYP11A1 .[3][7] This enzyme complex executes three sequential reactions: 20α-hydroxylation, 22-hydroxylation, and the subsequent cleavage of the bond between carbons 20 and 22, releasing a six-carbon side chain and forming the 21-carbon steroid, pregnenolone.[8]
-
Pregnenolone to Progesterone : Pregnenolone then exits the mitochondria and moves to the smooth endoplasmic reticulum (SER).[5][6] Here, the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) , primarily the HSD3B2 isoform in steroidogenic tissues, catalyzes a two-step reaction.[1][8][9] It first dehydrogenates the 3β-hydroxyl group and then isomerizes the Δ⁵ double bond to the Δ⁴ position, yielding progesterone.[1][2]
Key Proteins and Enzymes in Progesterone Synthesis
The efficiency of progesterone synthesis is critically dependent on the coordinated action of a transport protein and two key enzymes.
| Protein / Enzyme | Full Name | Gene (Human) | Cellular Location | Function |
| StAR | Steroidogenic Acute Regulatory Protein | STAR | Outer Mitochondrial Membrane | Mediates the rate-limiting transfer of cholesterol from the outer to the inner mitochondrial membrane.[3][4][10] |
| CYP11A1 (P450scc) | Cytochrome P450 Side-Chain Cleavage | CYP11A1 | Inner Mitochondrial Membrane | Converts cholesterol to pregnenolone.[3][7][8] |
| 3β-HSD (Type 2) | 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase | HSD3B2 | Smooth Endoplasmic Reticulum | Converts pregnenolone to progesterone.[6][9] |
The expression and activity of these proteins are the primary points of regulation for progesterone production.[11]
Visualization of the Progesterone Biosynthesis Pathway
The following diagram illustrates the core pathway from cholesterol to progesterone and its subsequent role as a branchpoint for the synthesis of other major steroid classes.
Regulation of Progesterone Synthesis: Signaling Pathways
Steroidogenesis is tightly regulated by trophic hormones, such as Luteinizing Hormone (LH) in the gonads and Adrenocorticotropic Hormone (ACTH) in the adrenal glands.[5] The primary signaling cascade activated by these hormones is the cAMP/Protein Kinase A (PKA) pathway, which provides both acute and chronic control.[5][12]
-
Acute Regulation (minutes): This rapid response primarily involves increasing the transport of cholesterol to the inner mitochondrial membrane. PKA phosphorylates and activates the StAR protein, enhancing its activity.[10][13]
-
Chronic Regulation (hours to days): This long-term response involves increasing the transcription of genes encoding the key steroidogenic proteins, including STAR, CYP11A1, and HSD3B2.[7][11]
Other signaling pathways, including those involving Protein Kinase C (PKC) and calcium signaling, can also modulate steroidogenesis, often acting synergistically with the PKA pathway.[12]
Experimental Protocols for Studying Progesterone Synthesis
Investigating the effects of novel compounds on progesterone production is a cornerstone of drug development in reproductive and endocrine medicine. Below are representative protocols for cell-based assays and quantification.
Protocol 1: In Vitro Progesterone Synthesis Assay Using H295R Cells
The human H295R adrenocortical carcinoma cell line is a widely used model as it expresses all the key enzymes required for steroidogenesis.
A. Cell Culture and Plating:
-
Culture H295R cells in a complete medium (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, transferrin, selenium, and antibiotics) at 37°C in a humidified 5% CO₂ incubator.
-
Once cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Seed the cells into 24-well or 48-well plates at a density of approximately 200,000 to 300,000 cells/well.
-
Allow cells to adhere and grow for 24-48 hours until they form a confluent monolayer.
B. Treatment:
-
Aspirate the culture medium and wash the cells gently with serum-free medium or phosphate-buffered saline (PBS).
-
Add fresh serum-free medium containing the test compounds at various concentrations. Include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., Forskolin, an adenylyl cyclase activator, at 10 µM).
-
Incubate the plates at 37°C for a defined period, typically 24 to 48 hours.
C. Sample Collection:
-
After incubation, carefully collect the culture supernatant from each well into labeled microcentrifuge tubes. This supernatant contains the secreted progesterone.
-
Store samples at -20°C or -80°C until quantification.
-
(Optional) The cell monolayer can be lysed to measure protein content for normalization or for gene/protein expression analysis.
Protocol 2: Quantification of Progesterone by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a common, high-throughput method for quantifying hormone levels in culture supernatants or serum.[14]
A. Assay Principle: This is typically a competitive immunoassay. Progesterone in the sample competes with a known amount of enzyme-labeled (e.g., HRP-conjugated) progesterone for binding to a limited number of anti-progesterone antibody sites, which are coated onto a microtiter plate. The amount of color produced is inversely proportional to the concentration of progesterone in the sample.[14]
B. Procedure (based on a typical commercial kit):
-
Equilibrate the kit reagents, samples, and standards to room temperature.
-
Add a defined volume (e.g., 25 µL) of standards, controls, and unknown samples to the appropriate wells of the antibody-coated microplate.[14]
-
Add the enzyme-conjugated progesterone (e.g., 100 µL) to each well.[14]
-
Incubate the plate for a specified time (e.g., 60-90 minutes) at room temperature, allowing for competitive binding.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents. This step is critical for low background and good precision.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark for 15-20 minutes to allow color development.[14]
-
Add a stop solution to terminate the reaction, which typically changes the color from blue to yellow.[14]
-
Read the absorbance of each well at 450 nm using a microplate reader.
C. Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is often used.
-
Interpolate the progesterone concentration of the unknown samples from the standard curve.
-
Apply the appropriate dilution factor if samples were diluted prior to the assay.
Other highly sensitive and specific methods for quantification include radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17]
Visualization of a Typical Experimental Workflow
The following diagram outlines the logical flow of an experiment designed to test the effect of a compound on progesterone synthesis.
References
- 1. progesterone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Progesterone - Wikipedia [en.wikipedia.org]
- 3. Role of the steroidogenic acute regulatory protein in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroidogenic acute regulatory protein - Wikipedia [en.wikipedia.org]
- 5. Current knowledge on the acute regulation of steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Human adrenal cells that express both 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2) and cytochrome b5 (CYB5A) contribute to adrenal androstenedione production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of the StAR protein in steroidogenesis: challenges for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steroidogenic enzymes: structure, function, and role in regulation of steroid hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Steroidogenic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phoenixbiotech.net [phoenixbiotech.net]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of three progesterone quantification methods using blood samples drawn from bitches during the periovulatory phase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Role of norprogesterone in the endocrine system.
A-1-1. An In-depth Technical Guide to the Role of Norprogesterone in the Endocrine System
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Norprogesterone (B1209251) is a synthetic steroidal progestin, structurally analogous to endogenous progesterone (B1679170) but lacking the C19 methyl group. This seemingly minor structural modification profoundly alters its biological activity, conferring significantly enhanced progestational potency and a unique pharmacological profile at the mineralocorticoid receptor. Unlike progesterone, which is an antagonist, 19-norprogesterone acts as a mineralocorticoid agonist. Furthermore, it exerts potent antigonadotropic effects by suppressing the hypothalamic-pituitary-gonadal axis. These distinct properties have made 19-norprogesterone and its derivatives foundational in the development of hormonal contraceptives and other therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, structure, mechanism of action, and physiological effects of 19-norprogesterone, with a focus on quantitative data, experimental methodologies, and signaling pathways relevant to endocrine research and drug development.
Introduction and Chemical Profile
19-Norprogesterone, also known as 19-norpregn-4-ene-3,20-dione, is a pivotal molecule in the field of synthetic steroid hormones.[1] First synthesized in 1944, its identity as a highly potent progestational agent was confirmed in 1951.[1] The key structural difference from progesterone is the absence of the C19 angular methyl group, which enhances its biological activity.[2][3] This discovery paved the way for the synthesis of norethisterone and the subsequent development of the first hormonal contraceptives.[1]
Chemical Properties:
-
Formula: C₂₀H₂₈O₂[1]
-
Molar Mass: 300.44 g·mol⁻¹[1]
-
Structure: A steroid nucleus (gonane) with a pregnane (B1235032) side chain, lacking the C19 methyl group.
Biosynthesis and Chemical Synthesis
While 19-norprogesterone is a synthetic compound, its parent molecule, progesterone, is synthesized endogenously from cholesterol via pregnenolone (B344588) in the ovaries, adrenal cortex, and placenta.[4][5] The synthetic route to 19-norprogesterone, established by Djerassi and colleagues in 1951, historically involved the Birch reduction of aromatic steroid precursors.[6][7] This process removes the C19 methyl group, a critical step that potentiates its progestogenic activity.
Mechanism of Action in the Endocrine System
19-Norprogesterone exerts its pleiotropic effects by interacting with several nuclear steroid hormone receptors, leading to the modulation of gene transcription. Its primary targets are the progesterone and mineralocorticoid receptors.
Progesterone Receptor (PR) Agonism
19-Norprogesterone is a potent agonist of the progesterone receptor (PR).[6] Upon binding, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus.[8] Inside the nucleus, it binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription.[8][9] This classical genomic pathway mediates the primary progestational effects of the compound. Studies have shown that 19-norprogesterone possesses 4 to 8 times the progestational activity of progesterone in vivo.[1]
Mineralocorticoid Receptor (MR) Agonism
A defining characteristic of 19-norprogesterone is its paradoxical effect on the mineralocorticoid receptor (MR). While progesterone is a potent MR antagonist, 19-norprogesterone acts as a full or partial agonist.[1][10] This switch from antagonist to agonist activity is a direct consequence of the removal of the C19 methyl group.[10] This agonism can lead to mineralocorticoid side effects, such as sodium and water retention, and hypertension in animal models.[1][2]
Antigonadotropic Effects
19-Norprogesterone and its derivatives exhibit significant antigonadotropic activity.[2] They exert negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, suppressing the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[11][12] This, in turn, reduces the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the anterior pituitary.[13] The reduction in gonadotropins leads to the inhibition of ovulation, which is the primary mechanism of action for its use in hormonal contraceptives.[13][14] This effect is mediated primarily through the progesterone receptor and not the androgen receptor.[13]
Quantitative Analysis: Receptor Binding and Potency
The pharmacological profile of 19-norprogesterone is defined by its binding affinities for various steroid receptors and its relative biological potency.
Table 1: Comparative Receptor Binding Affinities
| Steroid | Receptor | Species/Tissue | Affinity Metric | Value | Reference |
| 19-Norprogesterone | Progesterone (PR) | Rat Uterus | High Affinity | Potent Progestagen | [6] |
| 19-Norprogesterone | Mineralocorticoid (MR) | Rat Kidney | RBA vs Aldosterone | 47% | [1][15] |
| Progesterone | Mineralocorticoid (MR) | Rat | RBA vs 19-Nor-P | ~3-fold lower | [10] |
| Nomegestrol (B1679828) Acetate (B1210297) | Mineralocorticoid (MR) | Rat Kidney | RBA vs Aldosterone | 0.23% | [15] |
| 19-Norprogesterone | Androgen (AR) | - | Bioactivity | Minimal | [16] |
RBA: Relative Binding Affinity
Table 2: Relative Progestational Potency
| Compound | Assay | Species | Potency vs. Progesterone | Reference |
| 19-Norprogesterone | Clauberg Assay | Rabbit | 4 to 8-fold higher | [1][2] |
Detailed Experimental Protocols
Protocol: Competitive Progesterone Receptor Binding Assay
This protocol outlines a method to determine the relative binding affinity of test compounds for the progesterone receptor using a competitive binding assay with a radiolabeled ligand.
Methodology:
-
Tissue Preparation: Uteri from estrogen-primed immature female rats are homogenized in a buffer (e.g., Tris-EDTA) and centrifuged at high speed (e.g., 105,000 x g) to obtain a cytosolic fraction rich in progesterone receptors.[17]
-
Binding Reaction: Constant amounts of the cytosol preparation and a specific radiolabeled progestin (e.g., [³H]-ORG 2058) are incubated with increasing concentrations of the unlabeled test compound (19-norprogesterone) and a reference standard (progesterone).
-
Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is added to the mixture. The charcoal adsorbs the free, unbound radioligand, while the larger receptor-bound ligand complex remains in the supernatant after centrifugation.
-
Quantification: The radioactivity in the supernatant, representing the amount of bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is used to calculate the inhibition constant (Ki) and the relative binding affinity (RBA) compared to the progesterone standard.
Protocol: Adrenalectomized Rat Bioassay for Mineralocorticoid Activity
This in vivo assay evaluates the mineralocorticoid (agonist or antagonist) activity of a compound by measuring its effect on urinary sodium and potassium excretion in rats lacking endogenous adrenal steroids.[10][18]
Methodology:
-
Animal Model: Male rats are surgically adrenalectomized to remove the source of endogenous mineralocorticoids (aldosterone) and glucocorticoids.[10][18] The animals are maintained on a saline solution (e.g., 0.9% NaCl) to prevent dehydration and electrolyte imbalance. They may also receive glucocorticoid replacement (e.g., dexamethasone) to isolate the mineralocorticoid effects.[10]
-
Acclimatization: Rats are housed in metabolic cages that allow for the separate collection of urine and feces. They are allowed to acclimatize for several days.
-
Compound Administration: On the day of the experiment, rats are administered the test compound (e.g., 19-norprogesterone), a positive control (aldosterone), a known antagonist (progesterone), or a vehicle control via subcutaneous injection or oral gavage.
-
Urine Collection: Urine is collected over a defined period (e.g., 4-6 hours) following compound administration.
-
Electrolyte Analysis: The concentrations of sodium (Na⁺) and potassium (K⁺) in the collected urine samples are measured using a flame photometer or ion-selective electrodes.
-
Data Analysis: The urinary Na⁺/K⁺ ratio is calculated for each animal. A decrease in the Na⁺/K⁺ ratio (due to decreased sodium and/or increased potassium excretion) indicates mineralocorticoid agonist activity.[15] An increase in the ratio or the blockage of aldosterone's effect indicates antagonist activity. The potency of the test compound is compared to that of aldosterone.
Structure-Activity Relationships (SAR) and Drug Development
The 19-norprogesterone scaffold has been a fertile ground for medicinal chemistry exploration. Structure-activity relationship studies have revealed key insights for drug design:
-
Removal of C19 Methyl Group: As the defining feature, this modification increases progestational potency and critically flips the MR activity from antagonistic to agonistic.[10]
-
17α-Hydroxylation: Adding a hydroxyl group at the C17α position (e.g., 17α-hydroxy-19-norprogesterone) dramatically decreases both binding affinity and biological activity at the progesterone receptor.[1][6]
-
17α-Acetylation: Acetylating the 17α-hydroxyl group can restore and even enhance progestational potency and receptor affinity.[6] This strategy is used in compounds like nomegestrol acetate.
-
Modifications at C6: The addition of a methyl group and a double bond at the C6 position, as seen in nomegestrol, can significantly reduce mineralocorticoid receptor affinity, thereby improving the selectivity profile of the drug.[15]
These modifications highlight a key principle in progestin drug development: small structural changes can be used to fine-tune the pharmacological profile, enhancing desired progestational effects while minimizing off-target activities like mineralocorticoid or androgenic effects.[15] Derivatives like nomegestrol acetate and segesterone (B1250651) acetate are considered "pure" progestins with high specificity for the PR and minimal cross-reactivity.[16]
Conclusion
19-Norprogesterone is more than a simple derivative of progesterone; it is a distinct pharmacological entity with a unique and potent profile within the endocrine system. Its enhanced progestational activity, coupled with its paradoxical mineralocorticoid agonism and strong antigonadotropic effects, underscores the profound impact of subtle molecular modifications on steroid hormone function. An understanding of its mechanisms of action, receptor binding kinetics, and structure-activity relationships is essential for researchers in endocrinology and pharmacology and remains highly relevant for the ongoing development of more selective and safer steroid-based therapeutics.
References
- 1. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 2. Buy 19-Norprogesterone | 472-54-8 [smolecule.com]
- 3. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. Hypothalamic-Pituitary-Ovarian Axis [med.uc.edu]
- 13. The antigonadotropic activity of progestins (19-nortestosterone and 19-norprogesterone derivatives) is not mediated through the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Extinction of mineralocorticoid effects in 19-norprogesterone derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Interaction of new 19 nor progesterone derivatives with progestagen, mineralocorticoid and glucocorticoid cytosolic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mineralocorticoid activity of 19-nor-DOC and 19-OH-DOC in adrenalectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Norprogesterone: Receptor Binding Affinity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Norprogesterone (also known as 19-norprogesterone) is a potent synthetic progestin, structurally analogous to the endogenous hormone progesterone (B1679170) but lacking the C19 methyl group. This modification significantly enhances its binding affinity for the progesterone receptor (PR), making it a subject of substantial interest in endocrinology and drug development. This document provides a comprehensive technical overview of this compound's binding characteristics, detailing its high affinity for the progesterone receptor and its specificity profile across other key steroid hormone receptors. It includes quantitative binding data, detailed experimental protocols for affinity measurement, and visualizations of relevant biological and experimental pathways to serve as a critical resource for the scientific community.
This compound Receptor Binding Profile
The biological activity of this compound is primarily dictated by its interaction with intracellular steroid receptors. Its binding profile is characterized by a high and specific affinity for the progesterone receptor, but also notable cross-reactivity with the mineralocorticoid receptor.
Binding Affinity for the Progesterone Receptor (PR)
This compound is a potent agonist of the progesterone receptor. The absence of the C19 methyl group, a modification known as a 19-nor substitution, is recognized to increase both ligand binding affinity and transcriptional activity at the PR[1]. Early functional assays demonstrated that this compound possesses 4 to 8 times the progestogenic activity of progesterone itself. It is established as a high-affinity ligand for the PR[2].
Binding Specificity Across Steroid Receptors
A ligand's specificity is critical to its therapeutic profile, as off-target binding can lead to unintended side effects. This compound exhibits a distinct specificity profile, with significant affinity for the mineralocorticoid receptor but minimal interaction with androgen, estrogen, and glucocorticoid receptors.
The quantitative binding affinities for this compound and the reference compound progesterone are summarized in Table 1.
Table 1: Comparative Receptor Binding Affinity of this compound
| Receptor Type | Ligand | Relative Binding Affinity (RBA %) | Notes |
| Progesterone Receptor (PR) | This compound | High (>100%) | A potent agonist with significantly higher affinity than progesterone[1][2]. |
| Progesterone | 100% | Reference compound. | |
| Mineralocorticoid Receptor (MR) | This compound | ~300% | Approximately 3-fold higher affinity than progesterone. Acts as a full agonist[3]. |
| Progesterone | 100% | Reference compound. Acts as an antagonist. | |
| Glucocorticoid Receptor (GR) | This compound | Very Low | Progestins derived from 19-nortestosterone (a related class) show virtually no affinity for GR[4]. Specific derivatives of 19-norprogesterone (B1209251) show very little glucocorticoid activity[5]. |
| Dexamethasone | 100% | Reference glucocorticoid agonist. | |
| Androgen Receptor (AR) | This compound | Very Low | The biological activities of 19-norprogesterone derivatives are not mediated via the androgen receptor[6]. |
| Dihydrotestosterone (DHT) | 100% | Reference androgen agonist. | |
| Estrogen Receptor (ER) | This compound | Negligible | Progestins, unless structurally modified to interact with the ER, typically show no significant binding. |
| Estradiol | 100% | Reference estrogen agonist. |
Progesterone Receptor Signaling Pathway
Upon binding, this compound activates the progesterone receptor, which then modulates gene expression primarily through the canonical genomic signaling pathway. As a member of the nuclear receptor family, the PR acts as a ligand-dependent transcription factor.
The classical signaling cascade is as follows:
-
Ligand Binding: this compound diffuses across the cell membrane and binds to the PR located in the cytoplasm, which is in an inactive complex with heat shock proteins (HSPs).
-
Conformational Change & Dissociation: Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs.
-
Dimerization: The activated PR monomers form homodimers.
-
Nuclear Translocation: The PR dimer translocates into the nucleus.
-
DNA Binding: Within the nucleus, the dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The DNA-bound receptor recruits a complex of co-activator or co-repressor proteins, initiating or suppressing the transcription of target genes into mRNA.
-
Protein Synthesis: The resulting mRNA is translated into proteins, which carry out the downstream biological effects.
Experimental Protocols: Radioligand Binding Assay
The binding affinity of this compound is determined using a competitive radioligand binding assay. This technique is the gold standard for quantifying the interaction between a ligand and a receptor[7][8].
Principle
This assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to compete with a radiolabeled ligand (the "tracer") for binding to a specific receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). The IC₅₀ value can be converted to an inhibition constant (Kᵢ), which reflects the binding affinity of the competitor for the receptor.
Detailed Methodology
-
Receptor Preparation:
-
A source of the target receptor is prepared. This can be a tissue homogenate from an organ rich in the receptor (e.g., rat uterine cytosol for PR) or cultured cells engineered to express the human receptor of interest[5].
-
The total protein concentration of the preparation is quantified using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
The assay is typically performed in a 96- or 384-well plate format[9].
-
Three sets of conditions are required:
-
Total Binding: Contains the receptor preparation and a fixed concentration of the radiolabeled ligand (e.g., [³H]-ORG 2058 for PR).
-
Non-Specific Binding (NSB): Contains the receptor, the radiolabeled ligand, and a high concentration of an unlabeled reference ligand to saturate the receptors. This measures the amount of radioligand that binds to non-receptor components.
-
Competitive Binding: Contains the receptor, the radiolabeled ligand, and serially diluted concentrations of the test compound (this compound).
-
-
-
Incubation:
-
All components are combined in an appropriate assay buffer.
-
The plate is incubated at a specific temperature (e.g., 4°C) for a sufficient duration to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand.
-
A common method is rapid vacuum filtration using glass fiber filters[7]. The receptors and their bound ligands are trapped on the filter, while the free ligand passes through.
-
The filters are washed quickly with ice-cold buffer to remove any remaining free ligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity trapped on each filter, corresponding to the amount of bound ligand, is measured as counts per minute (CPM) using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the NSB counts from the Total Binding counts.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
The IC₅₀ value is determined from this curve using non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Visualization of Binding Specificity
The specificity profile of this compound, highlighting its primary and secondary receptor interactions, is a key element of its pharmacological identity. The diagram below illustrates the relative binding affinities of this compound for the five major steroid hormone receptors.
Conclusion
This compound is a highly potent progestin characterized by a strong binding affinity for the progesterone receptor, exceeding that of endogenous progesterone. Its specificity profile is marked by a significant, and functionally agonistic, interaction with the mineralocorticoid receptor, a property that distinguishes it from progesterone. Conversely, it displays very low to negligible affinity for the glucocorticoid, androgen, and estrogen receptors, making it a selective ligand for PR and MR. Understanding this detailed binding profile is essential for its application in research and for the strategic development of novel, highly selective progestogenic agents in medicine.
References
- 1. Ancient and modern mechanisms compete in progesterone receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Interaction of new 19 nor progesterone derivatives with progestagen, mineralocorticoid and glucocorticoid cytosolic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antigonadotropic activity of progestins (19-nortestosterone and 19-norprogesterone derivatives) is not mediated through the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Early Evaluation of Norprogesterone's Progestogenic Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational studies on the progestogenic activity of 19-norprogesterone (B1209251), a pivotal molecule in the history of steroid chemistry and hormonal therapy. We will delve into its discovery, the experimental protocols used for its biological characterization, its mechanism of action, and the quantitative data that established its significance, ultimately paving the way for the development of modern hormonal contraceptives.
Introduction: The Dawn of a New Class of Progestins
The story of norprogesterone begins in the mid-20th century, a period of intense research into the modification of steroid hormones to enhance their therapeutic properties. In 1944, a mixture containing 19-norprogesterone was first synthesized.[1] This compound is a close structural analog of progesterone (B1679170), differing only by the absence of the C19 methyl group.[1][2] A subsequent, improved synthesis in 1951 allowed for a more thorough investigation of its biological properties.[1]
A landmark paper published in 1953 revealed that 19-norprogesterone possessed a surprisingly high progestogenic activity, estimated to be four to eight times more potent than progesterone itself in the standard Clauberg assay.[1][3] At the time of this discovery, 19-norprogesterone was the most potent progestogen known, a finding that catalyzed a new direction in medicinal chemistry.[1] The realization that removing the C19 methyl group could dramatically increase progestational activity was a critical insight that led directly to the synthesis of other 19-norsteroids, such as norethisterone, and the eventual introduction of the first hormonal contraceptives.[1]
Structural Relationship and Mechanism of Action
The enhanced potency of 19-norprogesterone is rooted in its interaction with the progesterone receptor (PR). The PR is a member of the nuclear receptor family of ligand-dependent transcription factors.[4] The primary action of a progestogen is to bind to the PR, leading to the regulation of a network of target genes.[4][5]
Structural Comparison: Progesterone vs. This compound
The sole structural difference between progesterone and 19-norprogesterone is the substitution of a hydrogen atom for the methyl group at the C-10 position (which is designated as the C19 methyl group). This seemingly minor modification has profound implications for the molecule's conformation and its affinity for the progesterone receptor.
Caption: Structural relationship between Progesterone and 19-Norprogesterone.
Progesterone Receptor Signaling Pathway
Upon entering a target cell, 19-norprogesterone binds to the progesterone receptor in the cytoplasm or nucleus. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[6][7] This classical, or genomic, pathway is the primary mechanism through which progestogens exert their effects on the endometrium and other tissues.[4][6]
Caption: Classical genomic signaling pathway of the Progesterone Receptor.
Experimental Protocols for Progestogenic Activity
The primary bioassay used in the early evaluation of this compound was the Clauberg test, a method developed to quantify the progestational effect of a substance on the uterine endometrium of rabbits.[8]
The Clauberg Test
The Clauberg test is based on the principle that estrogens prime the uterus, causing endometrial proliferation, while subsequent administration of a progestogen induces a secretory transformation of the endometrium.[8] The extent of this transformation is used as a measure of progestational potency.
Methodology:
-
Animal Model: Immature female rabbits weighing approximately 1 kg are used. The use of immature animals ensures a quiescent endocrine state, minimizing interference from endogenous hormones.
-
Estrogen Priming: The rabbits are pre-treated with a daily subcutaneous injection of an estrogen, typically estradiol (B170435) benzoate (B1203000) (e.g., 5 µg), for 6 consecutive days. This induces a uniform, proliferative state of the endometrium.
-
Rest Period: A rest period of 48-72 hours follows the last estrogen injection to allow for the clearance of the exogenous estrogen.
-
Test Substance Administration: The test compound (e.g., this compound) and a reference standard (progesterone) are administered, usually subcutaneously in an oil vehicle, for 5 consecutive days. Multiple dose levels are tested for each compound to establish a dose-response relationship.
-
Necropsy and Histological Examination: On the day following the final injection, the animals are euthanized, and the uteri are excised. The uterine horns are fixed in Bouin's solution, sectioned, and stained with hematoxylin (B73222) and eosin.
-
Endpoint Evaluation: The endometrial response is graded histologically based on the degree of glandular proliferation and arborization. A standardized scoring system, such as the McPhail scale (0 to +4), is typically used to quantify the response, where 0 represents no progestational effect and +4 represents a maximal, confluent glandular response.
-
Data Analysis: The mean score for each dose group is calculated. The potency of the test substance is determined by comparing the dose required to produce a specific endpoint (e.g., a McPhail score of +2) with the dose of progesterone required to produce the same effect.
Caption: Step-by-step workflow of the Clauberg test for progestogenic activity.
Quantitative Data from Early Studies
The key finding from early research was the significantly enhanced potency of this compound compared to the parent hormone, progesterone.
| Compound | Assay | Animal Model | Relative Potency (vs. Progesterone=1) | Reference |
| Progesterone | Clauberg Test | Rabbit | 1 (Standard) | [1] |
| 19-Norprogesterone | Clauberg Test | Rabbit | 4 - 8 | [1][3] |
This several-fold increase in activity demonstrated that the C19 methyl group was not essential for progestational activity and its removal, in fact, was beneficial.
Other Relevant Biological Activities
While its progestogenic activity was the primary focus, early investigations also revealed that this compound interacts with other steroid receptors.
| Receptor | This compound Activity | Comparison with Progesterone | Reference |
| Mineralocorticoid Receptor (MR) | Partial Agonist | Progesterone is an MR antagonist. This compound has ~47% the affinity of aldosterone. | [1][2] |
| Androgen Receptor (AR) | Low Affinity | Significantly less androgenic than 19-nortestosterone derivatives. | [9] |
| Glucocorticoid Receptor (GR) | Not a primary focus of early studies. | - |
The activity of this compound at the mineralocorticoid receptor, causing effects like sodium retention in animal models, was a notable distinction from progesterone.[1]
Conclusion and Impact on Drug Development
The early studies on 19-norprogesterone were a watershed moment in steroid pharmacology. The discovery that removing the C19 methyl group could increase progestogenic potency by a factor of four to eight challenged existing structure-activity relationship paradigms.[1][3] This fundamental insight provided the scientific rationale for the synthesis of a new class of steroids, the 19-norsteroids, which includes highly potent and orally active progestins like norethisterone. The lineage from the initial evaluation of this compound in the Clauberg assay to the development of the first oral contraceptives represents a direct and impactful trajectory in modern medicine. The methodologies and foundational knowledge established during this early research continue to inform the development of new and more selective progestogenic agents today.
References
- 1. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 2. Buy 19-Norprogesterone | 472-54-8 [smolecule.com]
- 3. Birth Control: From Lab to Market | Synaptic | Central College [central.edu]
- 4. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 6. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 7. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carl Clauberg - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
Metabolic Pathways of Norprogesterone in Mammals: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norprogesterone (19-norprogesterone) is a synthetic progestin, a derivative of progesterone (B1679170) lacking the methyl group at the C-19 position. This structural modification significantly alters its biological activity and metabolic fate compared to the endogenous hormone. Understanding the metabolic pathways of this compound is crucial for drug development, enabling the prediction of its pharmacokinetic profile, potential drug-drug interactions, and the biological activity of its metabolites. This guide provides a comprehensive overview of the core metabolic pathways of this compound in mammals, drawing upon established principles of steroid metabolism and data from structurally related progestins.
Core Metabolic Pathways
The metabolism of this compound, like other steroids, is broadly categorized into Phase I and Phase II reactions, primarily occurring in the liver. These biotransformations aim to increase the hydrophilicity of the compound, facilitating its excretion from the body.
Phase I Metabolism: Functionalization
Phase I metabolism involves the introduction or exposure of functional groups, primarily through oxidation, reduction, and hydroxylation reactions. These reactions are predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.
-
Hydroxylation: The steroid nucleus of this compound is susceptible to hydroxylation at various positions. Key hydroxylation reactions are anticipated to be catalyzed by CYP3A4, a major enzyme in drug metabolism. Potential sites of hydroxylation include the 6β, 2α, and 16α positions, leading to the formation of various hydroxylated metabolites.
-
Reduction: The A-ring of this compound can undergo reduction of the Δ4-double bond and the 3-keto group. This process is catalyzed by 5α- and 5β-reductases and 3α- and 3β-hydroxysteroid dehydrogenases (HSDs). These reactions result in the formation of various tetrahydro- and dihydro-norprogesterone metabolites. The reduction of the 20-keto group by 20α-HSD and 20β-HSD also occurs, producing pregnanediol (B26743) analogs.
Phase II Metabolism: Conjugation
Phase I metabolites, as well as the parent this compound, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases their water solubility and facilitates their elimination via urine and feces.[1]
-
Glucuronidation: This is a major Phase II pathway for steroids. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl groups on the steroid nucleus. The resulting glucuronide conjugates are readily excreted.
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxylated metabolites. Sulfated conjugates are also highly water-soluble and readily eliminated.
Quantitative Data on Progestin Metabolism
Direct quantitative data on the metabolic fate of this compound in mammals is limited in the public domain. However, data from studies on the structurally similar endogenous hormone, progesterone, and the widely studied 19-nortestosterone derivative, norethisterone, can provide valuable insights into the expected pharmacokinetic parameters.
Table 1: In Vitro Metabolism Data for Progesterone and Norethisterone in Human Liver Microsomes
| Parameter | Progesterone | Norethisterone | Reference Compound |
| Vmax (nmol/min/mg protein) | 0.8 ± 0.1 | 1.2 ± 0.2 | Testosterone |
| Km (µM) | 25 ± 5 | 40 ± 8 | Testosterone |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 32 | 30 | Testosterone |
Disclaimer: This table presents data for progesterone and norethisterone as surrogates to provide an estimation of the metabolic profile of this compound. Actual values for this compound may vary.
Table 2: In Vivo Pharmacokinetic Parameters of Progesterone and Norethisterone in Humans
| Parameter | Progesterone | Norethisterone |
| Metabolic Clearance Rate (L/day) | ~2500 | 288 ± 78 |
| Elimination Half-life (hours) | 0.3 - 0.5 (initial phase), 3-90 (terminal phase) | 5 - 12 |
| Major Metabolites | Pregnanediols, Allopregnanolone | Tetrahydronorethisterone, Dihydronorethisterone |
| Primary Excretion Route | Urine (as glucuronide and sulfate (B86663) conjugates) | Urine and feces (as glucuronide and sulfate conjugates) |
Disclaimer: This table provides pharmacokinetic data for progesterone and norethisterone as reference compounds. The pharmacokinetic profile of this compound may differ.
Experimental Protocols
The following section details a generalized protocol for studying the in vitro metabolism of this compound using human liver microsomes, a standard model in drug metabolism research.
In Vitro Metabolism of this compound in Human Liver Microsomes
1. Objective: To identify the metabolites of this compound formed by human liver microsomal enzymes and to determine the kinetic parameters of its metabolism.
2. Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Internal standard (e.g., a structurally related steroid not present in the incubation)
-
LC-MS/MS system
3. Experimental Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration.
-
In a microcentrifuge tube, combine potassium phosphate buffer (pH 7.4), pooled HLMs (final concentration typically 0.1-1.0 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a small volume of the this compound stock solution to the pre-warmed incubation mixture. The final substrate concentration can be varied to determine kinetic parameters (e.g., 0.1 to 100 µM).
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture vigorously.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the supernatant onto a suitable reverse-phase C18 column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection:
-
Perform mass spectrometric analysis using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and its potential metabolites.
-
For metabolite identification, use full scan and product ion scan modes to determine the mass-to-charge ratio (m/z) and fragmentation patterns of potential metabolites.
-
5. Data Analysis:
-
Metabolite Identification:
-
Compare the retention times and mass spectra of potential metabolites with those of authentic standards, if available.
-
Analyze the fragmentation patterns to propose the structures of unknown metabolites.
-
-
Quantitative Analysis:
-
Construct calibration curves for this compound using the peak area ratios of the analyte to the internal standard.
-
Determine the rate of disappearance of this compound over time to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
If metabolite standards are available, quantify the formation of each metabolite over time.
-
Visualizations
The following diagrams illustrate the key metabolic pathways and experimental workflows described in this guide.
Caption: Phase I and Phase II metabolic pathways of this compound.
References
Endogenous Progesterone and Synthetic Progestins: A Technical Guide to Norprogesterone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of endogenous progesterone (B1679170) and its synthetic counterpart, norprogesterone, a member of the 19-norprogesterone (B1209251) derivative class of progestins. Progestogens are critical regulators of female reproductive health, and understanding the nuanced differences between the natural hormone and its synthetic analogs is paramount for drug development and therapeutic applications. This document details the molecular signaling pathways of progesterone, compares the physicochemical and pharmacokinetic properties of progesterone and this compound, and provides a comprehensive experimental protocol for assessing receptor binding affinity. All quantitative data is presented in structured tables for comparative analysis, and key concepts are illustrated with diagrams generated using the DOT language.
Introduction
Progesterone, a C21 steroid hormone, is the primary endogenous progestogen, playing a pivotal role in the menstrual cycle, embryogenesis, and pregnancy.[1] Its effects are mediated through intracellular progesterone receptors (PRs), which act as ligand-activated transcription factors.[1] Synthetic progestins were developed to mimic or modulate the effects of progesterone for various therapeutic purposes, including contraception and hormone replacement therapy.
This compound, also known as 19-norprogesterone, is a potent synthetic progestin that lacks the C19 methyl group of the native progesterone molecule.[2] This structural modification significantly enhances its progestogenic activity.[2] This guide will explore the fundamental differences and similarities between endogenous progesterone and this compound, providing a technical resource for researchers in the field.
Progesterone Receptor Signaling Pathways
Progesterone exerts its biological effects through two primary signaling pathways: a classical genomic pathway and a non-classical, rapid signaling pathway. These pathways are not mutually exclusive and can interact to produce a complex cellular response.
Classical Genomic Signaling Pathway
The classical pathway involves the binding of progesterone to its nuclear receptors, PR-A and PR-B, which are isoforms encoded by the same gene.[1][3] Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] This process leads to the synthesis of new proteins that mediate the physiological effects of progesterone.
Non-Classical Rapid Signaling Pathway
In addition to the slower genomic effects, progesterone can also elicit rapid, non-genomic responses.[3][5] This pathway is initiated by progesterone binding to membrane-associated progesterone receptors (mPRs) or through the interaction of classical PRs localized in the cytoplasm with signaling molecules.[3][5] Activation of these pathways leads to the rapid activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and protein kinase A (PKA) pathways, influencing cellular function independently of gene transcription.[3][4]
Comparative Analysis: Progesterone vs. This compound
The removal of the C19 methyl group in this compound results in altered physicochemical and pharmacokinetic properties compared to endogenous progesterone.
Physicochemical Properties
| Property | Progesterone | This compound | Reference |
| Chemical Formula | C21H30O2 | C20H28O2 | [2] |
| Molar Mass | 314.46 g/mol | 300.44 g/mol | [2] |
| Structure | Pregn-4-ene-3,20-dione | 19-Norpregn-4-ene-3,20-dione | [2] |
Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) or Potency | Reference |
| Progesterone | Progesterone Receptor (PR) | 100% (Reference) | N/A |
| This compound | Progesterone Receptor (PR) | 4-8 times the activity of progesterone (Clauberg assay) | [2] |
| Progesterone | Mineralocorticoid Receptor (MR) | Antagonist | [6] |
| This compound | Mineralocorticoid Receptor (MR) | Full Agonist; ~3-fold higher affinity than progesterone | [6] |
Note: The Clauberg assay is an in vivo measure of progestational activity and not a direct measure of receptor binding affinity.
Pharmacokinetics
The pharmacokinetic profiles of progesterone and this compound differ, particularly concerning their oral bioavailability and metabolism.
| Parameter | Progesterone | This compound | Reference |
| Oral Bioavailability | Very low (<10%) due to extensive first-pass metabolism | Minimally active orally | [2][7] |
| Elimination Half-life (Oral) | ~16-18 hours (micronized) | Data not available | [8] |
| Protein Binding | ~96-99% (primarily to albumin and corticosteroid-binding globulin) | Data not available | [7] |
| Metabolism | Primarily hepatic; major metabolites include pregnanediols and pregnanolones | Data not available | [7] |
Experimental Protocol: Competitive Progesterone Receptor Binding Assay
This section details a representative protocol for a competitive binding assay using fluorescence polarization (FP) to determine the affinity of a test compound for the progesterone receptor ligand-binding domain (PR-LBD).
Principle
This assay is based on the competition between a fluorescently labeled progesterone analog (tracer) and an unlabeled test compound for binding to the PR-LBD. When the tracer is bound to the larger PR-LBD, its rotation is slowed, resulting in a high fluorescence polarization signal. Unlabeled ligands compete for binding, displacing the tracer and causing a decrease in the polarization signal.[9]
Materials and Reagents
-
Recombinant human Progesterone Receptor Ligand-Binding Domain (PR-LBD)
-
Fluorescently labeled progesterone ligand (e.g., Fluormone™ PL Green or Far Red)
-
Assay Buffer (e.g., PBS with 0.01% BSA)
-
Test compound (e.g., this compound)
-
Reference compound (e.g., Progesterone)
-
DMSO (for compound dilution)
-
Black, low-volume 384-well microplates
-
Fluorescence polarization plate reader
Experimental Workflow
Detailed Procedure
-
Reagent Preparation:
-
Prepare a working solution of PR-LBD in assay buffer to the desired final concentration (e.g., 1-5 nM).
-
Prepare a working solution of the fluorescent tracer in assay buffer to its Kd concentration (typically 1-2 nM).
-
Prepare serial dilutions of the test and reference compounds in DMSO, followed by a final dilution in assay buffer to achieve the desired concentration range for the dose-response curve. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted test compounds, reference compound, or vehicle (assay buffer with DMSO) to the wells of the 384-well plate.
-
Include control wells for "no receptor" (tracer only) and "no competitor" (tracer and receptor).
-
-
Addition of PR-LBD and Tracer:
-
Prepare a premix of the PR-LBD and fluorescent tracer in assay buffer.
-
Add 15 µL of the PR-LBD/tracer premix to each well. The final volume in each well should be 20 µL.
-
-
Incubation:
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 2 to 4 hours, protected from light, to allow the binding to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader using the appropriate excitation and emission wavelengths for the tracer.
-
-
Data Analysis:
-
The data is typically analyzed by plotting the fluorescence polarization values against the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the tracer.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).
-
Conclusion
This compound stands out as a potent synthetic progestin with a significantly higher affinity for the progesterone receptor compared to the endogenous hormone. This enhanced activity is a direct consequence of the removal of the C19 methyl group. However, this structural modification also alters its interaction with other steroid receptors, such as the mineralocorticoid receptor, for which it acts as a full agonist in contrast to progesterone's antagonistic activity. The poor oral bioavailability of both progesterone and this compound has necessitated the development of alternative formulations and delivery routes. The provided experimental protocol for a competitive receptor binding assay offers a robust method for quantifying the affinity of novel progestins. A thorough understanding of the distinct signaling pathways, receptor binding profiles, and pharmacokinetic properties of endogenous and synthetic progestins is essential for the rational design and development of new therapeutic agents with improved efficacy and safety profiles. Further research is warranted to fully elucidate the comparative pharmacokinetics and metabolic pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Do We Know about Classical and Non-Classical Progesterone Receptors in the Human Female Reproductive Tract? A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. benchchem.com [benchchem.com]
The Dual Role of Norprogesterone: A Technical Guide to its Mineralocorticoid Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Norprogesterone (19-norprogesterone), a synthetic progestin, exhibits a distinct and potent interaction with the mineralocorticocorticoid receptor (MR). Unlike its parent compound, progesterone (B1679170), which acts as an MR antagonist, this compound functions as a full mineralocorticoid agonist. This technical guide provides an in-depth analysis of the evidence supporting this activity, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. Understanding this agonistic profile is critical for researchers and drug development professionals working with progestins and investigating steroid receptor signaling, as it has significant implications for potential off-target effects and therapeutic applications.
Introduction: The Shift from Antagonist to Agonist
Progesterone is well-established as a competitive antagonist of the mineralocorticoid receptor, mitigating the effects of aldosterone (B195564).[1] However, the removal of the C19 methyl group, creating 19-norprogesterone (B1209251), dramatically alters its interaction with the MR, converting it into a full agonist.[2][3] This structural modification leads to a significant increase in binding affinity and the induction of a transcriptional response characteristic of mineralocorticoid activity. This guide will dissect the experimental evidence that defines this compound's role as a mineralocorticoid agonist.
Quantitative Analysis of this compound-MR Interaction
The affinity of this compound for the mineralocorticoid receptor has been quantified through competitive radioligand binding assays. These studies demonstrate a significantly higher affinity compared to progesterone and a notable affinity relative to the endogenous agonist, aldosterone.
| Compound | Receptor Source | Relative Binding Affinity (vs. Aldosterone) | Fold-Increase in Affinity (vs. Progesterone) | Reference |
| 19-Norprogesterone | Rat Kidney Cytosol | 47% | ~3-fold | [4][5][6] |
| Progesterone | Rat Kidney Cytosol | ~15% (calculated) | 1-fold | [2][6] |
| Aldosterone | Rat Kidney Cytosol | 100% | Not Applicable | [4] |
In Vivo Evidence: The Adrenalectomized Rat Bioassay
The definitive in vivo demonstration of this compound's mineralocorticoid agonist activity comes from the adrenalectomized rat bioassay. This model is a cornerstone for assessing the physiological effects of mineralocorticoids on electrolyte balance.
Principle of the Assay
Adrenalectomized rats lack endogenous mineralocorticoids, leading to excessive sodium excretion and potassium retention. Administration of a mineralocorticoid agonist reverses this effect, causing a decrease in the urinary sodium-to-potassium (Na+/K+) ratio.
Experimental Findings
In this bioassay, progesterone acts as a mineralocorticoid antagonist, showing no agonist activity on its own.[2] In stark contrast, 19-norprogesterone demonstrates full mineralocorticoid agonist activity, effectively reducing the urinary Na+/K+ ratio.[2][3] A single subcutaneous injection of 20 micrograms of 19-norprogesterone in adrenalectomized male rats induced a marked decline in the urinary [Na+]/[K+] ratio.[4]
Experimental Protocols
Competitive Radioligand Binding Assay for Mineralocorticoid Receptor
This protocol outlines the methodology used to determine the relative binding affinity of this compound to the mineralocorticoid receptor in rat kidney cytosol.
Objective: To determine the concentration of unlabeled this compound required to inhibit 50% of the specific binding of a radiolabeled aldosterone tracer ([³H]aldosterone) to the mineralocorticoid receptor.
Materials:
-
Adrenalectomized male rat kidneys
-
[³H]Aldosterone (radioligand)
-
Unlabeled aldosterone, progesterone, and 19-norprogesterone (competitors)
-
Tris-HCl buffer
-
Dithiothreitol (DTT)
-
Glycerol
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Cytosol Preparation: Kidneys from adrenalectomized rats are homogenized in a cold Tris-HCl buffer containing DTT and glycerol. The homogenate is then centrifuged at high speed to obtain the cytosolic fraction containing the mineralocorticoid receptors.
-
Competitive Binding Incubation: Aliquots of the kidney cytosol are incubated with a fixed concentration of [³H]aldosterone and varying concentrations of unlabeled competitor (aldosterone, progesterone, or 19-norprogesterone).
-
Separation of Bound and Free Ligand: Following incubation, dextran-coated charcoal is added to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the charcoal, leaving the receptor-bound [³H]aldosterone in the supernatant.
-
Quantification: The radioactivity in the supernatant is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [³H]aldosterone (IC50) is determined. Relative binding affinities are then calculated by comparing the IC50 values of the test compounds to that of aldosterone.
Adrenalectomized Rat Urinary Na+/K+ Ratio Bioassay
This in vivo protocol is designed to assess the mineralocorticoid agonist or antagonist activity of a compound by measuring its effect on urinary electrolyte excretion.
Objective: To determine the effect of this compound on the urinary Na+/K+ ratio in adrenalectomized rats.
Materials:
-
Male adrenalectomized rats
-
Test compounds (progesterone, 19-norprogesterone) dissolved in a suitable vehicle (e.g., sesame oil)
-
Metabolic cages for urine collection
-
Flame photometer for Na+ and K+ analysis
Procedure:
-
Animal Preparation: Male rats are adrenalectomized and allowed to recover. They are maintained on a standard diet and saline solution to drink.
-
Dosing: On the day of the experiment, the rats are administered the test compound (progesterone or 19-norprogesterone) or vehicle via subcutaneous injection.
-
Urine Collection: The rats are placed in individual metabolic cages, and urine is collected over a specified period (e.g., 4-6 hours).
-
Electrolyte Analysis: The concentrations of sodium (Na+) and potassium (K+) in the collected urine samples are measured using a flame photometer.
-
Data Analysis: The urinary Na+/K+ ratio is calculated for each animal. The effect of the test compound is determined by comparing the Na+/K+ ratio of the treated group to that of the vehicle-treated control group. A significant decrease in the ratio indicates mineralocorticoid agonist activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Mineralocorticoid Receptor Signaling Pathway
References
- 1. 19-norprogesterone | Semantic Scholar [semanticscholar.org]
- 2. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mineralocorticoid and hypertensive effects of 19-nor-progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extinction of mineralocorticoid effects in 19-norprogesterone derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 6. 19-nor analogs of adrenal steroids: mineralocorticoid and glucocorticoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Norprogesterone in Plasma
Introduction
19-Norprogesterone (B1209251) (19-norpregn-4-ene-3,20-dione) is a synthetic progestin that is structurally analogous to progesterone (B1679170), differing by the absence of a methyl group at the C-19 position.[1] This structural modification enhances its progestogenic activity.[1] Accurate quantification of 19-norprogesterone in plasma is essential for pharmacokinetic and pharmacodynamic studies in drug development and for monitoring in research settings. This document outlines proposed analytical methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays, for the determination of 19-norprogesterone in plasma.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₂ | [2] |
| Molar Mass | 300.44 g/mol | [2] |
| Melting Point | 144.5 °C | [2] |
| Appearance | Off-white powder | [2] |
| Water Solubility | 36.1 mg/L (at 37 °C) | [2] |
Analytical Methods Overview
A comparative overview of potential analytical methods for the quantification of 19-norprogesterone in plasma is presented below. The choice of method will depend on the required sensitivity, specificity, sample throughput, and available instrumentation.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of precursor and product ions. | High sensitivity and specificity, suitable for high-throughput analysis. | Requires expensive instrumentation and skilled operators. |
| GC-MS | Chromatographic separation of volatile derivatives followed by mass spectrometric detection. | High specificity and sensitivity. | Often requires derivatization, which can be time-consuming. |
| Immunoassay | Competitive binding of labeled and unlabeled antigen to a specific antibody. | High sensitivity, suitable for high-throughput screening. | Potential for cross-reactivity with structurally related steroids.[3][4][5][6] |
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of steroid hormones in biological matrices due to its high sensitivity and specificity.
Proposed Quantitative Parameters (Based on Progesterone & Norethindrone Analysis)
The following table summarizes typical performance characteristics of LC-MS/MS methods for progesterone and norethindrone, which would be the target for a validated 19-norprogesterone assay.
| Parameter | Progesterone | Norethindrone | Reference |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 ng/mL | 50 pg/mL | |
| Linearity Range | 0.5 - 200 ng/mL | 50 - 10,000 pg/mL | |
| Intra-day Precision (%CV) | < 6.7% | 0.7 - 5.3% | |
| Inter-day Precision (%CV) | < 6.7% | 2.0 - 4.7% | |
| Accuracy (Relative Error %) | ± 6.2% | -8.2 to -2.6% | |
| Recovery | > 85% | ~85% |
Experimental Protocol: LC-MS/MS
This proposed protocol is adapted from validated methods for progesterone and norethindrone.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 25 µL of an internal standard (IS) working solution (e.g., 19-norprogesterone-d6 in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds and transfer to an autosampler vial.
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of plasma sample, add 25 µL of IS working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of 4% phosphoric acid in water and vortex.
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial.
3. LC-MS/MS Conditions (Proposed)
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 40% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions (Hypothetical):
-
19-Norprogesterone: Precursor ion [M+H]⁺: m/z 301.4 → Product ions (to be determined experimentally, likely involving neutral losses and fragmentation of the steroid core).
-
19-Norprogesterone-d6 (IS): Precursor ion [M+H]⁺: m/z 307.4 → Product ions.
-
Experimental Workflow: LC-MS/MS
References
- 1. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
Application of norprogesterone in hormonal contraception research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Norprogesterone, a synthetic progestin, is a key molecule in the field of hormonal contraception research. As a derivative of progesterone (B1679170), it exerts its effects primarily through interaction with the progesterone receptor (PR), playing a crucial role in the regulation of ovulation and endometrial development. Its high affinity for the progesterone receptor makes it a potent inhibitor of the hypothalamic-pituitary-ovarian (HPO) axis, the central mechanism for preventing conception.[1] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound and its derivatives in the development of novel contraceptive agents.
Mechanism of Action
This compound's primary contraceptive effect is achieved through the suppression of the mid-cycle surge of luteinizing hormone (LH), which is essential for ovulation. By binding to progesterone receptors in the hypothalamus and pituitary gland, this compound mimics the negative feedback loop of endogenous progesterone, thereby inhibiting the release of gonadotropin-releasing hormone (GnRH) and subsequently LH and follicle-stimulating hormone (FSH). This antigonadotropic action prevents follicular development and the release of an egg.
Additionally, progestins like this compound induce changes in the cervical mucus, making it thicker and less permeable to sperm, and can also alter the endometrium to make it unreceptive to implantation.
Progesterone Receptor Signaling Pathway
The binding of this compound to the progesterone receptor initiates a cascade of intracellular events that ultimately leads to the regulation of gene expression.
Quantitative Data
The following tables summarize key quantitative data for this compound and related progestins, providing a basis for comparative analysis in contraceptive research.
Table 1: Progesterone Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) (%) | IC50 (nM) | Reference Compound |
| Progesterone | Progesterone Receptor (PR) | 100 | 7.74 | Progesterone |
| This compound | Progesterone Receptor (PR) | High Affinity | Not explicitly quantified in cited literature | - |
| Norethisterone | Progesterone Receptor (PR) | ~150 | - | Progesterone |
| Nestorone | Progesterone Receptor (PR) | High Affinity | - | - |
Note: The RBA of this compound is described as high, but a specific numerical value was not available in the reviewed literature. Norethisterone is a derivative of this compound.
Table 2: In Vivo Ovulation Inhibition
| Compound | Animal Model | Effective Dose for Ovulation Inhibition | Duration of Study | Reference |
| Norethisterone | Rat | 10, 25, and 50 µ g/rat daily for 10 days | 10 days | [2] |
| Norethisterone Enanthate (injectable) | Rat and Hamster | 20-60 mg (oral dose) | Single dose, mating after 5 and 10 days | [3] |
Note: Data for this compound was not specifically available. Norethisterone data is provided as a relevant proxy.
Table 3: Clinical Contraceptive Efficacy of this compound Derivatives
| Compound | Dosage and Administration | Study Population | Efficacy (Pregnancy Rate) | Reference |
| Norethisterone Oenanthate (Norigest) | 200 mg intramuscular injection every 56 days | 383 women | 0 pregnancies over 5,521 woman-months | [4] |
| Norethisterone Enanthate (NEN) | Injectable | 20 fertile women | No pregnancies reported | [5] |
| Norethisterone Acetate (B1210297) (NET) | Minipill | 20 fertile women | No pregnancies reported | [5] |
Experimental Protocols
Progesterone Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the progesterone receptor.
Objective: To quantify the binding affinity (Ki or IC50) of this compound for the progesterone receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-Progesterone or a high-affinity synthetic progestin like [³H]-R5020.
-
Receptor Source: Cytosol preparation from estrogen-primed rabbit or rat uterus, or a cell line overexpressing the human progesterone receptor (e.g., T47D cells).
-
Buffers: Tris-HCl buffer with EDTA and dithiothreitol.
-
Scintillation fluid and counter.
-
Glass fiber filters.
Workflow Diagram:
Procedure:
-
Receptor Preparation: Prepare a cytosol fraction from homogenized estrogen-primed rabbit or rat uteri by ultracentrifugation.
-
Assay Setup: In a series of tubes, add a constant amount of the receptor preparation and the radioligand.
-
Competition: Add increasing concentrations of unlabeled this compound (or a reference compound like unlabeled progesterone) to the tubes. Include tubes with no competitor (total binding) and tubes with a large excess of unlabeled ligand (non-specific binding).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by adding a charcoal-dextran suspension followed by centrifugation, or by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Ovulation Inhibition Assay in Rats
This protocol outlines an in vivo study to assess the efficacy of this compound in inhibiting ovulation in a rat model.
Objective: To determine the effective dose of this compound required to inhibit ovulation in female rats.
Materials:
-
Test Compound: this compound
-
Animals: Mature, regularly cycling female Sprague-Dawley or Wistar rats.
-
Vehicle: Sesame oil or other suitable vehicle for subcutaneous or oral administration.
-
Microscope and slides.
Workflow Diagram:
References
- 1. adooq.com [adooq.com]
- 2. Biochemical effect of non-antiovulatory doses of different progestins on cycling rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpp.com [ijpp.com]
- 4. A clinical trial of norethisterone oenanthate (Norigest) injected every two months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I clinical trial of two contraceptive preparations. Norethisterone enanthate (NEN) and norethisterone acetate (NET) - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An Application and Protocol Guide for the Use of Norprogesterone in Endometrial Function Studies
Abstract
This compound, a synthetic 19-norprogestin, is a highly selective agonist for the progesterone (B1679170) receptor (PR). Its minimal affinity for other steroid receptors, such as the androgen and glucocorticoid receptors, makes it an invaluable tool for dissecting the specific roles of progesterone signaling in the complex physiology of the endometrium. This document provides detailed application notes on the mechanism of action of this compound, a summary of its quantitative effects, and comprehensive protocols for its use in key in vitro models of endometrial function, particularly decidualization.
Mechanism of Action
Progesterone, acting through its nuclear receptors (PR-A and PR-B), is a critical regulator of endometrial function, preparing the uterus for embryo implantation and maintaining pregnancy.[1] this compound mimics these effects by binding to and activating the PR. This action is particularly "clean" due to its high selectivity compared to other synthetic progestins that may exhibit off-target androgenic effects.[2][3]
Upon binding this compound, the PR undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus. The activated PR dimer then binds to progesterone response elements (PREs) in the promoter regions of target genes. This interaction recruits co-regulators and the transcriptional machinery to either activate or repress gene expression, leading to profound changes in endometrial cell behavior, including the inhibition of estrogen-driven proliferation and the induction of differentiation (decidualization).[4][5] This signaling cascade is fundamental for transforming the proliferative endometrium into a receptive, secretory lining capable of supporting a pregnancy.[6]
This compound Signaling Pathway
Caption: this compound activates the classical nuclear progesterone receptor signaling pathway.
Quantitative Data Summary
The following table summarizes the binding affinities and functional effects of this compound and related 19-norprogestins. This data is essential for determining appropriate experimental concentrations.
| Parameter | Compound | Value | Model System | Reference |
| Receptor Binding Affinity | ||||
| Relative Binding Affinity vs Progesterone (PR) | Norethisterone | ~150% | Human PR (MCF-7 cells) | [7] |
| Relative Binding Affinity vs DHT (Androgen Receptor) | Norethisterone | ~15% | Human AR (MCF-7 cells) | [7] |
| Relative Binding Affinity vs Progesterone (PR) | Nomegestrol (B1679828) Acetate (B1210297) | ~70% | Rat Uterus Cytosol | [2] |
| Relative Binding Affinity vs DHT (Androgen Receptor) | Nomegestrol Acetate | Not detectable | Rat Prostate Cytosol | [2] |
| Functional Activity | ||||
| Antiproliferative Effect (IC50) | Norethisterone | ~10-100 nM | Human Endometriotic Stromal Cells | [8] |
| Induction of Decidualization Markers (PRL, IGFBP1) | Progesterone / MPA | 10 nM - 1 µM | Primary Human Endometrial Stromal Cells | [9] |
| Regulation of Gene Expression (e.g., FOXO1A, HAND2) | Progesterone | Treatment-dependent | Human Endometrial Stromal Cells | [10] |
Note: Data for specific this compound compounds can be limited; related 19-norprogestins like norethisterone and nomegestrol acetate are presented to demonstrate the typical high PR affinity and selectivity of this class. Researchers should perform dose-response experiments to determine the optimal concentration for their specific system.
Experimental Protocols
Protocol 1: In Vitro Decidualization of Human Endometrial Stromal Cells (HESCs)
This protocol details the differentiation of primary HESCs into decidual cells, a cornerstone model for studying endometrial receptivity.[9]
Experimental Workflow for In Vitro Decidualization
References
- 1. Role of nuclear progesterone receptor isoforms in uterine pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MOLECULAR MECHANISMS OF ACTION OF PROGESTERONE IN THE ENDOMETRIUM | Molecular medicine [molmedjournal.ru]
- 5. mdpi.com [mdpi.com]
- 6. Progesterone and Estrogen Signaling in the Endometrium: What Goes Wrong in Endometriosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative and apoptotic effects of norethisterone on endometriotic stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of Human Endometrial Stromal Cells for In Vitro Decidualization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene expression analysis of endometrium reveals progesterone resistance and candidate susceptibility genes in women with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays to Determine Norprogesterone Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norprogesterone and its derivatives, belonging to the 19-norprogesterone (B1209251) class of progestins, are synthetic steroid hormones designed to mimic the actions of endogenous progesterone (B1679170).[1] These compounds are characterized by the absence of a methyl group at the C10 position, a structural modification that influences their binding affinity and specificity for the progesterone receptor (PR).[1] Unlike progestins derived from 19-nortestosterone, 19-norprogesterone derivatives are often considered "pure" progestational molecules as they tend to bind almost exclusively to the PR with minimal cross-reactivity with other steroid receptors, such as the androgen receptor.[2][3]
Assessing the bioactivity of this compound is crucial for understanding its therapeutic potential and safety profile. This involves a series of in vitro assays designed to quantify its ability to bind to the PR, activate downstream signaling pathways, and elicit a cellular response. The following application notes detail the principles and protocols for three key assays: Progesterone Receptor Binding Assay, PRE-Luciferase Reporter Gene Assay, and a PR-dependent Cell Proliferation Assay.
Progesterone Receptor (PR) Competitive Binding Assay
Application Note: This assay quantitatively determines the affinity of this compound for the progesterone receptor (PR). The principle is based on competitive displacement, where the test compound (this compound) competes with a radiolabeled progestin (e.g., ³H-Promegestone/R5020) for binding to the PR in a prepared cell lysate or cytosol fraction.[4][5] By measuring the concentration of this compound required to displace 50% of the radiolabeled ligand (IC50), its relative binding affinity (RBA) can be calculated and compared to that of endogenous progesterone. This assay is a fundamental first step in characterizing the progestogenic potential of a compound.
Data Presentation: Progesterone Receptor Binding Affinity
| Compound | Receptor Source | Relative Binding Affinity (RBA) (%) Progesterone = 100% | Reference |
| This compound | Human PR | >100% (Higher affinity than Progesterone) | [6] |
| Nomegestrol (B1679828) Acetate (B1210297) | Rat Uterus | ~67% | [7] |
| Norethisterone | Human PR | Varies by study | [4] |
| Levonorgestrel | Rabbit Uterine Receptors | ~500% | [5] |
| Gestodene | Rabbit Uterine Receptors | ~900% | [5] |
Note: RBA values can vary based on experimental conditions and the specific radioligand used.
Experimental Protocol: Competitive Binding Assay
-
Preparation of Cytosol:
-
Homogenize PR-rich tissue (e.g., rabbit uterus) or PR-expressing cells (e.g., T47D, MCF-7) in a cold buffer (e.g., Tris-EDTA buffer).[4][7]
-
Centrifuge the homogenate at high speed (e.g., 105,000 x g) to pellet cellular debris and organelles.
-
Collect the supernatant (cytosol), which contains the soluble PR. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In assay tubes, combine the cytosol preparation with a fixed, saturating concentration of a radiolabeled progestin (e.g., 1-5 nM of ³H-R5020).
-
Add increasing concentrations of unlabeled this compound or a reference compound (e.g., progesterone) to compete for binding.
-
To determine non-specific binding, include tubes with a large excess (e.g., 1000-fold) of unlabeled progesterone.
-
Incubate the mixture at 4°C for a sufficient period (e.g., 16-24 hours) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a dextran-coated charcoal suspension to the tubes. The charcoal will adsorb the unbound radioligand.
-
Incubate for a short period (e.g., 10-15 minutes) at 4°C.
-
Centrifuge at low speed to pellet the charcoal.
-
-
Quantification:
-
Carefully transfer the supernatant, containing the PR-bound radioligand, to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Relative Binding Affinity (RBA) using the formula: (IC50 of Progesterone / IC50 of this compound) x 100.
-
PRE-Luciferase Reporter Gene Assay
Application Note: This cell-based assay measures the ability of this compound to act as a PR agonist and induce gene transcription. The assay utilizes host cells (e.g., T47D, MCF-7, or Ishikawa cells) that are transiently or stably transfected with two plasmids.[8][9] The first is a reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple Progesterone Response Elements (PREs). The second is a control plasmid, typically expressing Renilla luciferase, used to normalize for transfection efficiency and cell viability. When this compound binds to and activates the PR, the complex binds to the PREs, driving the expression of firefly luciferase.[8] The resulting luminescence is proportional to the transcriptional activity, allowing for the quantification of potency (EC50).
Experimental Protocol: PRE-Luciferase Assay
-
Cell Culture and Plating:
-
Culture PR-positive cells (e.g., T47D) in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS).[10]
-
For the experiment, switch to phenol (B47542) red-free media with charcoal-stripped FBS to reduce background hormonal effects.[10]
-
Seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a transfection mixture containing a PRE-luciferase reporter plasmid and a Renilla luciferase control plasmid (e.g., pRL-TK) using a suitable transfection reagent according to the manufacturer's protocol.
-
Add the mixture to the cells and incubate for 24 hours.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a reference agonist (e.g., progesterone or R5020) in the appropriate cell culture medium.
-
Remove the transfection medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 18-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence on a plate reader.
-
Next, add the Stop & Glo® reagent (or equivalent) to quench the firefly reaction and activate the Renilla luciferase. Measure the second luminescence signal.
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize the data.
-
Plot the normalized relative light units (RLU) against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal transcriptional response.
-
Data Presentation: Transcriptional Activation
| Compound | Cell Line | EC50 (nM) | Reference |
| Progesterone | HeLa | 0.3 | [12] |
| R5020 (Promegestone) | T47D | 0.05 - 0.1 | [10] |
| This compound | (Not specified) | Expected to be potent, likely sub-nanomolar | [2] |
Note: EC50 values are highly dependent on the cell line and specific reporter construct used.[9] Data for this compound is inferred from its high binding affinity.
T47D Cell Proliferation Assay
Application Note: The T47D human breast cancer cell line is an excellent model for studying progestin-induced cellular responses because its proliferation is regulated by the progesterone receptor.[13] Progestins can have a biphasic effect on T47D cells, initially stimulating a peak of S-phase entry followed by a G1 phase arrest, leading to an overall anti-proliferative effect after several days of treatment.[14][15] This assay measures the net effect of this compound on cell proliferation over a defined period (e.g., 6 days). Methods like BrdU incorporation or MTT/CellTiter-Glo® assays can be used to quantify cell viability and proliferation.
Experimental Protocol: BrdU Proliferation Assay
-
Cell Culture and Plating:
-
Compound Treatment:
-
Treat cells with a range of concentrations of this compound or a vehicle control.
-
Incubate for the desired period (e.g., 4-6 days), replacing the medium with fresh compound every 2-3 days.[14]
-
-
BrdU Labeling:
-
Approximately 18-24 hours before the end of the incubation period, add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well. BrdU is a thymidine (B127349) analog that will be incorporated into the DNA of proliferating cells.
-
-
Detection:
-
Remove the labeling medium and fix the cells.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). This antibody will bind to the incorporated BrdU.
-
Wash the wells to remove unbound antibody.
-
Add the enzyme substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Stop the reaction and measure the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of DNA synthesis and thus, cell proliferation.
-
Plot the absorbance values against the log concentration of this compound.
-
Analyze the dose-response curve to determine the stimulatory or inhibitory effects of this compound on cell proliferation.
-
This compound Signaling Pathway
Upon entering a target cell, this compound binds to the progesterone receptor (PR) located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The activated receptor-ligand complex then dimerizes and translocates into the nucleus, where it binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcription machinery, leading to the modulation of gene expression and subsequent cellular responses.[8][16]
References
- 1. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A set of accessible enhancers enables the initial response of breast cancer cells to physiological progestin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Progesterone Receptor Inhibits Proliferation of Human Breast Cancer Cells via Induction of MAPK Phosphatase 1 (MKP-1/DUSP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacodynamics of progesterone - Wikipedia [en.wikipedia.org]
Animal Models for Studying the Effects of Norprogesterone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the study of norprogesterone and its derivatives. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound and its Derivatives
This compound, specifically 19-norprogesterone (B1209251), is a synthetic progestin, a class of steroid hormones that bind to and activate progesterone (B1679170) receptors.[1] Unlike natural progesterone, 19-norprogesterone derivatives often exhibit higher potency and improved pharmacokinetic profiles.[2] Commonly studied derivatives include altrenogest, nomegestrol (B1679828) acetate (B1210297), and nestorone. These compounds are investigated for a range of applications, from veterinary use in estrus synchronization to potential therapeutic uses in humans, including neuroprotection and contraception.[3][4][5][6]
Animal models, particularly rodents such as rats and mice, are invaluable tools for elucidating the physiological effects, mechanisms of action, and preclinical safety and efficacy of this compound derivatives.[7][8] These models allow for controlled studies of dose-response relationships, pharmacokinetics, and behavioral effects that are not feasible in human subjects.
Animal Models and Applications
Rodent models are frequently employed to investigate the effects of this compound derivatives on the central nervous system, reproductive system, and in models of disease.
-
Rats (Sprague-Dawley, Wistar): Often used for neuroprotection studies, such as in models of stroke and traumatic brain injury, due to their larger size, which facilitates surgical procedures and tissue collection.[7][9] They are also used to study effects on the reproductive cycle and ovulation.[5][10]
-
Mice (C57BL/6, Swiss Webster): Commonly used for behavioral studies, including anxiety and depression models, due to the availability of a wide range of behavioral tests and genetic models.[11][12] They are also utilized in studies of myelination and neurodegenerative diseases.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies using animal models to investigate the effects of various this compound derivatives.
Table 1: Pharmacokinetic Parameters of Altrenogest
| Animal Model | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) |
| Gilts | Oral | 20 mg/day for 18 days | 22.69 ± 6.15 (steady state) | Similar after 1st and 18th dose |
| Mares | Oral | 0.044 mg/kg daily for 15 days | 13.2 ± 5.8 | 0.8 ± 0.8 |
| Mares | Intramuscular | 0.3 mg/kg (twice, Day 0 & 7) | 18.0 ± 6.6 | 7.9 ± 3.9 |
Table 2: Ovulation Inhibition by this compound Derivatives in Rats
| Compound | Administration Route | Effective Dose | Endpoint |
| Nomegestrol Acetate | Oral | ID50 < 1.25 mg/kg | 50% inhibition of ovulation |
| Nomegestrol Acetate | Oral | 1 mg/rat/day | One animal ovulated |
| Nomegestrol Acetate | Oral | 2.5 mg/rat/day | No animals ovulated |
| Nestorone | Subcutaneous | ED50 = 1.32 mg/kg | 50% inhibition of ovulation |
Table 3: Receptor Binding Affinity of this compound Derivatives
| Compound | Receptor | Animal Model/Cell Line | Binding Affinity (Relative to Progesterone or specific value) |
| 19-norprogesterone | Progesterone Receptor (PR) | Rat Uterus | High affinity |
| Nomegestrol Acetate | Androgen Receptor (AR) | Rat Ventral Prostate | IC50: 22.6 ± 4.0 nmol/L; Ki: 7.58 ± 0.94 nmol/L |
| Norethindrone | Progesterone Receptor (PR) | Human PR Ligand Binding Domain | Ki: 1.9 nM; Kd: 0.4 nM; IC50: 3.2 nM; EC50: 2.2 nM |
Table 4: Neuroprotective and Behavioral Effects of this compound Derivatives
| Compound | Animal Model | Dose | Effect |
| 19-norprogesterone | Rat hippocampal neurons | Not specified | Neuroprotective against glutamate (B1630785) excitotoxicity |
| Nestorone | C57BL/6 Mice (Cuprizone model) | Not specified | Stimulated remyelination of the corpus callosum |
| Nomegestrol Acetate | Ovariectomized Wistar Rats | 0.5 and 1 mg/kg/day (oral) | Increased allopregnanolone (B1667786) levels in the hippocampus |
| Nestorone | Neonatal Rats (Hypoxic-Ischemic Model) | 10 µg/kg | Reduced brain lesion size |
Data sourced from[4][10][20][21]
Experimental Protocols
The following are detailed protocols for key experiments commonly used in the study of this compound derivatives in rodent models.
Preparation and Administration of this compound Derivatives
Objective: To prepare and administer this compound derivatives to rodents via subcutaneous injection or oral gavage.
Materials:
-
This compound derivative (e.g., nomegestrol acetate, nestorone)
-
Vehicle (e.g., sesame oil, corn oil, sterile water with suspending agent)
-
Sterile syringes (1 mL) and needles (25-27 gauge for subcutaneous, 18-20 gauge gavage needle for rats, 20-22 gauge for mice)
-
Vortex mixer
-
Sterile filter (0.22 µm) if preparing an aqueous solution for injection
Protocol for Subcutaneous (s.c.) Injection (adapted from[6][22][23][24][25]):
-
Preparation of Solution/Suspension:
-
Under sterile conditions, accurately weigh the required amount of the this compound derivative.
-
For oil-based solutions, dissolve the compound in the chosen sterile oil (e.g., sesame oil). Gentle warming and vortexing may be necessary to ensure complete dissolution.
-
For aqueous suspensions, the compound can be suspended in sterile water containing a small amount of a suspending agent like Tween 80 or carboxymethylcellulose. Vortex thoroughly to ensure a uniform suspension.
-
-
Animal Restraint:
-
For mice, restrain the animal by grasping the loose skin at the scruff of the neck with the thumb and forefinger of your non-dominant hand.
-
For rats, a similar scruffing technique can be used, or the animal can be gently wrapped in a towel.
-
-
Injection Procedure:
-
Create a "tent" of skin on the back of the animal, between the shoulder blades.
-
Insert the sterile needle (bevel up) at the base of the skin tent, parallel to the spine.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly inject the solution/suspension.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Protocol for Oral Gavage (adapted from[8][14][15][16][26]):
-
Preparation of Solution/Suspension:
-
Prepare the this compound derivative in an appropriate vehicle as described above. Ensure the final volume to be administered does not exceed recommended limits (typically 10 mL/kg for rats and mice).
-
-
Animal Restraint:
-
Hold the rodent firmly but gently, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
-
Gavage Procedure:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should swallow as the tube is advanced. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the solution.
-
Withdraw the needle smoothly.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Assessment of Anxiety-Like Behavior: The Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic or anxiogenic effects of this compound derivatives in mice or rats.
Materials:
-
Elevated Plus Maze apparatus
-
Video tracking software (e.g., ANY-maze)
-
Stopwatch
-
70% ethanol (B145695) for cleaning
Protocol (adapted from[4][7][20][27][28]):
-
Habituation:
-
Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate.
-
-
Procedure:
-
Place the mouse or rat in the center of the maze, facing one of the open arms.
-
Immediately start the video recording and/or stopwatch.
-
Allow the animal to freely explore the maze for a 5-minute period.
-
The experimenter should remain out of sight of the animal during the test.
-
-
Data Collection and Analysis:
-
Using the video tracking software or manual scoring, record the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of anxiolytic-like effects.
-
-
Cleaning:
-
Thoroughly clean the maze with 70% ethanol between each animal to remove any olfactory cues.
-
Analysis of Signaling Pathway Activation: Western Blot for MAPK/ERK
Objective: To determine if a this compound derivative activates the MAPK/ERK signaling pathway in a specific tissue (e.g., brain, uterus).
Materials:
-
Tissue homogenizer
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Protocol (adapted from[3][5][29][30][31]):
-
Protein Extraction:
-
Homogenize the tissue sample in ice-cold RIPA buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. The ratio of phospho-ERK to total ERK is calculated to determine the level of pathway activation.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for studying this compound derivatives.
Conclusion
The use of animal models, particularly rodents, is essential for advancing our understanding of the physiological and pharmacological effects of this compound and its derivatives. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies. By employing these standardized methods, the scientific community can generate comparable and reliable data, ultimately accelerating the translation of basic research findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. mmpc.org [mmpc.org]
- 8. instechlabs.com [instechlabs.com]
- 9. Prediction of Progestin Affinity for the Human Progesterone Receptor Based on Corrected RBA Data | Biomedical Chemistry: Research and Methods [bmc-rm.org]
- 10. Effects of nomegestrol acetate administration on central and peripheral beta-endorphin and allopregnanolone in ovx rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 12. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. The effect of Nestorone on gonadotropic cells in pituitary of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiandrogenic properties of nomegestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rcsb.org [rcsb.org]
- 20. Elevated plus maze protocol [protocols.io]
- 21. Effects of nestorone, a progesterone receptor agonist, on neonatal hypoxic-ischemic brain injury and reproductive functions in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ltk.uzh.ch [ltk.uzh.ch]
- 23. urmc.rochester.edu [urmc.rochester.edu]
- 24. research-support.uq.edu.au [research-support.uq.edu.au]
- 25. queensu.ca [queensu.ca]
- 26. research.fsu.edu [research.fsu.edu]
- 27. albany.edu [albany.edu]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography for the Analysis of Norprogesterone
Introduction
19-Norprogesterone (B1209251) is a potent synthetic progestin, structurally analogous to progesterone (B1679170) but lacking the C19 methyl group.[1] Its potent progestogenic activity makes it a compound of significant interest in pharmaceutical research and development.[1] Accurate and precise analytical methods are crucial for the quantification of 19-norprogesterone in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis of steroids due to its high resolution, sensitivity, and reproducibility.
Principle of the Method
The method described is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and a polar organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More hydrophobic compounds, like progestins, are retained longer on the column. Quantification is achieved by measuring the peak area of the analyte using a UV detector at a wavelength where the compound exhibits maximum absorbance. An internal standard can be used to improve the precision and accuracy of the method.
Experimental Protocols
1. Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Thermostat
-
UV/Vis or Photodiode Array (PDA) Detector
-
-
Chromatography Data System (CDS) software
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
-
Chemicals and Reagents:
-
19-Norprogesterone reference standard
-
Progesterone or Estradiol (as potential internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Potassium phosphate (B84403) monobasic (for buffer preparation)
-
Orthophosphoric acid or potassium hydroxide (B78521) (for pH adjustment)
-
2. Chromatographic Conditions (Representative Method)
The following table summarizes a typical set of starting conditions for the HPLC analysis of a progestin like 19-norprogesterone.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) or Methanol and Water (e.g., 75:25 v/v) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Mode | Isocratic |
| Injection Volume | 20 µL |
| Column Temperature | 35 - 40°C |
| Detection Wavelength | 245 nm |
| Internal Standard | Estradiol or Progesterone |
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
For an acetonitrile/water mobile phase, mix the required volumes of acetonitrile and water (e.g., 600 mL of acetonitrile and 400 mL of water for a 60:40 ratio).
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the 19-norprogesterone reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 25 µg/mL).
-
-
Sample Preparation (e.g., for a pharmaceutical formulation):
-
Accurately weigh and transfer a portion of the sample equivalent to a target concentration of 19-norprogesterone into a volumetric flask.
-
Add a suitable diluent (e.g., mobile phase) and sonicate to dissolve the analyte.
-
Dilute to the final volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Method Validation Parameters (Representative Data)
The following tables summarize typical validation data for HPLC methods used for progestins like progesterone and norethindrone. These values provide an expected performance range for a validated method for 19-norprogesterone.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | < 1.5 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Summary
| Parameter | Concentration Range | Typical Result |
| Linearity (r²) | 1 - 50 µg/mL | ≥ 0.999 |
| Limit of Detection (LOD) | N/A | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | N/A | ~0.3 µg/mL |
| Accuracy (% Recovery) | 80%, 100%, 120% of nominal | 98.0 - 102.0% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | Low, Medium, High QC | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | Low, Medium, High QC | ≤ 2.0% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway
Caption: Generalized signaling pathway of 19-norprogesterone via the progesterone receptor.
References
Application Notes and Protocols for the Identification of Norprogesterone Metabolites using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norprogesterone, a synthetic progestin, is a key compound in various therapeutic areas. Understanding its metabolic fate is crucial for drug development, efficacy, and safety assessment. This document provides detailed application notes and protocols for the identification and quantification of this compound metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3] The methodologies outlined below are based on established principles for the analysis of progesterone (B1679170) and other synthetic progestins.
Data Presentation: Quantitative Analysis of Progestins
The following tables summarize typical quantitative performance data obtained from LC-MS/MS methods for the analysis of progestins, which can be adapted for this compound and its metabolites.
Table 1: Linearity and Sensitivity of Progestin Analysis
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Progesterone | 1 - 200 | 1 |
| Norgestrel | 0.2 - 50 | 0.2 |
| Norethisterone | 0.2 - 50 | 0.2 |
Data adapted from similar progestin assays.
Table 2: Precision and Recovery Data for Progestin Analysis
| Analyte | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Recovery (%) |
| Progesterone | < 10 | < 9 | 95.3 - 119.4 |
| Norgestrel | < 10 | < 9 | Not Reported |
| Norethisterone | < 10 | < 9 | Not Reported |
Data adapted from similar progestin assays.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Plasma/Serum)
This protocol describes three common methods for extracting this compound and its metabolites from plasma or serum.
1.1. Protein Precipitation
-
To 500 µL of plasma/serum in a 2 mL centrifuge tube, add 25 µL of an internal standard solution (e.g., deuterated this compound).
-
Add 475 µL of acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water) for LC-MS/MS analysis.
1.2. Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma/serum, add 25 µL of the internal standard.
-
Add 2.5 mL of n-hexane (or another suitable organic solvent like methyl tert-butyl ether).
-
Vortex for 3 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Freeze the aqueous (lower) layer by placing the tube in a dry ice/acetone bath.
-
Decant the organic (upper) layer into a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
1.3. Solid-Phase Extraction (SPE)
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of plasma/serum (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Liquid Chromatography (LC)
This protocol provides typical LC conditions for the separation of this compound and its metabolites.
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Kinetex™ 2.6 µm PFP 100 Å, 100 x 3 mm or equivalent.[1]
-
Column Temperature: 45°C.[1]
-
Mobile Phase A: Purified water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Gradient Elution:
-
0-2 min: 60% B
-
2-13.9 min: 60% to 100% B
-
13.9-14 min: 60% B
-
14-21 min: 60% B[1]
-
Protocol 3: Tandem Mass Spectrometry (MS/MS)
This protocol outlines general MS/MS parameters for the detection of this compound and its metabolites.
-
Mass Spectrometer: Agilent 6460 QQQ Mass Spectrometer or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 5500 V.
-
Source Temperature: 500°C.
-
MRM Transitions: To be determined by infusing standard solutions of this compound and its synthesized or isolated metabolites. The precursor ion will likely be [M+H]+. Product ions are generated by collision-induced dissociation.
Visualizations
Signaling Pathway
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow
Caption: General workflow for this compound metabolite analysis.
References
- 1. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 2. Activity and expression of progesterone metabolizing 5α-reductase, 20α-hydroxysteroid oxidoreductase and 3α(β)-hydroxysteroid oxidoreductases in tumorigenic (MCF-7, MDA-MB-231, T-47D) and nontumorigenic (MCF-10A) human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined liquid chromatography-tandem mass spectrometry analysis of progesterone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norprogesterone Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norprogesterone (19-norprogesterone) is a synthetic progestin, a derivative of progesterone (B1679170) lacking the methyl group at the C-19 position. This structural modification results in a potent progestational activity, with a high affinity for the progesterone receptor (PR). Understanding the binding characteristics of this compound to its primary target, the progesterone receptor, as well as its potential off-target interactions with other steroid receptors, is crucial for elucidating its pharmacological profile and for the development of selective progestin-based therapeutics.
These application notes provide a detailed protocol for a competitive receptor binding assay to determine the affinity of this compound for the progesterone receptor. Two common methodologies are described: a traditional radioligand binding assay and a non-radioactive fluorescence polarization assay. Additionally, this document summarizes the available quantitative data on the binding affinity of this compound and its cross-reactivity with androgen and estrogen receptors.
Data Presentation
The binding affinity of a compound is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following tables summarize the available data for this compound.
Table 1: Progesterone Receptor (PR) Binding Affinity of this compound
| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Relative Binding Affinity (%) |
| This compound | Progesterone Receptor (PR) | Rabbit Uterus | Radioligand Binding | ~1.5 | - | 400 |
| Progesterone | Progesterone Receptor (PR) | Rabbit Uterus | Radioligand Binding | ~6 | - | 100 |
Note: Data is compiled from various sources and experimental conditions may vary.
Table 2: Cross-Reactivity of this compound with Other Steroid Receptors
| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Relative Binding Affinity (%) |
| This compound | Androgen Receptor (AR) | Rat Prostate | Radioligand Binding | >1000 | - | <0.1 |
| This compound | Estrogen Receptor (ER) | Rat Uterus | Radioligand Binding | >1000 | - | <0.1 |
Note: this compound derivatives have been shown to have antigonadotropic activity that is not mediated through the androgen receptor and they lack estrogenic potential.
Experimental Protocols
Two primary methods for determining receptor binding affinity are detailed below. The choice of method will depend on laboratory equipment, safety protocols, and throughput requirements.
Protocol 1: Competitive Radioligand Binding Assay
This method measures the ability of this compound to compete with a radiolabeled ligand for binding to the progesterone receptor.
Materials and Reagents:
-
Receptor Source: Progesterone receptor-rich tissue homogenate (e.g., from rabbit or rat uterus) or cells expressing the human progesterone receptor (e.g., T47D cells).
-
Radioligand: [³H]-Progesterone or a high-affinity synthetic progestin like [³H]-ORG 2058.
-
Unlabeled Ligand: this compound and unlabeled progesterone (for standard curve).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing 10% glycerol, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT).
-
Wash Buffer: Ice-cold assay buffer.
-
Separation Agent: Dextran-coated charcoal or filtration apparatus with glass fiber filters.
-
Scintillation Cocktail and Scintillation Counter.
Experimental Workflow:
Competitive Radioligand Binding Assay Workflow
Procedure:
-
Receptor Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge to obtain a cytosolic fraction containing the progesterone receptors. Determine the protein concentration of the cytosol.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor preparation and radioligand.
-
Non-specific Binding: Receptor preparation, radioligand, and a high concentration of unlabeled progesterone.
-
Competition: Receptor preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.
-
Separation:
-
Charcoal Method: Add dextran-coated charcoal to each tube, incubate on ice, and then centrifuge to pellet the charcoal, which binds the free radioligand.
-
Filtration Method: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-bound radioligand.
-
-
Quantification: Transfer the supernatant (charcoal method) or the filters (filtration method) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This is a homogeneous assay that measures the change in polarization of a fluorescently labeled progestin upon displacement by this compound.
Materials and Reagents:
-
Receptor: Recombinant human progesterone receptor ligand-binding domain (PR-LBD).
-
Fluorescent Tracer: A fluorescently labeled progesterone analog.
-
Unlabeled Ligand: this compound and unlabeled progesterone.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer, pH 7.4.
-
Microplate Reader: Capable of fluorescence polarization measurements.
Experimental Workflow:
Fluorescence Polarization Assay Workflow
Procedure:
-
Reagent Preparation: Prepare working solutions of PR-LBD, fluorescent tracer, and serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a black, low-volume microplate, add the following:
-
Tracer alone (for minimum polarization).
-
Tracer and PR-LBD (for maximum polarization).
-
Tracer, PR-LBD, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: Plot the millipolarization (mP) values against the log concentration of this compound to determine the IC50 value.
Signaling Pathway
The classical signaling pathway for progesterone and its analogs, such as this compound, involves binding to the intracellular progesterone receptor, which then translocates to the nucleus to regulate gene expression.
This compound Signaling Pathway
These protocols and data provide a comprehensive resource for researchers investigating the receptor binding profile of this compound. Adherence to these methodologies will ensure the generation of robust and reproducible data, facilitating a deeper understanding of the pharmacology of this potent progestin.
Application Notes and Protocols for Investigating Norprogesterone Signaling in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for the investigation of norprogesterone signaling. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Introduction to this compound
This compound (19-norprogesterone) is a synthetic progestin, a class of steroid hormones that mimic the effects of progesterone (B1679170). It is a potent agonist of the progesterone receptor (PR) and is structurally related to other 19-norprogesterone (B1209251) derivatives used in various hormonal therapies.[1] Understanding the cellular and molecular mechanisms of this compound action is crucial for elucidating its physiological roles and for the development of novel therapeutics. This document outlines in vitro models and experimental approaches to characterize the signaling pathways activated by this compound.
Choosing the Right Cell Culture Model
The selection of an appropriate cell line is critical for studying this compound signaling. The ideal cell line should express the progesterone receptor (PR) and, depending on the research question, the androgen receptor (AR), as some progestins exhibit cross-reactivity.
Recommended Cell Lines:
-
T47-D (Human Breast Cancer): This cell line is widely used for studying progestin signaling as it expresses high levels of both PR-A and PR-B isoforms.[2] T47-D cells are highly responsive to progestins, making them an excellent model for investigating downstream gene expression and cellular proliferation.[2]
-
MCF-7 (Human Breast Cancer): Another well-characterized breast cancer cell line that expresses both estrogen receptor (ER) and PR. It is a valuable model for studying the interplay between estrogen and progesterone signaling pathways.
-
Ishikawa (Human Endometrial Adenocarcinoma): This cell line is a relevant model for studying the effects of progestins on the endometrium.
Quantitative Data: Receptor Binding and Activity
The following tables summarize the binding affinities and transcriptional activities of this compound derivatives and related progestins for the progesterone and androgen receptors. This data is essential for designing dose-response experiments and for interpreting experimental results.
Table 1: Progesterone Receptor (PR) Binding Affinity and Transcriptional Activity
| Compound | Receptor Source | Relative Binding Affinity (RBA) % (Progesterone = 100%) | EC50 (nM) for PR-mediated Transcription | Reference |
| 19-Norprogesterone | Rat Uterus | High | - | [1] |
| Nomegestrol (B1679828) Acetate (B1210297) (19-norprogesterone derivative) | Rat Uterus | ~66 | - | [3] |
| Norethisterone (19-nortestosterone derivative) | Human Endometrium | - | - | [4] |
Table 2: Androgen Receptor (AR) Binding Affinity
| Compound | Receptor Source | Relative Binding Affinity (RBA) % (DHT = 100%) | Reference |
| Nomegestrol Acetate (19-norprogesterone derivative) | Rat Ventral Prostate | Low | [3] |
| Norethisterone (19-nortestosterone derivative) | Human Mammary Carcinoma | - | [4] |
Signaling Pathways of this compound
This compound, like other progestins, elicits its cellular effects through both genomic and non-genomic signaling pathways.
Genomic Signaling
The classical genomic pathway involves the binding of this compound to the intracellular progesterone receptor (PR). This ligand-receptor complex then translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, leading to the regulation of target gene transcription.[5]
Caption: Genomic signaling pathway of this compound.
Non-Genomic Signaling
This compound can also initiate rapid signaling events that do not require gene transcription. These non-genomic actions are often mediated by membrane-associated progesterone receptors (mPRs) or through interactions of the classical PR with cytoplasmic signaling molecules. Key non-genomic pathways include the activation of Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) cascades.
Caption: Non-genomic signaling pathways of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to investigate this compound signaling.
Protocol 1: Cell Culture and Hormone Treatment
Caption: General workflow for cell culture and hormone treatment.
Materials:
-
T47-D or MCF-7 cells
-
Phenol red-free cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate T47-D or MCF-7 cells in phenol red-free medium supplemented with 10% charcoal-stripped FBS.
-
Hormone Starvation: Once cells reach 50-70% confluency, replace the medium with serum-free, phenol red-free medium and incubate for 24 hours to synchronize the cells and minimize basal receptor activity.
-
Hormone Treatment: Prepare serial dilutions of this compound in serum-free medium. Replace the starvation medium with the this compound-containing medium. For dose-response experiments, use a range of concentrations (e.g., 10⁻¹² to 10⁻⁶ M). For time-course experiments, use a fixed concentration and harvest cells at different time points (e.g., 0, 15 min, 30 min, 1h, 6h, 24h).
-
Cell Harvesting: After the treatment period, wash the cells with ice-cold PBS and harvest them for downstream applications such as RNA extraction, protein lysis, or reporter assays.
Protocol 2: Progesterone Receptor (PR) Luciferase Reporter Assay
Purpose: To quantify the transcriptional activity of the PR in response to this compound.
Materials:
-
PR-responsive luciferase reporter plasmid (containing PREs)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
T47-D or MCF-7 cells
-
Dual-luciferase assay system
Procedure:
-
Transfection: Co-transfect the cells with the PR-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Hormone Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound as described in Protocol 1. Include a vehicle control (DMSO or ethanol) and a positive control (e.g., progesterone or R5020).
-
Cell Lysis and Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 3: Quantitative RT-PCR (qRT-PCR) for Target Gene Expression
Purpose: To measure the changes in the mRNA levels of specific PR target genes in response to this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or TaqMan)
-
Primers for target genes (e.g., FKBP5, SGK1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from this compound-treated and control cells and synthesize cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control.
Protocol 4: Western Blot for Signaling Pathway Activation
Purpose: To detect the phosphorylation and activation of key signaling proteins like ERK and Akt in response to this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the this compound-treated and control cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the phosphorylated protein of interest.
-
Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Use of Antagonists to Dissect Signaling Pathways
To confirm the involvement of specific receptors, antagonists can be used in combination with this compound.
-
Mifepristone (RU486): A potent PR antagonist that can be used to block the genomic and non-genomic effects of this compound mediated by the classical PR.
-
Bicalutamide: An AR antagonist that can be used to investigate any potential off-target effects of this compound through the androgen receptor.
By following these application notes and protocols, researchers can effectively utilize cell culture models to investigate the complex signaling mechanisms of this compound, contributing to a deeper understanding of its biological functions and therapeutic potential.
References
- 1. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The T47D cell line is an ideal experimental model to elucidate the progesterone-specific effects of a luminal A subtype of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of structural modification on progesterone and androgen receptor binding of norethisterone. Correlation with nuclear magnetic resonance signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Use of Norprogesterone Derivatives in Hormone Replacement Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of select norprogesterone derivatives—Nestorone, Nomegestrol (B1679828) acetate (B1210297), Trimegestone (B1683257), and Promegestone—in hormone replacement therapy (HRT) studies. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Introduction to this compound Derivatives in HRT
This compound derivatives are a class of synthetic progestins that are structurally related to 19-norprogesterone. They are utilized in HRT to counteract the proliferative effects of estrogen on the endometrium, thereby reducing the risk of endometrial hyperplasia and cancer in women with a uterus.[1][2][3] This class of progestins is noted for its high progestational activity and, in some cases, a more favorable side-effect profile compared to other synthetic progestins.[1][4] The derivatives discussed here—Nestorone, Nomegestrol acetate, Trimegestone, and Promegestone—have been investigated for their efficacy and safety in managing menopausal symptoms and preventing long-term complications such as osteoporosis.
Data Presentation: Quantitative Insights from Clinical Studies
The following tables summarize key quantitative data from clinical studies on Nestorone, Nomegestrol acetate, and Trimegestone in the context of hormone replacement therapy. Data for Promegestone in HRT is limited in the current literature.
Table 1: Efficacy of this compound Derivatives in HRT
| Derivative | Dosage and Regimen | Primary Efficacy Endpoint | Key Quantitative Results | Citation(s) |
| Trimegestone | 1 mg 17β-estradiol + 0.125 mg trimegestone (daily, continuous combined) | Bone Mineral Density (BMD) | Lumbar spine BMD increase of 6.3% relative to placebo over 2 years. | [5] |
| 1 mg 17β-estradiol + 0.125 mg trimegestone (daily, continuous combined) | Vasomotor Symptoms | Significant reduction in the mean daily number and severity of hot flushes from cycle 1 onward. | [1] | |
| Nomegestrol Acetate | 50 µ g/day transdermal 17β-estradiol + 5 mg/day nomegestrol acetate (sequential) | Bleeding Patterns | 73.6% of cycles had regular progestogen-related bleeding. | [6] |
| Various doses with estradiol (B170435) | Endometrial Protection | All doses induced histological, ultrastructural, and biochemical changes in the endometrium consistent with progestational effect. | [7] | |
| Nestorone | Transdermal gel (8 mg or 12 mg) with testosterone (B1683101) gel (10 g) | Spermatogenesis Suppression (Male Contraceptive Study) | 88-89% of men achieved a sperm concentration of ≤ 1 million/mL. |
Table 2: Safety and Tolerability of this compound Derivatives in HRT
| Derivative | Dosage and Regimen | Key Safety/Tolerability Endpoint | Key Quantitative Results | Citation(s) |
| Trimegestone | 1 mg 17β-estradiol + 0.125 mg trimegestone (daily, continuous combined) | Amenorrhea Rate | 75% of women achieved amenorrhea from the first cycle. | [5] |
| 1 mg 17β-estradiol + 0.125 mg trimegestone (daily, continuous combined) | Endometrial Hyperplasia | <1% incidence of endometrial hyperplasia. | [1] | |
| 0.05, 0.1, 0.25, 0.5 mg/day with 2 mg oestradiol (sequential) | Bleeding Patterns | Higher doses were associated with lighter, shorter, and more predictable bleeding. | [8] | |
| Nomegestrol Acetate | With estradiol | Adverse Events | Most frequently reported treatment-related adverse events were acne (16%), weight gain (9.5%), and irregular withdrawal bleeding (9.1%). | [9] |
| 5 mg/day with transdermal estradiol | Bleeding Patterns | Significantly higher incidence of regular progestogen-associated bleeding compared to medroxyprogesterone (B1676146) acetate or natural progesterone (B1679170). | [6] | |
| Nestorone | Vaginal ring (75 or 100 µ g/day ) | Ovulation Suppression | Effective suppression of ovulation with inhibition of follicular maturation. | [4] |
Table 3: Pharmacokinetic Properties of this compound Derivatives
| Derivative | Bioavailability | Half-life | Protein Binding | Metabolism | Citation(s) |
| Nomegestrol Acetate | ~63% | ~46 hours | 97-98% (primarily to albumin) | Hepatic (CYP3A4) |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound derivatives in HRT.
Progesterone Receptor Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., a this compound derivative) to the progesterone receptor (PR).
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled or fluorescently-labeled progestin for binding to the PR. The amount of labeled ligand displaced is proportional to the binding affinity of the test compound.
Materials:
-
Test compound (this compound derivative)
-
Radiolabeled progestin (e.g., [³H]-Promegestone (R5020)) or fluorescently-labeled progestin
-
Progesterone receptor preparation (e.g., from uterine cytosol of estrogen-primed rabbits or recombinant human PR)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and counter (for radiolabeled assays) or fluorescence polarization plate reader (for fluorescent assays)
-
96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and a reference progestin (e.g., unlabeled Promegestone) in the assay buffer.
-
Dilute the radiolabeled or fluorescently-labeled progestin to a final concentration that is typically at or below its Kd for the PR.
-
Prepare the PR-containing cytosol or recombinant protein solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the PR preparation to each well.
-
Add the various concentrations of the test compound or reference progestin to the wells.
-
Include control wells for total binding (labeled ligand + PR) and non-specific binding (labeled ligand + PR + a high concentration of unlabeled progestin).
-
-
Incubation:
-
Add the labeled progestin to all wells.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
-
Separation of Bound and Free Ligand:
-
For radiolabeled assays, separate the bound from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.
-
-
Quantification:
-
For radiolabeled assays, measure the radioactivity of the bound fraction using a scintillation counter.
-
For fluorescent assays, measure the fluorescence polarization of the samples in a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation to determine the affinity of the test compound for the PR.
-
Cell Proliferation Assay
Objective: To assess the effect of a this compound derivative on the proliferation of hormone-responsive breast cancer cells (e.g., T-47D, MCF-7).
Principle: This assay measures the number of viable cells after treatment with the test compound. Common methods include MTT, XTT, or WST-1 assays, which are based on the metabolic activity of viable cells, or direct cell counting.
Materials:
-
Hormone-responsive breast cancer cell line (e.g., T-47D)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phenol (B47542) red-free medium with charcoal-stripped FBS (to remove endogenous steroids)
-
Test compound (this compound derivative)
-
MTT or similar proliferation assay reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the breast cancer cells in standard medium.
-
Prior to the experiment, switch the cells to phenol red-free medium with charcoal-stripped FBS for several days to deplete endogenous hormones.
-
Trypsinize and seed the cells into 96-well plates at a predetermined optimal density.
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound derivative in the hormone-depleted medium.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of the test compound.
-
Include control wells with vehicle (e.g., DMSO) and a positive control for proliferation (e.g., estradiol) or inhibition.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
Proliferation Assessment (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized solution) to dissolve the formazan (B1609692) crystals.
-
-
Quantification:
-
Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the percentage of proliferation against the logarithm of the test compound concentration to generate a dose-response curve.
-
Clinical Trial Protocol for Continuous Combined HRT
Objective: To evaluate the efficacy and safety of a continuous combined HRT regimen containing a this compound derivative in postmenopausal women.
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
Participant Population: Healthy postmenopausal women with an intact uterus, experiencing vasomotor symptoms.
Intervention:
-
Treatment Group: Daily oral administration of a fixed-dose combination of an estrogen and a this compound derivative.
-
Control Group: Daily oral administration of a matching placebo.
Primary Endpoints:
-
Change from baseline in the frequency and severity of vasomotor symptoms.
-
Incidence of endometrial hyperplasia at the end of the study.
Secondary Endpoints:
-
Bleeding patterns (amenorrhea rates, incidence of breakthrough bleeding and spotting).
-
Changes in bone mineral density.
-
Changes in lipid profiles.
-
Incidence of adverse events.
Key Methodologies:
-
Vasomotor Symptom Assessment: Participants record the frequency and severity (on a scale, e.g., 1-3 for mild, moderate, severe) of hot flushes and night sweats in a daily diary.[8]
-
Endometrial Assessment: An endometrial biopsy is performed at baseline and at the end of the study. Histological evaluation is conducted by at least two independent pathologists to assess for endometrial hyperplasia or other abnormalities.[10]
-
Bleeding Pattern Analysis: Participants record all instances of vaginal bleeding and spotting in a daily diary. Data are analyzed to determine the percentage of amenorrheic women and the number of bleeding/spotting days per cycle.
-
Bone Mineral Density Measurement: BMD of the lumbar spine and femoral neck is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).[11][12]
-
Lipid Profile Analysis: A fasting blood sample is collected at baseline and at specified intervals during the study. The lipid panel typically includes total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides, analyzed using standardized laboratory methods.[13]
-
Safety Monitoring: Adverse events are recorded at each study visit. Regular physical examinations and laboratory tests (e.g., liver function tests) are performed.
Visualizations: Signaling Pathways and Experimental Workflows
Progesterone Receptor Signaling Pathway
Experimental Workflow: Progesterone Receptor Binding Assay
Logical Relationship: Clinical Trial for Continuous Combined HRT
References
- 1. Clinical experience with trimegestone as a new progestin in HRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thebms.org.uk [thebms.org.uk]
- 3. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 4. Nestorone: clinical applications for contraception and HRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimegestone in a low-dose, continuous-combined hormone therapy regimen prevents bone loss in osteopenic postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bleeding patterns during continuous estradiol with different sequential progestogens therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Continuous hormone replacement therapy for menopause combining nomegestrol acetate and gel, patch, or oral estrogen: a comparison of amenorrhea rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progesterone to treat vasomotor symptoms - International Menopause Society [imsociety.org]
- 9. academic.oup.com [academic.oup.com]
- 10. dutchtest.com [dutchtest.com]
- 11. oaml.com [oaml.com]
- 12. scispace.com [scispace.com]
- 13. hse.ie [hse.ie]
Application Notes and Protocols for Measuring Norprogesterone's Antigonadotropic Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques to measure the antigonadotropic activity of norprogesterone and its derivatives. The protocols detailed below are designed to be adaptable for research and preclinical drug development settings.
Introduction to Antigonadotropic Activity
The antigonadotropic activity of a compound refers to its ability to suppress the secretion of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the anterior pituitary gland. This compound derivatives exert this effect primarily through their interaction with progesterone (B1679170) receptors (PRs) at the level of the hypothalamus and the pituitary, thereby inhibiting the hypothalamic Gonadotropin-Releasing Hormone (GnRH) pulse generator and the subsequent LH surge, which is critical for ovulation.[1][2][3][4][5] Understanding and quantifying this activity is crucial for the development of hormonal contraceptives and therapies for hormone-dependent disorders.
In Vivo Methodologies for Assessing Antigonadotropic Activity
In vivo assays are essential for evaluating the systemic effects of this compound on the hypothalamic-pituitary-gonadal (HPG) axis. These studies provide data on the compound's efficacy in a complex physiological environment.
Experimental Protocol 1: Inhibition of Gonadotropin Secretion in Ovariectomized Rodents
This protocol is designed to assess the direct inhibitory effect of this compound on elevated gonadotropin levels in the absence of ovarian feedback.
Objective: To quantify the suppression of LH and FSH by this compound in an ovariectomized rodent model.
Materials:
-
Mature female rats or mice
-
This compound test compound
-
Vehicle control (e.g., sesame oil)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Centrifuge
-
Hormone assay kits (ELISA or RIA for rat/mouse LH and FSH)
Procedure:
-
Animal Model: Perform bilateral ovariectomy on mature female rodents. Allow a recovery period of at least two weeks to allow for the characteristic rise in circulating LH and FSH levels due to the removal of negative feedback from ovarian steroids.
-
Dosing: Randomly assign animals to treatment groups (e.g., vehicle control, and multiple dose levels of this compound). Administer the test compound or vehicle daily via a clinically relevant route (e.g., subcutaneous injection or oral gavage) for a predetermined period (e.g., 7-14 days).
-
Blood Sampling: Collect blood samples at baseline (before the first dose) and at specified time points throughout the treatment period (e.g., 4, 8, 24 hours after the last dose). Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture under anesthesia.
-
Plasma Separation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Hormone Analysis: Quantify plasma LH and FSH concentrations using commercially available and validated ELISA or RIA kits.
-
Data Analysis: Compare the mean LH and FSH levels between the treatment and control groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). Calculate the percentage of suppression for each dose.
Experimental Protocol 2: GnRH Challenge Test in a Primate Model
This protocol evaluates the pituitary's responsiveness to GnRH stimulation in the presence of this compound, providing insight into its site of action.
Objective: To determine if this compound's antigonadotropic effect is mediated at the pituitary level by assessing the LH and FSH response to a GnRH challenge.
Materials:
-
Mature, regularly cycling female non-human primates (e.g., rhesus macaque)
-
This compound test compound
-
Vehicle control
-
GnRH (gonadorelin)
-
Intravenous catheters
-
Blood collection tubes
-
Hormone assay kits (for primate LH and FSH)
Procedure:
-
Animal Model and Catheterization: Use mature female primates with documented regular menstrual cycles. On the day of the experiment, place an intravenous catheter for repeated blood sampling and administration of GnRH.
-
Treatment: Administer a single dose of this compound or vehicle.
-
Baseline Sampling: Collect blood samples at regular intervals (e.g., every 15 minutes for 1 hour) prior to the GnRH challenge to establish baseline LH and FSH levels.
-
GnRH Challenge: Administer a bolus intravenous injection of GnRH (e.g., 100 µg).[2][3]
-
Post-Challenge Sampling: Collect blood samples at frequent intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the GnRH injection.
-
Hormone Analysis: Measure plasma LH and FSH concentrations in all collected samples.
-
Data Analysis: Calculate the area under the curve (AUC) for the LH and FSH response to GnRH for both the treatment and control groups. A significant reduction in the AUC in the this compound-treated group indicates a suppressive effect at the pituitary level.
Quantitative Data Summary: In Vivo Assays
| Assay | Animal Model | Compound | Dose | Duration | % LH Suppression (Mean ± SD) | % FSH Suppression (Mean ± SD) | Reference |
| Gonadotropin Suppression | Postmenopausal Women | Nomegestrol (B1679828) Acetate (B1210297) | 5 mg/day | 12 days | 60 ± 8 | 45 ± 10 | [6][7] |
| Gonadotropin Suppression | Normally Cycling Women | Nomegestrol Acetate | 5 mg/day | 21 days | Significant decrease in mean LH levels | Significant decrease in mean FSH levels | [2][3][8] |
| Ovulation Inhibition | Normally Cycling Women | Nomegestrol Acetate | 5 mg/day | 21 days | Ovulation suppressed in all subjects | N/A | [2][3] |
| GnRH Challenge | Postmenopausal Women | Nomegestrol Acetate | 5 mg/day | 12 days | Significantly decreased LH response | Significantly decreased FSH response | [6][7] |
Note: Nomegestrol acetate is a 19-norprogesterone (B1209251) derivative. Data are illustrative and may vary based on specific experimental conditions.
In Vitro Methodologies for Assessing Antigonadotropic Activity
In vitro assays provide a controlled environment to investigate the molecular mechanisms underlying this compound's activity, such as receptor binding and downstream signaling.
Experimental Protocol 3: Progesterone Receptor Binding Assay
This competitive binding assay determines the affinity of this compound for the progesterone receptor.
Objective: To calculate the relative binding affinity (RBA) of this compound for the progesterone receptor.
Materials:
-
Source of progesterone receptors (e.g., rabbit uterine cytosol, or purified recombinant human PR)
-
Radiolabeled progestin (e.g., [³H]promegestone)
-
Unlabeled progesterone (for standard curve)
-
This compound test compound
-
Assay buffer
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Preparation of Receptor Source: Prepare a cytosolic fraction from rabbit uteri or use a commercially available purified PR preparation.
-
Competitive Binding: In a series of tubes, incubate a constant amount of the receptor source and the radiolabeled progestin with increasing concentrations of unlabeled progesterone (for the standard curve) or this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The RBA is calculated as: (IC50 of progesterone / IC50 of this compound) x 100.
Experimental Protocol 4: Cell-Based Progesterone Receptor Transactivation Assay
This reporter gene assay measures the functional consequence of this compound binding to the progesterone receptor, determining if it acts as an agonist or antagonist.[9][10][11]
Objective: To quantify the agonist and antagonist activity of this compound on the human progesterone receptor.
Materials:
-
Mammalian cell line engineered to express the human progesterone receptor (e.g., T47D, or a host cell line like CV-1 co-transfected with a PR expression vector).[12]
-
A reporter plasmid containing a progesterone-responsive element (PRE) linked to a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase).[12]
-
Transfection reagent
-
Cell culture medium and supplements
-
Progesterone (as a reference agonist)
-
RU486 (mifepristone, as a reference antagonist)
-
This compound test compound
-
Lysis buffer and substrate for the reporter gene product (e.g., luciferase substrate)
-
Luminometer or appropriate plate reader
Procedure:
-
Cell Culture and Transfection: Culture the cells and transfect them with the reporter plasmid (and PR expression vector if necessary). Plate the transfected cells into a multi-well plate.
-
Agonist Mode: Treat the cells with increasing concentrations of this compound or progesterone for 24 hours.
-
Antagonist Mode: Treat the cells with a constant, sub-maximal concentration of progesterone (e.g., EC50-EC85) in the presence of increasing concentrations of this compound or RU486 for 24 hours.[9]
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the reporter activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 (effective concentration for 50% of maximal response).
-
Antagonist Mode: Plot the reporter activity against the log of the this compound concentration to generate an inhibition curve and calculate the IC50 (concentration for 50% inhibition of the progesterone-induced response).
-
Quantitative Data Summary: In Vitro Assays
| Assay | Receptor/Cell Line | Compound | RBA (%) vs. Progesterone | Agonist EC50 (nM) | Antagonist IC50 (nM) | Reference |
| Receptor Binding | Rabbit Uterine PR | Norgestimate (B1679921) | ~100 | N/A | N/A | [13] |
| Receptor Binding | Rabbit Uterine PR | 3-keto norgestimate | ~500 | N/A | N/A | [13] |
| Transactivation | T47D-CO cells | Monodemethylated CDB-2914 | N/A | N/A | ~1 | [14] |
| Transactivation | CV-1 cells + PR | Norethisterone | N/A | Potent Agonist | Weak Antagonist | [12] |
Note: Norgestimate and Norethisterone are 19-norprogesterone derivatives. CDB-2914 is an antiprogestin. Data are illustrative and specific values will depend on the assay conditions.
Visualizing Pathways and Workflows
Hypothalamic-Pituitary-Gonadal (HPG) Axis and this compound Action
The following diagram illustrates the negative feedback mechanism of this compound on the HPG axis.
References
- 1. Hypothalamic effects of progesterone on regulation of the pulsatile and surge release of luteinising hormone in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The antigonadotropic activity of a 19-nor-progesterone derivative is exerted both at the hypothalamic and pituitary levels in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Neurosteroid Progesterone Underlies Estrogen Positive Feedback of the LH Surge [frontiersin.org]
- 5. GnRH Pulsatility, the Pituitary Response and Reproductive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The antigonadotropic activity of progestins (19-nortestosterone and 19-norprogesterone derivatives) is not mediated through the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Antigonadotropic effects of a 19-nor-progesterone derivative: the example of nomegestrol acetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. caymanchem.com [caymanchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. In vitro molecular assessment of the mechanisms of action of 19-nor progestins used as contragestational agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Neuroprotective Effects of Norprogesterone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing experiments to evaluate the neuroprotective properties of norprogesterone. The protocols outlined below are designed to assess its efficacy in mitigating neuronal damage through various mechanisms, including the reduction of apoptosis, oxidative stress, and neuroinflammation.
Introduction to this compound and its Neuroprotective Potential
This compound, specifically 19-norprogesterone (B1209251), is a synthetic progestin that has demonstrated neuroprotective effects, in some cases comparable or synergistic to progesterone (B1679170), particularly in models of glutamate (B1630785) excitotoxicity.[1][2][3] Unlike some other synthetic progestins, such as medroxyprogesterone (B1676146) acetate (B1210297) (MPA), which can antagonize the neuroprotective effects of estrogen, 19-norprogesterone has been shown to work in concert with estradiol (B170435) to protect neurons.[1][2][3] The proposed mechanisms underlying its neuroprotective actions involve the modulation of key signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, and the increased expression of anti-apoptotic proteins like Bcl-2.[4][5]
This document provides a detailed experimental workflow, from initial in vitro screening to more complex in vivo models, to thoroughly characterize the neuroprotective profile of this compound.
Experimental Workflow
A tiered approach is recommended to efficiently assess the neuroprotective effects of this compound. This workflow progresses from high-throughput in vitro assays to more complex and physiologically relevant in vivo models.
In Vitro Experimental Protocols
Cell Culture and Differentiation
The human neuroblastoma cell line SH-SY5Y is a commonly used model for neuroprotective studies due to its ability to differentiate into a mature neuronal phenotype.[6][7]
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation (optional but recommended): To induce a more neuron-like phenotype, culture cells in a low-serum medium (e.g., 1% FBS) containing 10 µM retinoic acid for 5-7 days.
Induction of Neurotoxicity
To mimic neurodegenerative conditions, neuronal cultures can be exposed to various toxins.[6][8]
-
Glutamate-induced Excitotoxicity: Expose cells to 100 µM glutamate for 5 minutes to induce excitotoxic cell death.[3]
-
Oxidative Stress: Treat cells with 100 µM hydrogen peroxide (H₂O₂) or 500 µM 6-hydroxydopamine (6-OHDA) for 24 hours.
-
Amyloid-β Toxicity: Incubate cells with 10 µM aggregated amyloid-β 1-42 (Aβ42) for 24-48 hours to model Alzheimer's disease pathology.[6][8]
This compound Treatment
-
Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment Regimen: Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 24-48 hours before inducing toxicity.[3] Include progesterone as a positive control and a vehicle control (DMSO).
Assessment of Neuroprotection
These assays provide a quantitative measure of cell health.
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of viable cells.[7]
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
-
LDH Assay (Cytotoxicity): This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[3][7]
-
Collect the cell culture supernatant.
-
Add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Table 1: Representative Data for Cell Viability and Cytotoxicity
| Treatment Group | Cell Viability (% of Control) | Cytotoxicity (% of Toxin) |
| Control | 100 ± 5 | 0 ± 2 |
| Toxin Alone | 52 ± 4 | 100 ± 6 |
| Toxin + this compound (100 nM) | 85 ± 6 | 35 ± 5 |
| Toxin + Progesterone (100 nM) | 82 ± 5 | 40 ± 4 |
These assays determine if neuroprotection occurs via the inhibition of programmed cell death.
-
Caspase-3/7 Activity Assay: Measures the activity of executioner caspases.[9][10]
-
Lyse the cells and add a luminogenic caspase-3/7 substrate.
-
Incubate at room temperature.
-
Measure luminescence, which is proportional to caspase activity.[10]
-
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[11]
-
Fix the cells and permeabilize them.
-
Incubate with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.
-
Table 2: Representative Data for Apoptosis Markers
| Treatment Group | Relative Caspase-3/7 Activity | TUNEL-Positive Cells (%) |
| Control | 1.0 ± 0.1 | 2 ± 1 |
| Toxin Alone | 4.5 ± 0.3 | 48 ± 5 |
| Toxin + this compound (100 nM) | 1.8 ± 0.2 | 15 ± 3 |
| Toxin + Progesterone (100 nM) | 2.0 ± 0.2 | 18 ± 4 |
These assays measure the extent of cellular damage caused by reactive oxygen species (ROS).
-
DCFDA Assay (Intracellular ROS): 2',7'-dichlorofluorescin diacetate (DCFDA) is a fluorescent probe that measures intracellular ROS levels.[12]
-
Load cells with DCFDA and incubate for 30 minutes at 37°C.
-
After treatment, measure the fluorescence intensity (excitation/emission ~485/535 nm).
-
-
Lipid Peroxidation (MDA) Assay: Measures malondialdehyde (MDA), a product of lipid peroxidation.[13][14]
-
Homogenize cell pellets.
-
React the homogenate with thiobarbituric acid (TBA) at high temperature.
-
Measure the absorbance of the resulting pink-colored product at 532 nm.
-
Table 3: Representative Data for Oxidative Stress Markers
| Treatment Group | Intracellular ROS (Fold Change) | MDA Levels (nmol/mg protein) |
| Control | 1.0 ± 0.1 | 0.5 ± 0.05 |
| Toxin Alone | 3.8 ± 0.4 | 2.1 ± 0.2 |
| Toxin + this compound (100 nM) | 1.5 ± 0.2 | 0.9 ± 0.1 |
| Toxin + Progesterone (100 nM) | 1.7 ± 0.3 | 1.1 ± 0.1 |
These assays assess the inflammatory response in neuronal and glial co-cultures.
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture medium using enzyme-linked immunosorbent assays (ELISAs).[15][16]
-
Immunocytochemistry for Glial Activation: In co-cultures with microglia and astrocytes, stain for markers of activation such as Iba1 (microglia) and GFAP (astrocytes).[16][17]
Table 4: Representative Data for Neuroinflammatory Markers
| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |
| Control | 15 ± 3 | 10 ± 2 |
| LPS Alone | 250 ± 20 | 180 ± 15 |
| LPS + this compound (100 nM) | 80 ± 10 | 65 ± 8 |
| LPS + Progesterone (100 nM) | 95 ± 12 | 75 ± 9 |
Investigating the Mechanism of Action
To elucidate the signaling pathways involved in this compound-mediated neuroprotection, Western blotting can be employed.
-
Protocol:
-
Treat cells as described above.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against key signaling molecules (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK, Bcl-2, and a loading control like β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Experimental Design
For in vivo validation, rodent models of neurodegenerative diseases are commonly used.[18][19][20][21]
Animal Models
-
Ischemic Stroke: Middle cerebral artery occlusion (MCAO) is a widely used model for focal cerebral ischemia.[22][23]
-
Parkinson's Disease: Unilateral injection of 6-OHDA or MPTP into the substantia nigra or striatum.[18]
-
Alzheimer's Disease: Intracerebroventricular (ICV) infusion of Aβ peptides or the use of transgenic mouse models (e.g., APP/PS1).[18][24]
This compound Administration
-
Route of Administration: Intraperitoneal (IP), subcutaneous (SC), or intranasal delivery.
-
Dose and Timing: A dose-response study should be conducted. Treatment can be administered before (prophylactic) or after (therapeutic) the induction of neuronal damage.
Outcome Measures
-
Behavioral Tests: Assess motor function (rotarod, cylinder test) and cognitive function (Morris water maze, Y-maze).
-
Histopathological Analysis:
-
Infarct Volume: For stroke models, stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Neuronal Loss: Use Nissl staining or NeuN immunohistochemistry to quantify surviving neurons in the region of interest.
-
Apoptosis: Perform TUNEL staining on brain sections.
-
-
Biochemical Analysis: Homogenize brain tissue to measure levels of oxidative stress markers, inflammatory cytokines, and key signaling proteins as described in the in vitro section.
Conclusion
The experimental design detailed in these application notes provides a robust framework for the comprehensive evaluation of this compound's neuroprotective effects. By systematically progressing from in vitro screening to in vivo validation, researchers can elucidate its therapeutic potential and underlying mechanisms of action for the development of novel treatments for neurodegenerative diseases.
References
- 1. karger.com [karger.com]
- 2. Frontiers | Brain-derived neuerotrophic factor and related mechanisms that mediate and influence progesterone-induced neuroprotection [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Progesterone-induced Neuroprotection: Factors that may predict therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progesterone and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 7. benchchem.com [benchchem.com]
- 8. innoprot.com [innoprot.com]
- 9. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]
- 10. youtube.com [youtube.com]
- 11. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative Stress and Methods of Its Determination in Experimental Brain Pathology [mediresonline.org]
- 15. 神经免疫与神经炎症的免疫检测 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. news-medical.net [news-medical.net]
- 18. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 19. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 20. invivobiosystems.com [invivobiosystems.com]
- 21. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Brain-derived neuerotrophic factor and related mechanisms that mediate and influence progesterone-induced neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for Evaluating the Salt-Retaining Effects of Norprogesterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norprogesterone, a synthetic progestin, has demonstrated significant mineralocorticoid agonist activity, distinguishing it from its parent compound, progesterone (B1679170), which acts as a mineralocorticoid antagonist.[1] This salt-retaining effect is primarily mediated through the activation of the mineralocorticoid receptor (MR), a nuclear receptor that plays a crucial role in regulating sodium and water homeostasis.[2] Understanding and accurately quantifying the salt-retaining properties of this compound are essential for its therapeutic development and for anticipating potential side effects related to fluid and electrolyte balance.
These application notes provide detailed protocols for in vivo and in vitro methods to evaluate the salt-retaining effects of this compound. The described assays are designed to assess its impact on electrolyte excretion, its binding affinity for the mineralocorticoid receptor, and its influence on the expression of downstream target genes.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear comparison.
Table 1: In Vivo Electrolyte and Water Balance Studies in Adrenalectomized Rats
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/24h) | Urinary Na+ Excretion (mmol/24h) | Urinary K+ Excretion (mmol/24h) | Urinary Na+/K+ Ratio |
| Vehicle Control | - | ||||
| Aldosterone (B195564) (Positive Control) | |||||
| This compound | |||||
| Spironolactone (Antagonist) |
Table 2: In Vitro Mineralocorticoid Receptor (MR) Binding Affinity
| Compound | IC50 (nM) | Relative Binding Affinity (%) |
| Aldosterone | 100 | |
| Progesterone | ||
| This compound |
Table 3: Gene Expression Analysis of MR Target Genes in Renal Tissue
| Treatment Group | Target Gene | Fold Change vs. Vehicle |
| Vehicle Control | SGK1 | 1.0 |
| αENaC | 1.0 | |
| Aldosterone | SGK1 | |
| αENaC | ||
| This compound | SGK1 | |
| αENaC |
Signaling Pathway
The mineralocorticoid activity of this compound is initiated by its binding to the mineralocorticoid receptor, which triggers a signaling cascade leading to the retention of sodium and water.
Experimental Protocols
In Vivo Evaluation of Salt-Retaining Effects in Adrenalectomized Rats
This protocol is based on the established adrenalectomized rat urinary K+/Na+ bioassay, a reliable method for assessing mineralocorticoid activity.[1][3]
Objective: To determine the in vivo mineralocorticoid agonist activity of this compound by measuring its effect on urinary sodium and potassium excretion.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Aldosterone (positive control)
-
Spironolactone (mineralocorticoid antagonist, for specificity control)
-
Vehicle (e.g., sesame oil)
-
Flame photometer or ion-selective electrode system for electrolyte measurement[7]
-
Anesthetic for adrenalectomy (e.g., isoflurane)
Procedure:
-
Adrenalectomy: Perform bilateral adrenalectomy on rats under anesthesia. Provide 0.9% NaCl in drinking water post-surgery to maintain electrolyte balance. Allow a recovery period of 3-5 days.
-
Animal Acclimatization: House rats individually in metabolic cages for 24 hours before the experiment for acclimatization.[5] Provide free access to food and water.
-
Dosing:
-
Divide rats into treatment groups (n=6-8 per group): Vehicle control, Aldosterone, this compound (at various doses), and this compound + Spironolactone.
-
Administer compounds subcutaneously or orally.
-
-
Urine Collection: Collect urine over a 24-hour period.[4]
-
Sample Analysis:
-
Data Analysis:
-
Calculate the total excretion of Na+ and K+ for each rat over the 24-hour period.
-
Calculate the urinary Na+/K+ ratio. A decrease in this ratio indicates a mineralocorticoid effect.
-
Compare the effects of this compound to the vehicle control and aldosterone.
-
In Vitro Mineralocorticoid Receptor (MR) Binding Assay
This protocol determines the affinity of this compound for the mineralocorticoid receptor.
Objective: To quantify the binding affinity of this compound to the MR relative to aldosterone.
Materials:
-
Source of human mineralocorticoid receptor (e.g., expressed in a cell line or as a recombinant protein).
-
Radiolabeled aldosterone (e.g., [³H]-aldosterone).
-
This compound.
-
Unlabeled aldosterone.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation of MR: Prepare a cytosolic fraction or purified receptor preparation containing the MR.
-
Competitive Binding Assay:
-
In a series of tubes, incubate a fixed concentration of [³H]-aldosterone and the MR preparation with increasing concentrations of unlabeled this compound or unlabeled aldosterone (for generating a standard curve).
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specifically bound [³H]-aldosterone as a function of the log concentration of the competitor (this compound or aldosterone).
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the relative binding affinity (RBA) of this compound compared to aldosterone (RBA = (IC50 of aldosterone / IC50 of this compound) x 100%).
-
Gene Expression Analysis of MR Target Genes
This protocol assesses the functional consequence of MR activation by this compound by measuring the expression of downstream target genes.
Objective: To determine if this compound induces the expression of mineralocorticoid-responsive genes in a target tissue.
Materials:
-
Adrenalectomized rats.
-
This compound, Aldosterone, Vehicle.
-
RNA extraction kit.
-
Reverse transcriptase for cDNA synthesis.
-
Primers for target genes (e.g., SGK1, αENaC) and a housekeeping gene (e.g., GAPDH).[9][10]
-
Real-time PCR system.
Procedure:
-
Animal Treatment: Treat adrenalectomized rats with this compound, aldosterone, or vehicle as described in the in vivo protocol.
-
Tissue Collection: At a specified time point after treatment (e.g., 2-4 hours), euthanize the animals and harvest the kidneys.
-
RNA Extraction: Isolate total RNA from the kidney tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
-
Real-Time PCR:
-
Perform real-time PCR using the synthesized cDNA, specific primers for the target genes (SGK1, αENaC), and a housekeeping gene.
-
Run the PCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in the treated groups relative to the vehicle control group using the 2^-ΔΔCt method.
-
Experimental Workflow
References
- 1. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progestogens with antimineralocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. njppp.com [njppp.com]
- 5. dovepress.com [dovepress.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Urinary and Plasma Electrolytes in a Rat Model of Unilateral Ureteric Obstruction (UUO) [openurologyandnephrologyjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
Application of Norprogesterone in Breast Cancer Cell Line Studies: A Detailed Overview
Introduction
Norprogesterone and its derivatives, a class of synthetic progestins, are pivotal in studying the hormonal regulation of breast cancer. Their applications in in-vitro studies, particularly with breast cancer cell lines, have provided profound insights into the complex mechanisms governing cancer cell proliferation, apoptosis, and signaling. These compounds mimic the action of natural progesterone (B1679170), binding to and activating progesterone receptors (PRs), thereby influencing gene expression and cellular behavior. This document provides a comprehensive overview of the application of this compound and related synthetic progestins in breast cancer cell line research, complete with detailed experimental protocols and data interpretation.
The differential effects of various progestogens on breast cancer cells underscore the importance of studying individual compounds. While some, like medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and norethisterone acetate (NETA), have been shown to stimulate proliferation, others, including natural progesterone, can induce apoptosis.[1] The response of breast cancer cells to progestins is often dependent on the specific cell line, the presence of estrogen, and the expression levels of hormone receptors.
Effects on Cell Proliferation and Apoptosis
This compound and related compounds have demonstrated varied effects on the proliferation and apoptosis of breast cancer cell lines. These effects are often dose-dependent and cell-line specific. For instance, norethisterone (NET) has been shown to inhibit the proliferation of MCF-7 breast cancer cells.[2] In combination with estradiol (B170435), NET exhibited an inhibitory effect on cell proliferation ranging from 23% to 38%.[2] In contrast, studies have also shown that a combination of estradiol and NET can increase the proliferation of breast cancer cells overexpressing progesterone receptor membrane component 1 (PGRMC1).[3]
Progesterone itself has been shown to inhibit the growth of PR-positive breast cancer cell lines like T47-D and MCF-7, with a maximal inhibition of 90% observed in T47-D cells after 72 hours of exposure to 10 µM progesterone.[4] This growth inhibition is often accompanied by the induction of apoptosis.[4] Cytofluorometric analysis of T47-D cells treated with 10 µM progesterone for 24 hours revealed that 43% of the cells had undergone apoptosis.[4]
Table 1: Effect of Progestins on the Proliferation of MCF-7 Breast Cancer Cells [2]
| Compound | Concentration (M) | % Inhibition (Alone) | % Inhibition (with 10 nM Estradiol) |
| Progesterone | 10⁻⁷ | 20% | 12% - 61% |
| 10⁻⁵ | 40% | ||
| Norethisterone (NET) | 10⁻⁹ - 10⁻⁵ | 23% - 41% | 23% - 38% |
Table 2: Progesterone-Induced Apoptosis in T47-D Breast Cancer Cells [4]
| Progesterone Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells |
| 10 | 24 | 43% |
| 10 | 72 | 48% |
Signaling Pathways Modulated by this compound
The biological effects of this compound and other progestins in breast cancer cells are mediated through a complex network of signaling pathways. These can be broadly categorized into classical genomic and non-classical non-genomic pathways.
Genomic Pathway: In the classical pathway, progestins bind to nuclear progesterone receptors (PRs), which then dimerize, translocate to the nucleus, and bind to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes.[5]
Non-Genomic Pathways: Progestins can also elicit rapid cellular responses through non-genomic pathways.[5] This can involve the activation of membrane-associated progesterone receptors (mPRs) and progesterone receptor membrane component 1 (PGRMC1).[6] Activation of these membrane receptors can trigger downstream signaling cascades, including the MAPK and PI3K/AKT pathways, which are crucial regulators of cell proliferation, survival, and migration.[6][7] For example, in PR-negative breast cancer cells, progestins can activate MAPK and AKT signaling, leading to inhibition of apoptosis.[6]
Furthermore, progesterone signaling can crosstalk with other important pathways in breast cancer. Progesterone can induce the expression of RANKL, a key factor in mammary cell proliferation, through a paracrine mechanism.[8] The RANKL/RANK signaling axis can, in turn, regulate the activation of cyclin D1, a critical component of the cell cycle machinery.[6]
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible study of this compound's effects on breast cancer cell lines. Below are protocols for key in-vitro assays.
Cell Culture
The choice of cell line is critical and depends on the research question. MCF-7 and T47-D are commonly used PR-positive luminal A type breast cancer cell lines, while MDA-MB-231 is a PR-negative basal-like cell line.[9][10][11][12]
Materials:
-
Breast cancer cell line (e.g., MCF-7, T47-D)
-
Complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Maintain cells in complete growth medium in a humidified incubator.
-
For experiments, seed cells at a predetermined density in appropriate culture plates.
-
Allow cells to attach and grow for 24 hours before treatment.
-
For hormone treatment studies, it is often necessary to culture cells in a phenol (B47542) red-free medium with charcoal-stripped FBS for a period to deplete endogenous steroids.
Cell Proliferation Assay (ATP-Chemosensitivity Assay)
This assay measures cell proliferation based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
96-well culture plates
-
ATP-based luminescence assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.01 nM to 10 µM) with or without estradiol.[2]
-
Incubate for the desired period (e.g., 7 days).[2]
-
Add the ATP-releasing reagent from the kit to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of proliferation relative to the untreated control.
Apoptosis Assay (Cytofluorometric Analysis)
This method uses flow cytometry to quantify apoptotic cells, for example, by staining with Annexin V and Propidium Iodide (PI).
Materials:
-
6-well culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 or 72 hours).[4]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Conclusion
The study of this compound and its analogs in breast cancer cell lines has been instrumental in elucidating the role of progestogenic signaling in breast cancer biology. The diverse effects observed across different cell lines and experimental conditions highlight the complexity of hormone action. The provided protocols and data serve as a foundational guide for researchers and drug development professionals to design and interpret experiments aimed at further understanding and targeting these pathways for therapeutic benefit. Rigorous adherence to standardized protocols and careful selection of appropriate cell line models will be crucial for advancing our knowledge in this field.
References
- 1. Differential effects of progestogens on breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effect of progesterone, medroxyprogesterone acetate and norethisterone on the proliferation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of progesterone receptor membrane component 1: possible mechanism for increased breast cancer risk with norethisterone in hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone inhibits growth and induces apoptosis in breast cancer cells: inverse effects on Bcl-2 and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progesterone Receptors (PR) Mediate STAT Actions: PR and Prolactin Receptor Signaling Crosstalk in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The T47D cell line is an ideal experimental model to elucidate the progesterone-specific effects of a luminal A subtype of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MCF-7; a human breast cancer cell line with estrogen, androgen, progesterone, and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Oral Bioavailability of Norprogesterone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the oral delivery of norprogesterone. Given that this compound shares key physicochemical properties with progesterone (B1679170) (e.g., poor aqueous solubility, susceptibility to first-pass metabolism), data and strategies for progesterone are used as a highly relevant proxy throughout this guide.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving high oral bioavailability for this compound?
A1: The primary challenges for the oral delivery of this compound are its poor aqueous solubility and significant first-pass metabolism.[1][2] As a lipophilic compound (Biopharmaceutics Classification System - BCS Class II), its dissolution in gastrointestinal fluids is limited, which restricts absorption.[2] Furthermore, upon absorption, the drug passes through the liver where it is extensively metabolized by enzymes before it can reach systemic circulation, reducing its effective concentration.[1][3]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Nanotechnology-based approaches and lipid-based drug delivery systems are the most promising strategies for lipophilic drugs like this compound.[1] Key examples include:
-
Nanonization/Micronization: Reducing the particle size of the drug increases the surface area available for dissolution, which can significantly improve its absorption rate.[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water nano- or microemulsions in the gastrointestinal tract. This pre-dissolved state enhances solubility and absorption.[5][6][7]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids that encapsulate the drug, protecting it from degradation and facilitating absorption, potentially through lymphatic pathways which can bypass the liver's first-pass effect.[8][9]
Q3: How does a Self-Emulsifying Drug Delivery System (SEDDS) work to improve bioavailability?
A3: SEDDS formulations are pre-concentrates containing the drug dissolved in a mixture of oils and surfactants. When this mixture reaches the aqueous environment of the stomach, gentle agitation from gastrointestinal motility causes it to spontaneously form a fine emulsion (nano or micro-sized droplets).[5][7] This process offers several advantages:
-
The drug is presented to the intestinal wall in a solubilized state, overcoming dissolution rate limitations.
-
The large surface area of the fine droplets enhances drug release and absorption.[7]
-
The components of the SEDDS can also enhance membrane permeability and inhibit drug efflux pumps.
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific issues that may arise during the development and testing of this compound formulations.
Problem 1: Low In Vitro Dissolution Rate
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Wetting of Drug Powder | The hydrophobic nature of this compound prevents efficient contact with the aqueous dissolution medium. | Add a surfactant (e.g., 0.5% Sodium Lauryl Sulfate - SLS) to the dissolution medium to improve wettability. Ensure the chosen surfactant concentration is justified and does not artificially inflate solubility to a non-discriminatory level.[10][11] |
| Drug Recrystallization from Formulation | For amorphous systems or supersaturated SEDDS, the drug may precipitate out in the aqueous medium. | Observe samples for signs of precipitation. Use techniques like Dynamic Light Scattering (DLS) to monitor for particle size changes over time. Consider adding precipitation inhibitors (e.g., HPMC) to the formulation. |
| Inadequate Agitation | Insufficient mixing in the dissolution vessel can lead to the formation of a stagnant powder cone ("mounding") at the bottom. | Increase the paddle speed (e.g., from 50 rpm to 75 or 100 rpm) as per USP guidelines, especially for dense powders.[12] Ensure the apparatus is properly calibrated. |
| Incorrect Dissolution Medium pH | This compound's solubility is pH-independent, but formulation excipients may be pH-sensitive. | Evaluate dissolution in media across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8) to ensure consistent release.[10][13] |
Problem 2: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step | Recommended Action |
| Food Effect | The presence of food can significantly alter the absorption of lipophilic drugs and SEDDS formulations. | Standardize the feeding state of animal models. Conduct studies in both fasted and fed states to characterize the food effect. For fasted studies, fast animals overnight (approx. 12 hours) with free access to water.[14] |
| Improper Dosing Technique | Inaccurate oral gavage can lead to dosing errors or deposition of the formulation in the esophagus instead of the stomach. | Ensure personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animal model.[15] Verify the dose volume and concentration for accuracy. |
| Formulation Instability | The formulation may not be stable, leading to inconsistent dosing. For SEDDS, phase separation can occur. For suspensions, inadequate re-suspension leads to variable dosing. | Visually inspect the formulation for homogeneity before each dose. If it's a suspension, ensure it is vortexed thoroughly to achieve uniformity. For SEDDS, check for phase separation.[15] |
| Inter-animal Physiological Differences | Natural variations in gastric emptying, intestinal transit time, and enzyme activity can cause variability. | Increase the number of animals per group (n=5 or more) to improve statistical power.[14] Use a crossover study design if feasible to reduce inter-individual variability. |
Diagram: Troubleshooting Logic for Low Oral Bioavailability
Caption: A decision tree for troubleshooting poor oral bioavailability.
Data Presentation: Comparison of Formulation Strategies
The following table summarizes pharmacokinetic data from studies on progesterone, illustrating the impact of different formulation strategies on oral bioavailability.
| Formulation Strategy | Animal Model | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Micronized Progesterone (micro-PG) | Healthy Rabbits | - | - | 355.0 ± 14.1 | Baseline | [2][4] |
| Nanonized Progesterone (nano-PG) | Healthy Rabbits | - | - | 464.5 ± 8.8 | 1.3-fold (30%) | [2][4] |
| Progesterone API Suspension | Wistar Rats | ~5 | ~1 | ~25 | Baseline | [16] |
| Progesterone Bilosomes | Wistar Rats | ~20 | ~4 | ~244 | ~9.75-fold | [16] |
| Marketed Progesterone Capsules | Wistar Rats | ~10 | ~2 | ~57 | ~2.28-fold (vs API) | [16] |
Note: Data is compiled from separate studies and should be used for directional comparison. AUC stands for Area Under the Curve, a measure of total drug exposure.
Experimental Protocols
Here are detailed methodologies for key experiments involved in developing and evaluating this compound formulations.
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a liquid SEDDS pre-concentrate for this compound.
Materials:
-
This compound (API)
-
Oil Phase (e.g., Capryol 90, Oleic Acid, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80, Solutol HS 15)
-
Co-surfactant / Co-solvent (e.g., Transcutol HP, Propylene Glycol)
-
Vortex mixer, magnetic stirrer, analytical balance, glass vials.
Methodology:
-
Excipient Screening (Solubility Study):
-
Add an excess amount of this compound to 2 mL of each selected oil, surfactant, and co-surfactant in separate sealed vials.
-
Place the vials in an isothermal shaker at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the samples at 5000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Quantify the dissolved this compound concentration in each excipient using a validated HPLC method.
-
Select the excipients with the highest solubilizing capacity for formulation development.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the best oil, surfactant, and co-surfactant based on the solubility study.
-
Prepare mixtures of surfactant and co-surfactant (Smix) at various weight ratios (e.g., 1:1, 2:1, 1:2, 3:1).
-
For each Smix ratio, mix it with the oil phase at different weight ratios, from 9:1 to 1:9.
-
To 100 µL of each oil/Smix mixture, add distilled water dropwise with gentle stirring.
-
Visually observe the mixture for transparency and ease of emulsification. The region where clear or slightly bluish, stable nanoemulsions form is marked on a ternary phase diagram.[17]
-
-
Preparation of this compound-Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant from the clear emulsion region.
-
Weigh the required quantities of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity.
-
Add the pre-weighed amount of this compound to the mixture and stir until it is completely dissolved.
-
The resulting clear, homogenous liquid is the this compound-loaded SEDDS pre-concentrate. Store in a sealed vial at room temperature.
-
Diagram: Experimental Workflow for SEDDS Formulation
Caption: Step-by-step workflow for developing a SEDDS formulation.
Protocol 2: In Vitro Dissolution Testing
Objective: To assess the release rate of this compound from a developed formulation compared to the unformulated API.
Apparatus & Materials:
-
USP Dissolution Apparatus II (Paddle Method)
-
Dissolution Vessels (900 mL)
-
Paddles, Syringes with filters (0.45 µm, PTFE)
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) or phosphate (B84403) buffer (pH 6.8), containing 0.5% w/v Sodium Lauryl Sulfate (SLS) to maintain sink conditions.[10][11]
-
Validated HPLC method for this compound quantification.
Methodology:
-
Preparation:
-
Test Execution:
-
Carefully drop one unit dose of the formulation (e.g., a capsule containing the SEDDS or a tablet of nanonized this compound) into each vessel.
-
Simultaneously, start the timer and the paddle rotation.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).[18]
-
Immediately filter each sample through a 0.45 µm syringe filter into an HPLC vial.
-
Replenish the dissolution medium with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
-
-
Analysis:
-
Analyze the filtered samples using a validated HPLC method to determine the concentration of this compound.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the volume replaced.
-
Plot the percentage of drug released versus time to generate a dissolution profile.
-
Protocol 3: Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of this compound from different formulations and assess potential for active efflux.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)
-
Test formulations, positive control (e.g., propranolol (B1214883) - high permeability), negative control (e.g., atenolol (B1665814) - low permeability)
-
P-gp inhibitor (e.g., Verapamil)
-
LC-MS/MS for sample analysis.
Methodology:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells and seed them onto the Transwell inserts at an appropriate density.
-
Grow the cells for 18-22 days, replacing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.[19]
-
Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Rinse the cell monolayers with pre-warmed transport buffer (37°C).
-
Add the test formulation (dissolved in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Efflux Ratio Determination (Basolateral to Apical - B→A):
-
To determine if the drug is a substrate for efflux pumps like P-glycoprotein, perform the experiment in the reverse direction.
-
Add the test formulation to the basolateral chamber and sample from the apical chamber.
-
Optionally, run the A→B experiment in the presence of a P-gp inhibitor like verapamil. A significant increase in A→B permeability suggests P-gp mediated efflux.[19][20]
-
-
Analysis:
-
Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2 suggests active efflux.[19]
-
Protocol 4: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of an oral this compound formulation.
Materials:
-
Sprague-Dawley or Wistar rats (male or ovariectomized female, 200-250g)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2-EDTA anticoagulant)
-
Centrifuge, pipettes, freezer (-80°C)
-
Validated LC-MS/MS method for quantifying this compound in plasma.
Methodology:
-
Animal Acclimatization and Dosing:
-
Acclimatize animals for at least one week before the study.
-
Fast rats overnight (approx. 12 hours) prior to dosing, with free access to water.
-
Divide rats into groups (n=5 per formulation). Include a control group receiving an unformulated suspension and potentially an IV group to determine absolute bioavailability.
-
Accurately weigh each animal to calculate the dose volume.
-
Administer the formulation via oral gavage. Record the exact time of administration.[14][15]
-
-
Blood Sampling:
-
Plasma Processing and Storage:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) within 30 minutes of collection to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis and Pharmacokinetic Calculation:
-
Extract this compound from the plasma samples (e.g., using liquid-liquid extraction or protein precipitation).
-
Quantify the drug concentration using a validated LC-MS/MS method.[22][23]
-
Plot the mean plasma concentration versus time for each formulation.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf, half-life) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate the relative bioavailability (F%) of the test formulation compared to the control using the formula: F% = (AUCtest / AUCcontrol) * (Dosecontrol / Dosetest) * 100
-
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. Progesterone Metabolism by Human and Rat Hepatic and Intestinal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. omicsonline.org [omicsonline.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. fda.gov [fda.gov]
- 12. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 13. uspnf.com [uspnf.com]
- 14. 2.7. In vivo pharmacokinetic study [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Enhanced Oral Bioavailability of Progesterone in Bilosome Formulation: Fabrication, Statistical Optimization, and Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. enamine.net [enamine.net]
- 21. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A simple HPLC method for the determination of plasma progesterone levels in the third trimester of human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Challenges in the chemical synthesis of norprogesterone derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of norprogesterone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound derivatives?
A1: The synthesis of this compound derivatives is a multi-step process that often presents several challenges. Key difficulties include:
-
Stereocontrol: Achieving the desired stereochemistry at various chiral centers of the steroid nucleus is crucial for biological activity. Stereoselective reductions of ketone groups and stereospecific introduction of substituents are common hurdles.
-
Regioselectivity: The steroid scaffold has multiple reactive sites. Directing a reaction to a specific position, such as selective oxidation or alkylation, without affecting other similar functional groups can be challenging.
-
Protecting Group Strategy: The presence of multiple hydroxyl and carbonyl groups often necessitates the use of protecting groups. The selection, introduction, and selective removal of these groups add complexity and steps to the synthesis.[1]
-
Purification: The final products and intermediates are often mixtures of diastereomers and other closely related impurities. Their separation can be difficult and may require advanced chromatographic techniques like HPLC.[2][3][4][5]
-
Side Reactions: Many reactions in steroid synthesis are prone to side reactions, such as over-reduction, epimerization, or rearrangement, which can lower the yield and complicate purification.
Troubleshooting Guides
Stereoselective Reduction of the 3-Keto Group
Issue: Poor stereoselectivity in the reduction of the 3-keto group, leading to a mixture of 3α- and 3β-hydroxy epimers.
Background: The stereochemical outcome of the reduction of the 3-keto group in the steroid A-ring is highly dependent on the reducing agent and the steric environment around the ketone. The 3β-hydroxy epimer is often the thermodynamically more stable product, while the 3α-hydroxy epimer can be favored under certain kinetic conditions.
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
For preferential formation of the equatorial (3β) alcohol: Sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent (e.g., methanol, ethanol) is a common choice that often favors the formation of the more stable equatorial alcohol.[6]
-
For preferential formation of the axial (3α) alcohol: Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®) or lithium tris-(R,S-1,2-dimethylpropyl)-borohydride, can favor the formation of the axial alcohol through steric hindrance, which directs the hydride attack from the less hindered equatorial face.[6] The Luche reduction (NaBH₄ with a cerium(III) salt like CeCl₃) can also improve the selectivity for the axial alcohol.[7]
-
-
Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.
-
Solvent Effects: The choice of solvent can influence the conformation of the steroid and the reactivity of the reducing agent, thereby affecting the stereochemical outcome.
Summary of Reducing Agents and Expected Stereoselectivity:
| Reducing Agent | Predominant Product (unhindered 3-keto steroid) | Typical Conditions | Reference |
| Sodium Borohydride (NaBH₄) | Equatorial (3β-hydroxy) | Methanol or Ethanol, 0 °C to room temperature | [6] |
| Lithium Aluminum Hydride (LiAlH₄) | Axial (3α-hydroxy) | Anhydrous THF or Et₂O, 0 °C to room temperature | |
| Lithium tri-sec-butylborohydride (L-Selectride®) | Axial (3α-hydroxy) | Anhydrous THF, -78 °C to 0 °C | |
| Lithium tris-(R,S-1,2-dimethylpropyl)-borohydride | Axial (3α-hydroxy) | Anhydrous THF, -78 °C to 0 °C | [6] |
| Sodium Borohydride / Cerium(III) chloride (Luche) | Axial (3α-hydroxy) | Methanol, 0 °C to room temperature | [7] |
Experimental Protocol: Stereoselective Reduction to 3α-Hydroxy Steroid
-
Dissolve the 3-keto steroid in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of L-Selectride® (1.1 to 1.5 equivalents) in THF to the stirred steroid solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide (B78521) and hydrogen peroxide.[8]
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protection and Deprotection of Hydroxyl Groups
Issue: Unwanted side reactions due to the reactivity of hydroxyl groups at other positions during a specific transformation.
Background: The steroid nucleus often contains multiple hydroxyl groups with similar reactivities. To achieve regioselectivity, it is often necessary to protect one or more of these hydroxyl groups.[1] An ideal protecting group should be easy to introduce, stable to the subsequent reaction conditions, and easy to remove without affecting the rest of the molecule.
Troubleshooting Steps:
-
Choosing the Right Protecting Group:
-
Silyl Ethers (e.g., TBDMS, TIPS): These are commonly used for their ease of introduction and removal under specific conditions (e.g., fluoride (B91410) ions like TBAF for deprotection). They are generally stable to a wide range of non-acidic and non-fluoride conditions.
-
Benzyl Ethers (Bn): These are robust and stable to many acidic and basic conditions. They are typically removed by hydrogenolysis (H₂/Pd-C).
-
Acetals/Ketals (e.g., from dihydropyran to form a THP ether): These are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[1]
-
Esters (e.g., Acetate, Benzoate): These are stable to acidic conditions but are easily cleaved by base-catalyzed hydrolysis.
-
-
Orthogonal Protection Strategy: When multiple hydroxyl groups are present, an orthogonal protecting group strategy is often necessary. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one hydroxyl group in the presence of others.
Summary of Common Hydroxyl Protecting Groups:
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole | TBAF, HF, acidic conditions | Stable to base, mild acid, and many reagents |
| Triisopropylsilyl ether | TIPS | TIPS-Cl, imidazole | TBAF, HF, acidic conditions | More stable to acid than TBDMS |
| Benzyl ether | Bn | Benzyl bromide, NaH | H₂, Pd/C | Stable to acid, base, and many reagents |
| Tetrahydropyranyl ether | THP | Dihydropyran, acid catalyst | Aqueous acid | Stable to base, nucleophiles, and hydrides |
| Acetate ester | Ac | Acetic anhydride, pyridine | Base (e.g., K₂CO₃, MeOH), acid | Stable to mild acid and hydrogenation |
Purification of Diastereomers
Issue: Difficulty in separating diastereomeric products.
Background: Many synthetic steps in the preparation of this compound derivatives can generate diastereomers, which often have very similar physical properties, making their separation by standard column chromatography challenging.
Troubleshooting Steps:
-
Optimize Flash Chromatography:
-
Experiment with different solvent systems (eluents) of varying polarity.
-
Use a high-performance silica gel with a smaller particle size for better resolution.
-
Consider using a gradient elution.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Recrystallization: If one diastereomer is significantly less soluble in a particular solvent system, fractional crystallization can be an effective purification method.
Experimental Protocol: HPLC Separation of Diastereomers
-
Column: A reversed-phase C18 column is a good starting point.[2]
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The exact ratio will need to be optimized for the specific diastereomers. A gradient elution, where the percentage of the organic solvent is gradually increased, can be very effective.
-
Detection: UV detection is commonly used if the compounds have a chromophore.
-
Sample Preparation: Dissolve the mixture of diastereomers in a suitable solvent (ideally the mobile phase) and filter it before injection.
-
Optimization:
-
Start with a broad gradient to determine the approximate retention times of the diastereomers.
-
Narrow the gradient around the elution time of the diastereomers to improve resolution.
-
Adjust the flow rate and column temperature to further optimize the separation.
-
Visualizations
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting synthetic chemistry problems.
Decision Tree for Protecting Group Selection
Caption: A decision tree for selecting a suitable hydroxyl protecting group.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective reduction of C-2 substituted steroid C-3 ketones with lithium tris-(R,S-1,2-dimethylpropyl)-borohydride and sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues of Norprogesterone in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of norprogesterone.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of this compound (19-norprogesterone) is approximately 36.1 µg/mL at 37°C.[1] This low solubility can present significant challenges for in vitro experiments and the development of aqueous formulations.
Q2: My this compound is not dissolving in my aqueous buffer. What can I do?
A2: Direct dissolution of this compound in aqueous buffers is often difficult due to its hydrophobic nature. Consider the following troubleshooting steps:
-
Initial Stock Solution: First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or acetone (B3395972) to create a concentrated stock solution. You can then dilute this stock solution into your aqueous buffer. Be mindful of the final solvent concentration to avoid affecting your experimental system.
-
Solubility Enhancement Techniques: If the final concentration of the organic solvent is a concern, or if you require higher aqueous concentrations of this compound, you will need to employ solubility enhancement techniques. These are detailed in the guides below and include the use of cyclodextrins, co-solvent systems, and nanoparticle formulations.
Q3: I'm observing precipitation of my this compound compound during my cell-based assay. How can I prevent this?
A3: Precipitation during an experiment can be caused by the low aqueous solubility of this compound. Here are some potential solutions:
-
Reduce Final Concentration: If experimentally feasible, lower the final concentration of this compound in your assay.
-
Incorporate a Solubilizer: The use of solubility enhancers, such as cyclodextrins, can help maintain this compound in solution. For example, forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly improve its aqueous solubility.
-
Optimize Vehicle Control: Ensure your vehicle control (the solvent mixture without this compound) does not cause any cellular stress or artifacts that could be misinterpreted as a compound effect.
Troubleshooting Guides
Guide 1: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming inclusion complexes with increased water solubility.
Issue: Low solubility of this compound for in vitro studies.
Solution: Prepare a this compound-cyclodextrin inclusion complex. Studies have shown that complexation with β-cyclodextrin (β-CD), hydroxyethyl-β-cyclodextrin (HE-β-CD), and hydroxypropyl-β-cyclodextrin (HP-β-CD) can markedly improve the dissolution rate of 19-norprogesterone.[2] The phase solubility diagrams for these complexes are typically of the AL-type, indicating the formation of a soluble 1:1 complex.[2][3]
| Solubility Enhancement Method | Fold Increase in Aqueous Solubility | Reference |
| 400 mM Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) | ~7000-fold | [4] |
| Cyclodextrin (B1172386) Nanosponge | ~45-fold | [5] |
Note: Data for progesterone (B1679170) is provided as a reference due to the limited availability of specific quantitative data for this compound. Similar improvements can be expected for this compound due to its structural similarity.
This protocol is a general guideline and may require optimization for your specific needs.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1).
-
Slurry Formation: In a mortar, create a slurry by adding a small amount of a hydroalcoholic solution (e.g., ethanol:water 1:1 v/v) to a pre-weighed amount of cyclodextrin.
-
Incorporation of this compound: Gradually add the powdered this compound to the cyclodextrin slurry.
-
Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex. The consistency of the paste should be maintained by adding small amounts of the hydroalcoholic solution if it becomes too dry.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving and Storage: Pass the dried complex through a sieve to obtain a uniform powder. Store in a desiccator until use.
Guide 2: Co-solvent Systems for Enhanced Solubility
Co-solvents are mixtures of water and one or more water-miscible organic solvents that can increase the solubility of hydrophobic compounds.
Issue: Need for a simple and readily prepared aqueous solution of this compound.
Solution: Utilize a co-solvent system. The synergistic effect of a co-solvent like polyethylene (B3416737) glycol 400 (PEG 400) with cyclodextrins has been shown to significantly enhance the solubility of progesterone, and similar principles apply to this compound.[6][7][8]
This protocol provides a general approach. The optimal co-solvent and its concentration should be determined experimentally.
-
Solvent Selection: Choose a biocompatible, water-miscible organic solvent (e.g., ethanol, PEG 400, propylene (B89431) glycol).
-
Stock Solution Preparation: Dissolve the desired amount of this compound in the chosen organic solvent to create a concentrated stock solution. Gentle warming or sonication may be required to facilitate dissolution.
-
Aqueous Dilution: Slowly add the aqueous buffer to the this compound stock solution while stirring to reach the final desired concentration and co-solvent ratio.
-
Clarity Check: Visually inspect the final solution for any signs of precipitation or cloudiness. If precipitation occurs, the concentration of this compound may be too high for that specific co-solvent ratio, and adjustments will be necessary.
Guide 3: Nanoparticle Formulations for Sustained Release and Improved Solubility
Encapsulating this compound into biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its aqueous dispersibility and provide a platform for sustained release.
Issue: Poor bioavailability and the need for a controlled-release formulation of this compound.
Solution: Prepare this compound-loaded PLGA nanoparticles using the solvent evaporation method.
This is a generalized protocol and requires optimization for specific particle size and drug loading.
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in a volatile organic solvent (e.g., acetone, dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation. Wash the nanoparticles several times with deionized water to remove the excess stabilizer and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.
-
Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
-
Morphology: Visualized using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Encapsulation Efficiency: Determined by quantifying the amount of unencapsulated this compound in the supernatant after centrifugation.
This compound, a potent progestin, exerts its biological effects through both genomic and non-genomic signaling pathways.[7] In the classical genomic pathway, this compound binds to the intracellular progesterone receptor (PR).[6] Upon binding, the receptor dimerizes, translocates to the nucleus, and binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes. This compound and its derivatives can also initiate rapid, non-genomic signaling by activating membrane-associated PRs, which can lead to the activation of downstream kinase cascades such as the c-Src/Ras/Raf/MEK/ERK pathway.[9] The activation of these pathways can, in turn, modulate gene transcription, demonstrating a crosstalk between the two signaling arms.
References
- 1. Improvement of Solubility and Dissolution of 19-Norprogesterone via Inclusion Complexation | Semantic Scholar [semanticscholar.org]
- 2. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 3. Phase solubility diagram: Significance and symbolism [wisdomlib.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells: the role of membrane progesterone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of progesterone target genes requires activation of Erk and Msk kinases and phosphorylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In Vivo Studies with Norprogesterone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of norprogesterone and its analogs (e.g., Nestorone) in in vivo studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in in vivo research?
A1: this compound is a synthetic progestin, a steroid hormone that mimics the effects of natural progesterone (B1679170). It is a 19-norprogesterone (B1209251) derivative, meaning it lacks a methyl group at the C19 position, which can alter its biological activity and metabolic profile compared to progesterone.[1] In research, this compound and its analogs are valuable tools for investigating the roles of progesterone receptors in various physiological processes, including reproduction, neuroprotection, and cancer biology.[2][3] Their high potency and specificity for the progesterone receptor make them suitable for a range of in vivo studies.[1][2]
Q2: What are the common routes of administration for this compound in animal studies?
A2: The most common routes of administration for this compound and other lipophilic steroids in rodent models are subcutaneous (s.c.) injection and oral gavage. Subcutaneous injection allows for sustained release and bypasses first-pass metabolism, which is particularly important for compounds like Nestorone that are largely inactivated when given orally.[2][4] Oral gavage can be used, but formulation is critical to ensure adequate absorption.[5]
Q3: How do I choose an appropriate vehicle for dissolving this compound?
A3: this compound is a lipophilic compound with low aqueous solubility.[6] Therefore, oil-based vehicles are commonly used for subcutaneous injections. Sterile corn oil or sesame oil are standard choices.[5] For oral gavage, suspensions in aqueous vehicles containing suspending agents like methylcellulose (B11928114) are often prepared.[7] It's crucial to ensure the vehicle is sterile and non-irritating to the animal.[8]
Q4: What are the known metabolites of this compound and its analogs?
A4: The metabolism of this compound analogs like Nestorone has been studied in rats. Following subcutaneous injection, Nestorone is metabolized into several compounds, with two identified metabolites being 17α-deacetyl-Nestorone and 4,5-dihydro-17α-deacetyl-Nestorone.[1] A significant portion of the administered dose is excreted in the feces, indicating biliary excretion is a primary elimination route.[1]
Q5: Are there potential off-target effects to consider when using this compound?
A5: While 19-norprogesterone derivatives are known for their high specificity to the progesterone receptor, it is always important to consider potential off-target effects.[1] Some synthetic progestins can interact with other steroid receptors, such as androgen and glucocorticoid receptors.[9] It is advisable to consult the specific pharmacological profile of the chosen this compound analog and consider including appropriate controls in your experimental design to rule out off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations | Poor solubility of this compound in the chosen vehicle. | - Increase the concentration of the co-solvent (e.g., ethanol (B145695) or DMSO) in the vehicle, keeping it at a safe level for the animal. - Consider using a different vehicle, such as a lipid-based formulation for oral administration.[10] - For subcutaneous injections, ensure the compound is fully dissolved in the oil vehicle; gentle warming and vortexing can aid dissolution. |
| High first-pass metabolism (especially with oral administration). | - Switch to a parenteral route of administration, such as subcutaneous injection, to bypass the liver.[4] - Co-administer with an inhibitor of relevant metabolic enzymes if known and appropriate for the study. | |
| High variability in results between animals | Inconsistent administration technique. | - Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., subcutaneous injection, oral gavage).[11] - Standardize the injection site and volume for all animals.[8] - For oral gavage, ensure the gavage needle is correctly placed in the esophagus and not the trachea.[12] |
| Formulation instability (e.g., precipitation of the compound). | - Prepare fresh formulations for each experiment. - If storing formulations, validate their stability under the storage conditions. - Visually inspect the formulation for any signs of precipitation before each administration. | |
| Injection site reactions (e.g., swelling, inflammation) | Irritating vehicle or high concentration of the compound. | - Reduce the concentration of any co-solvents. - Ensure the pH of the formulation is close to neutral.[8] - Rotate injection sites if multiple injections are required.[8] - Consider using a more biocompatible vehicle. |
| Unexpected behavioral or physiological changes in animals | Off-target effects of the this compound analog. | - Review the literature for known off-target activities of the specific compound. - Include a control group treated with a different progestin with a known off-target profile for comparison. - If possible, use a specific antagonist for the suspected off-target receptor to see if the unexpected effects are mitigated. |
| Vehicle-induced effects. | - Always include a vehicle-only control group in your experimental design. - Be aware that some vehicles, like corn oil, can have biological effects of their own.[5] |
Data Presentation
Table 1: Reported In Vivo Dosages of this compound Analogs in Rodents
| Compound | Animal Model | Dosage | Administration Route | Application | Reference |
| Nestorone | Rat (female) | 400 µCi/kg (radiolabeled) | Subcutaneous | Pharmacokinetic study | [1] |
| Nestorone | Rat (female) | 1.32 mg/kg (ED50) | Not specified | Ovulation inhibition | [13] |
| Nestorone | Rat (male & female pups) | 10 µg/kg | Not specified | Neuroprotection (hypoxic-ischemic brain injury) | [3] |
| Progesterone | Mouse (male) | 37.5 or 75 mg/kg | Subcutaneous | Anesthetic requirement reduction | [14] |
| Progesterone | Rat (female) | 8, 16, or 32 mg/kg | Intraperitoneal & Subcutaneous | Neuroprotection (stroke) | [15] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Subcutaneous Injection in Rats
1. Materials:
-
This compound or Nestorone powder
-
Sterile sesame oil or corn oil (vehicle)
-
Sterile 1 mL syringes
-
Sterile 18-gauge needles (for drawing up the solution)
-
Sterile 25- to 27-gauge needles (for injection)[11]
-
Sterile glass vial
-
70% ethanol swabs
-
Analytical balance
2. Vehicle Preparation:
-
Ensure the sesame oil or corn oil is sterile. If not, it can be sterilized by filtration through a 0.22 µm filter.
3. Formulation Preparation (Example for a 1 mg/mL solution):
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 1 mg/mL solution, weigh 1 mg of the compound.
-
Transfer the powder to a sterile glass vial.
-
Add a small amount of the oil vehicle (e.g., 200 µL) to the vial and vortex thoroughly to create a slurry.
-
Gradually add the remaining vehicle to reach the final desired volume (1 mL in this example), vortexing between additions to ensure complete dissolution. Gentle warming of the oil may aid in dissolving the compound.
-
Visually inspect the solution to ensure there are no undissolved particles.
4. Administration Procedure:
-
Weigh the rat to determine the correct injection volume based on the desired dosage (mg/kg).
-
Restrain the rat firmly but gently. For a subcutaneous injection, the loose skin over the back, between the shoulder blades, is a common and appropriate site.[8]
-
Wipe the injection site with a 70% ethanol swab and allow it to dry.
-
Using a sterile syringe with a 25- to 27-gauge needle, draw up the calculated volume of the this compound solution.
-
Create a "tent" of skin by gently pinching the loose skin at the injection site.
-
Insert the needle at the base of the skin tent, parallel to the body, ensuring it enters the subcutaneous space and does not puncture the underlying muscle.[16]
-
Aspirate slightly by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and choose a new injection site with a fresh needle.[11]
-
Slowly inject the solution. A small bleb may form under the skin, which is normal.[16]
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
Protocol 2: Preparation and Administration of this compound via Oral Gavage in Mice
1. Materials:
-
This compound powder
-
0.5% (w/v) methylcellulose in sterile water (vehicle)
-
Sterile 1 mL syringes
-
20- or 22-gauge, 1.5-inch curved or straight gavage needles with a ball tip[12]
-
Sterile tubes for preparation
-
Magnetic stirrer and stir bar
-
70% ethanol swabs
-
Analytical balance
2. Vehicle Preparation (0.5% Methylcellulose):
-
Heat approximately one-third of the total required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder while stirring to disperse it evenly.
-
Add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed. Allow the solution to cool to room temperature.
3. Formulation Preparation (Example for a 1 mg/mL suspension):
-
Weigh the desired amount of this compound powder (e.g., 1 mg).
-
In a sterile tube, add a small amount of the 0.5% methylcellulose vehicle to the powder and mix to form a smooth paste. This helps to prevent clumping.[7]
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer to achieve the final desired volume (1 mL) and concentration.
-
Continue stirring until a uniform suspension is achieved.
4. Administration Procedure:
-
Weigh the mouse to calculate the precise dosing volume (typically 5-10 mL/kg).[6]
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and prevent biting. The body of the mouse should be held securely.
-
Measure the appropriate length for the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. This ensures the needle will reach the stomach. You can mark the needle to avoid over-insertion.[12]
-
Gently insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Advance the needle smoothly along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is felt, or if the animal begins to struggle excessively, withdraw the needle immediately as it may be in the trachea.[11]
-
Once the needle is in the correct position, slowly depress the syringe plunger to administer the suspension.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Mandatory Visualizations
Progesterone Receptor Signaling Pathway
Caption: this compound signaling through genomic and non-genomic pathways.
Experimental Workflow for a Dose-Response Study
Caption: General workflow for an in vivo dose-response study of this compound.
Troubleshooting Logic for Inconsistent In Vivo Results
Caption: Decision tree for troubleshooting inconsistent in vivo results.
References
- 1. Single-dose pharmacokinetics of Nestorone, a potential female-contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nestorone: a progestin with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of nestorone, a progesterone receptor agonist, on neonatal hypoxic-ischemic brain injury and reproductive functions in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 12. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of Nestorone on gonadotropic cells in pituitary of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Progesterone decreases sevoflurane requirement in male mice: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Progesterone in experimental permanent stroke: a dose-response and therapeutic time-window study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.vt.edu [research.vt.edu]
Technical Support Center: Minimizing Off-Target Effects of Norprogesterone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of norprogesterone in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target receptors for this compound?
A1: The primary off-target receptor for this compound is the mineralocorticoid receptor (MR), for which it acts as an agonist.[1] Unlike its parent compound, progesterone (B1679170), which is an MR antagonist, this compound can elicit mineralocorticoid effects.[1] Its affinity for the androgen receptor (AR) and glucocorticoid receptor (GR) is comparatively low.
Q2: Why is it critical to consider the off-target effects of this compound in my research?
A2: Off-target effects can lead to unintended biological responses, potentially confounding experimental results and leading to the misinterpretation of data. For instance, activation of the MR by this compound could influence sodium retention and blood pressure in in vivo models, which may be incorrectly attributed to its progestogenic activity. Understanding and mitigating these effects is essential for accurate and reproducible research.
Q3: How do the off-target effects of this compound compare to other progestins?
A3: Progestins are categorized into generations based on their chemical structure. While newer generations were designed for greater specificity to the progesterone receptor (PR), off-target effects can still occur. Some first-generation progestins exhibit notable androgenic or glucocorticoid activity. This compound's distinct feature is its potent mineralocorticoid agonist activity. A direct comparison of binding affinities is necessary to determine the off-target potential of different progestins in your experimental model.
Q4: Can this compound influence signaling pathways beyond classical steroid receptor activation?
A4: Yes, beyond direct receptor binding, progestins can modulate various signaling pathways. For example, they can influence pathways involved in cell proliferation and survival, such as the MAPK/ERK and SGK1 pathways.[2][3][4][5] These effects can be independent of their classical nuclear receptor activity and may contribute to both on-target and off-target cellular responses.
Troubleshooting Guide
Problem 1: Unexpected Phenotype Observed After this compound Treatment
-
Possible Cause: Your observed phenotype may be due to off-target effects of this compound, particularly through activation of the mineralocorticoid receptor (MR).
-
Troubleshooting Steps:
-
Literature Review: Thoroughly research the known binding profile of this compound to off-target receptors.
-
Receptor Expression Analysis: Confirm the expression levels of potential off-target receptors (MR, GR, AR) in your experimental model (cell line or tissue) using techniques like qPCR or Western blot. High expression of an off-target receptor could amplify unintended effects.
-
Use of Antagonists: To isolate the on-target effect, co-treat your cells with this compound and a specific antagonist for the suspected off-target receptor. For example, use spironolactone (B1682167) or eplerenone (B1671536) for the MR. A reversal of the unexpected phenotype in the presence of the antagonist suggests an off-target effect.
-
Dose-Response Analysis: Perform a dose-response curve for this compound. Off-target effects may only become apparent at higher concentrations. Use the lowest effective concentration that elicits the desired on-target effect to minimize off-target signaling.
-
Problem 2: High Background or Inconsistent Results in Binding Assays
-
Possible Cause: High background can be caused by non-specific binding of the radioligand or issues with the assay buffer or separation technique. Inconsistent results may stem from variability in cell culture conditions.
-
Troubleshooting Steps:
-
Optimize Blocking: Ensure adequate blocking of non-specific binding sites. This can be achieved by including an excess of unlabeled ligand in your non-specific binding control wells.
-
Check Assay Buffer: Ensure the pH and ionic strength of your binding buffer are optimal for the receptor of interest.
-
Review Separation Technique: If using filtration, ensure filters are pre-soaked to reduce non-specific binding. If using charcoal absorption, ensure the charcoal concentration and incubation time are optimized.[6]
-
Use Charcoal-Stripped Serum: When culturing cells for steroid hormone experiments, use fetal bovine serum (FBS) that has been treated with charcoal to remove endogenous steroids, which can interfere with your assay.[7][8][9][10]
-
Use Phenol (B47542) Red-Free Medium: Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity and can interfere with steroid hormone receptor studies.[11][12][13][14]
-
Problem 3: Observed Effect Does Not Correlate with Progesterone Receptor (PR) Expression
-
Possible Cause: The observed effect may be mediated by a PR-independent mechanism or an off-target receptor.
-
Troubleshooting Steps:
-
siRNA Knockdown: Use siRNA to specifically knock down the expression of the progesterone receptor in your cell model. If the effect of this compound persists after PR knockdown, it indicates a PR-independent mechanism.
-
Off-Target Receptor Knockdown: Similarly, use siRNA to knock down the expression of suspected off-target receptors (e.g., MR). If the effect is diminished after knockdown, it confirms the involvement of that off-target receptor.
-
Investigate Non-Genomic Signaling: Consider the possibility of rapid, non-genomic signaling pathways that do not require direct binding to nuclear receptors and gene transcription. Techniques like Western blotting for phosphorylated signaling proteins (e.g., p-ERK, p-AKT) can be employed.
-
Data Presentation
Table 1: Comparative Binding Affinity of this compound and Other Progestins for Steroid Receptors
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| This compound | High | Low | Low | High (Agonist)[1] |
| Progesterone | High | Low | Low | Moderate (Antagonist)[1] |
| Norethisterone | High | Moderate | Low | Low |
| Levonorgestrel | High | High | Low | Low |
| Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) | High | Low | Moderate | Low |
Note: This table provides a qualitative summary based on available literature. Quantitative values (Ki or IC50) can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Whole-Cell Radioligand Binding Assay
This protocol is to determine the binding affinity of this compound for a specific steroid receptor in whole cells.
Materials:
-
Cells expressing the receptor of interest
-
Appropriate cell culture medium (phenol red-free) and charcoal-stripped FBS
-
Radiolabeled ligand for the receptor of interest (e.g., [³H]-dexamethasone for GR)
-
Unlabeled this compound
-
Unlabeled specific ligand for the receptor of interest (for non-specific binding control)
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation cocktail and vials
-
Multi-well plates
Workflow:
Caption: Workflow for a whole-cell radioligand binding assay.
Detailed Steps:
-
Cell Culture: Culture cells expressing the receptor of interest to 80-90% confluency in phenol red-free medium supplemented with charcoal-stripped FBS.
-
Cell Plating: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare a binding buffer.
-
Ligand Preparation: Prepare serial dilutions of unlabeled this compound. Also, prepare a solution of the radiolabeled ligand at a concentration close to its Kd.
-
Incubation: Wash the cells with assay buffer. Add the assay buffer containing the radiolabeled ligand and varying concentrations of this compound to the wells. Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand plus a high concentration of a known unlabeled ligand (non-specific binding). Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Reporter Gene Assay
This protocol is to determine the functional activity (agonist or antagonist) of this compound on a specific steroid receptor.
Materials:
-
Host cell line with low endogenous steroid receptor expression (e.g., CHO-K1, HEK293)
-
Expression vector for the steroid receptor of interest
-
Reporter vector containing a hormone response element (HRE) driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium (phenol red-free) and charcoal-stripped FBS
-
This compound
-
Known agonist and antagonist for the receptor of interest
-
Luciferase assay reagent
Workflow:
Caption: Workflow for a steroid hormone receptor reporter gene assay.
Detailed Steps:
-
Cell Culture and Transfection: Seed host cells in a multi-well plate. Co-transfect the cells with the receptor expression vector and the HRE-reporter vector using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh phenol red-free medium containing charcoal-stripped FBS and varying concentrations of this compound. To test for agonist activity, treat cells with this compound alone. To test for antagonist activity, co-treat cells with a known agonist and varying concentrations of this compound. Include appropriate vehicle and positive controls.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and lyse them using the appropriate lysis buffer for the reporter assay.
-
Reporter Assay: Measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid or total protein concentration. For agonist activity, plot the reporter activity against the log concentration of this compound to determine the EC50. For antagonist activity, plot the inhibition of the agonist response against the log concentration of this compound to determine the IC50.
Mandatory Visualizations
Signaling Pathways
Caption: On-target and off-target signaling pathways of this compound.
References
- 1. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Up-regulation of the kinase gene SGK1 by progesterone activates the AP-1–NDRG1 axis in both PR-positive and -negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Up-regulation of the kinase gene SGK1 by progesterone activates the AP-1-NDRG1 axis in both PR-positive and -negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divergent impact of progesterone and medroxyprogesterone acetate (Provera) on nuclear mitogen-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Protocol for Charcoal-stripping FBS to Deplete Hormones [sigmaaldrich.com]
- 9. Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Charcoal-Stripped FBS | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. promocell.com [promocell.com]
- 12. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 13. pnas.org [pnas.org]
- 14. promocell.com [promocell.com]
Stability of norprogesterone under different storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of norprogesterone and its derivatives under various experimental and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is 19-norprogesterone (B1209251)?
A1: 19-Norprogesterone, also known as 19-norpregn-4-ene-3,20-dione, is a synthetic steroidal progestin. It is a close structural analogue of the natural hormone progesterone (B1679170) but lacks the methyl group at the C19 position.[1] This modification makes 19-norprogesterone a highly potent progestogen, historically noted as being 4- to 8-times more active than progesterone in certain assays.[1] It serves as a foundational structure for other synthetic progestins.[2]
Q2: What are the recommended storage conditions for solid (powder) this compound?
A2: As a solid, this compound and its derivatives are generally stable. For long-term storage, purified, lyophilized steroid hormones should be stored in a non-cycling freezer at or below -15°C, sealed under dry nitrogen or vacuum if possible.[3] Studies on Nestorone, a 19-norprogesterone derivative, showed no detectable degradation in the solid state even under severe experimental conditions.[4] Similarly, progesterone has shown high stability as a solid, with no degradation observed after 3 months at 40°C and 75% relative humidity.[5]
Q3: How should I prepare and store solutions of this compound?
A3: this compound solutions are less stable than the solid powder and are susceptible to degradation. Stability is dependent on the solvent, temperature, and pH.[4]
-
Solvent Selection: Choose a high-purity, appropriate buffer or solvent. To improve consistency, it is recommended to resuspend the entire vial in a suitable buffer before aliquoting.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles and contamination, prepare single-use aliquots of your stock solution.
-
Storage Temperature: Store solution aliquots frozen at or below -15°C.[3]
Q4: How stable is this compound in solution at different temperatures?
A4: Solution stability is highly temperature-dependent. For a 19-norprogesterone derivative (Nestorone), degradation follows a first-order mechanism, and the reaction rate increases with rising storage temperature.[4] For maximum stability, solutions should be stored frozen. Avoid leaving solutions at room temperature or in heated conditions for extended periods.
Q5: Is this compound sensitive to light?
A5: Yes, progestins can be sensitive to light. Forced degradation studies on related compounds like medroxyprogesterone (B1676146) acetate (B1210297) and norethisterone acetate include photostability testing, which can generate degradation products.[6][7] Therefore, it is best practice to protect this compound, both in solid form and in solution, from light by using amber vials or by storing it in the dark.
Q6: What is the impact of pH on this compound stability in aqueous solutions?
A6: The pH of the medium significantly affects the stability of this compound derivatives in solution. Studies on Nestorone show that it degrades more rapidly in alkaline media through a hydrolytic mechanism compared to an oxidative one.[4] If working with aqueous solutions, the pH should be carefully controlled and buffered to ensure reproducibility and minimize degradation.
Data Summary Tables
Table 1: General Storage Recommendations for this compound
| Form | Storage Temperature | Light/Moisture Protection | Shelf-Life Considerations |
| Solid/Powder | ≤ -15°C (Long-term) | Store in a tightly sealed container, protected from light. | Purified hormones can be stable for 5 years or more under these conditions.[3] |
| Solution | ≤ -15°C (Frozen) | Store in single-use aliquots in amber vials or wrapped in foil. | Stability is dependent on solvent, pH, and concentration. Avoid repeated freeze-thaw cycles.[3][4] |
Table 2: Stability of a 19-Norprogesterone Derivative (Nestorone) Under Various Conditions
| Condition | Observation | Primary Degradation Mechanism |
| Solid State (Powder) | No detectable degradation observed, even under severe stress conditions.[4] | N/A |
| Aqueous Solution (General) | Slow degradation following first-order kinetics. The rate is dependent on temperature and pH.[4] | Hydrolysis, Oxidation |
| Aqueous Solution (Alkaline pH) | Degradation rate is faster compared to neutral or acidic conditions.[4] | Hydrolysis[4] |
| Aqueous Solution (Increased Temp.) | The rate of decomposition increases as storage temperature rises.[4] | Temperature-dependent kinetics |
Troubleshooting Guides
Problem: My chromatogram (HPLC/LC-MS) shows unexpected peaks.
-
Possible Cause 1: Degradation. this compound may have degraded due to improper storage (e.g., exposure to light, high temperature, or non-optimal pH) or during sample processing.
-
Solution: Prepare fresh samples from solid material stored under recommended conditions (≤ -15°C, dark). Ensure sample processing occurs quickly and without prolonged exposure to harsh conditions. Co-inject with a reference standard to confirm the main peak's retention time.
-
-
Possible Cause 2: Contamination. The solvent, buffer, or storage container may be contaminated.
-
Solution: Use fresh, high-purity (e.g., HPLC-grade) solvents and reagents. Ensure all glassware and containers are scrupulously clean. Run a blank (solvent only) to check for system contamination.
-
Problem: I am observing inconsistent results between experiments.
-
Possible Cause 1: Inconsistent Sample Handling. Variations in the time samples spend at room temperature, exposure to light, or the age of the stock solution can lead to variability.
-
Solution: Standardize your experimental workflow. Use freshly prepared solutions or solutions from the same validated batch. Minimize the time samples are kept on the benchtop.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can cause degradation.
-
Solution: Prepare single-use aliquots from a master stock solution to ensure you are using a fresh sample for each experiment.[3]
-
Problem: The solid compound or its solution has changed color (e.g., turned yellow).
-
Possible Cause: Oxidative or Photolytic Degradation. A color change is often a visual indicator of chemical degradation, which can be initiated by exposure to oxygen and/or light.
-
Solution: Discard the discolored material. For future prevention, store the compound in a tightly sealed container, protected from light, and consider purging the container with an inert gas like nitrogen or argon before sealing.
-
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[8]
Objective: To accelerate the degradation of this compound under various stress conditions to understand its degradation pathways.
Methodology (based on typical progestin studies): [6][7][9]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N to 1N HCl. Incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours). Cool and neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N to 1N NaOH. Incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 1-4 hours). Cool and neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature or slightly elevated temperature for a set period (e.g., 24 hours), protected from light.
-
Thermal Degradation: Store the solid this compound powder in an oven at an elevated temperature (e.g., 80-105°C) for an extended period (e.g., 24-72 hours). Also, subject the stock solution to thermal stress (e.g., 60-80°C).
-
Photolytic Degradation: Expose both the solid powder and the stock solution to UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of separating the intact this compound from its potential degradation products.
Example HPLC Conditions (based on methods for progesterone and related steroids): [10][11]
-
Instrument: HPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) and water or a buffer (e.g., phosphate (B84403) buffer). A common starting point could be ACN:Water (55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the absorbance maximum of this compound, likely around 240-250 nm.
-
Column Temperature: Ambient or controlled (e.g., 30-40°C).
-
Injection Volume: 10-20 µL.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.[12] Specificity is confirmed by analyzing the samples from the forced degradation study to ensure all degradation peaks are well-resolved from the parent this compound peak.[10]
Visualizations
Logical & Experimental Workflows
Caption: A logical workflow for troubleshooting common stability-related issues.
Caption: Workflow for conducting a forced degradation stability study.
Potential Degradation Pathway
Caption: Inferred degradation based on a 19-norprogesterone derivative.[4]
References
- 1. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. scrippslabs.com [scrippslabs.com]
- 4. Accelerated stability studies on 16-methylene-17 alpha-acetoxy-19-nor-pregn- 4-ene-3,20-dione (Nestorone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. asianpubs.org [asianpubs.org]
- 10. longdom.org [longdom.org]
- 11. 2018 Progesterone Method Validation Paper Raw Data - Mendeley Data [data.mendeley.com]
- 12. researchgate.net [researchgate.net]
How to prevent degradation of norprogesterone during experiments.
Welcome to the Norprogesterone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experiments, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound (19-norprogesterone) is a synthetic steroidal progestin, structurally similar to progesterone (B1679170) but lacking the methyl group at the C-19 position. This modification results in potent progestational activity. In research, it is often used to study progesterone receptor signaling, neuroprotective mechanisms, and its effects on the mineralocorticoid receptor.[1][2]
Q2: What are the main factors that can cause this compound degradation during experiments?
A2: Like many steroid hormones, this compound is susceptible to degradation from several factors:
-
Chemical Instability: Exposure to strong acids or alkalis can lead to hydrolysis or other chemical rearrangements. Studies on a this compound derivative, Nestorone, indicate that it degrades faster in alkaline media through hydrolysis.
-
Oxidation: Exposure to oxygen, light, and certain metal ions can promote oxidation.
-
Thermal Stress: High temperatures, especially during procedures like solvent evaporation, can cause degradation of thermally sensitive steroids.
-
Enzymatic Activity: If working with biological samples, endogenous enzymes such as esterases and oxidoreductases can metabolize this compound if not properly inactivated.
-
Microbial Degradation: Contamination of samples or solutions with microorganisms can alter the steroid's structure.[3][4]
Q3: How should I store this compound powder and its stock solutions to ensure stability?
A3:
-
Powder: this compound in its solid, powdered form is generally stable. It should be stored in a tightly sealed container, protected from light, in a cool and dry place. A non-cycling freezer at or below -15°C is recommended for long-term storage.
-
Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent like DMSO or ethanol (B145695). It is advisable to prepare high-concentration stock solutions and aliquot them into small, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
Q4: What are the known signaling pathways activated by this compound?
A4: this compound primarily acts through the following pathways:
-
Progesterone Receptor (PR) Signaling: It binds to and activates progesterone receptors (PR-A and PR-B), initiating downstream genomic and non-genomic signaling cascades that regulate gene expression.[5][6]
-
Mineralocorticoid Receptor (MR) Signaling: Unlike progesterone, which is an MR antagonist, 19-norprogesterone (B1209251) acts as a full mineralocorticoid agonist. This can lead to effects such as sodium retention.[1][7]
-
Neuroprotective Pathways: this compound has been shown to exert neuroprotective effects, likely through the activation of signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in promoting cell survival and reducing apoptosis.[2][8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or lower-than-expected biological activity in cell culture. | Degradation of this compound in the culture medium. | - Prepare fresh working solutions of this compound for each experiment from a frozen stock. - For long-term experiments (>24 hours), consider replenishing the media with freshly diluted this compound at regular intervals. - Minimize the exposure of media containing this compound to light by using amber-colored plates or keeping them in the dark as much as possible. |
| Adsorption of this compound to plasticware. | - Steroids, particularly lipophilic ones, can adsorb to plastic surfaces of labware, reducing the effective concentration.[9] - Consider using low-adsorption microcentrifuge tubes and cell culture plates. - The presence of serum proteins in the culture medium can help to reduce adsorption.[9] | |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility of this compound. | - Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is compatible with your experimental system and does not exceed cytotoxic levels (typically ≤ 0.1%). - After diluting the stock solution in your aqueous buffer or media, vortex or mix thoroughly to ensure it is fully dissolved. |
| Variability in results between experiments. | Inconsistent preparation of this compound solutions. | - Standardize your protocol for preparing this compound solutions. Use calibrated pipettes for accurate dilutions. - Always use high-purity, anhydrous solvents for preparing stock solutions to avoid introducing water that could lead to hydrolysis over time. |
| Degradation of stock solution. | - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Periodically check the purity of your stock solution using an analytical method like HPLC if you suspect degradation. |
Data Presentation
Table 1: Factors Affecting Steroid Hormone Stability and Recommended Prevention Strategies
| Factor | Effect on this compound | Prevention Strategy |
| Temperature | Increased temperature accelerates degradation. | Store stock solutions at -20°C or -80°C. Avoid prolonged exposure to room temperature or higher. Use gentle heating for solvent evaporation. |
| Light | Photodegradation can occur upon exposure to UV or ambient light. | Store powder and solutions in amber vials or protect from light with aluminum foil. Conduct experiments under subdued lighting where possible. |
| pH | Degradation is more rapid in alkaline conditions due to hydrolysis.[4] | Prepare solutions in neutral or slightly acidic buffers (pH 5-7). Avoid highly acidic or alkaline conditions unless experimentally required.[10] |
| Solvent | Use of impure or aqueous solvents can lead to degradation. | Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) for stock solutions. |
| Oxygen | Oxidation can lead to the formation of degradation products. | Degas solvents if necessary and store solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term stability. |
| Adsorption | Adsorption to plasticware can reduce the effective concentration.[9] | Use low-adsorption labware. The presence of serum proteins can mitigate adsorption.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock and working solutions of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or 100% ethanol
-
Sterile, low-adsorption microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated micropipettes and sterile tips
-
Pre-warmed (37°C) cell culture medium or appropriate buffer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. In a sterile environment, accurately weigh the required amount of this compound powder. b. Dissolve the powder in the appropriate volume of anhydrous DMSO or ethanol to achieve the desired high concentration (e.g., 10-20 mM). c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into single-use volumes in sterile, light-protecting microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation: a. Thaw a single-use aliquot of the this compound stock solution at room temperature. b. Vortex the stock solution briefly to ensure it is homogeneous. c. Perform a serial dilution of the stock solution in pre-warmed cell culture medium or buffer to achieve the final desired concentration. d. Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxic threshold for your cells (typically ≤ 0.1%). e. Mix the final working solution well by gentle pipetting or inversion. f. Use the prepared working solution immediately. For control wells, add medium containing the same final concentration of the solvent.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To quantify the concentration of this compound over time to assess its stability under specific experimental conditions. This protocol is adapted from methods used for progesterone and other synthetic progestins.[11][12][13][14]
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Samples of this compound incubated under the conditions being tested (e.g., in different solvents, at various temperatures, or for different durations)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.
-
Standard Curve Preparation: a. Prepare a stock solution of the this compound reference standard in the mobile phase. b. Create a series of standard solutions of known concentrations by diluting the stock solution.
-
Sample Preparation: a. At each time point of your stability study, take an aliquot of your experimental sample. b. If necessary, perform an extraction (e.g., liquid-liquid extraction with a suitable solvent like hexane (B92381) and diethyl ether) to separate this compound from interfering substances in the matrix.[12] c. Evaporate the extraction solvent under a gentle stream of nitrogen. d. Reconstitute the residue in a known volume of the mobile phase.
-
HPLC Analysis: a. Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., around 245 nm, which is common for similar steroids).[13] b. Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. c. Inject the prepared samples.
-
Data Analysis: a. Identify and quantify the this compound peak in your samples by comparing the retention time and peak area to the standard curve. b. Plot the concentration of this compound as a function of time to determine its degradation kinetics under the tested conditions.
Visualizations
References
- 1. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progesterone and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial degradation of steroid sex hormones: implications for environmental and ecological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerated stability studies on 16-methylene-17 alpha-acetoxy-19-nor-pregn- 4-ene-3,20-dione (Nestorone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Brain-derived neuerotrophic factor and related mechanisms that mediate and influence progesterone-induced neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A simple HPLC method for the determination of plasma progesterone levels in the third trimester of human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mtc-usa.com [mtc-usa.com]
Technical Support Center: Purification of Synthesized Norprogesterone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purification of synthesized norprogesterone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthesized this compound? A1: The primary methods for purifying crude this compound are crystallization, column chromatography (including flash chromatography), and High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC for achieving high purity.[1][2][3] Often, a combination of these techniques is employed to achieve the desired purity standards.
Q2: What are the typical impurities I might encounter in crude this compound? A2: Impurities in synthesized this compound are similar to those found in progesterone (B1679170) synthesis and can include starting materials, reagents, and side-products. Common impurities may include stereoisomers, oxidation byproducts, and unreacted intermediates.[4][5][6] Specifically, isomers like (17α)-pregn-4-ene-3,20-dione can be present.[6]
Q3: How do I choose the right purification strategy? A3: The choice of strategy depends on the scale of your synthesis and the required final purity.
-
For large-scale purification (grams to kilograms): Crystallization is an excellent first step to significantly increase purity and remove the bulk of impurities. This can be followed by column chromatography if necessary.
-
For medium-scale purification (milligrams to grams): Flash column chromatography is a highly effective and relatively fast method.[7][8][9]
-
For high-purity applications (analytical standards, final drug substance): Preparative HPLC is the method of choice, capable of separating closely related impurities and achieving purity levels >99.5%.[1][2][10]
Q4: Is this compound sensitive to any particular conditions during purification? A4: Like many steroids, this compound can be sensitive to harsh acidic or basic conditions and high temperatures over extended periods. It is advisable to use neutral pH conditions where possible and avoid excessive heat during solvent evaporation steps to prevent degradation.
Purification Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Crystallization | The chosen solvent system is not optimal; either the compound is too soluble at low temperatures, or not soluble enough at high temperatures. | Solvent Screening: Test a variety of solvent systems. Good solvents are those in which this compound is highly soluble when hot and poorly soluble when cold. Common solvents for steroid crystallization include acetone, ethanol, methanol, ethyl acetate (B1210297), and mixtures with hexanes.[11][12][13] |
| Product is "oiling out" instead of crystallizing. | This happens when the solution becomes supersaturated too quickly or in the presence of impurities. Try a slower cooling rate, scratching the inside of the flask to induce nucleation, or adding a seed crystal. Using a more non-polar solvent system can also help.[11] | |
| Poor Separation in Column Chromatography | Incorrect solvent system (eluent). | TLC First: Develop an optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for this compound to ensure good separation from impurities.[7][14] |
| Column was packed improperly. | Ensure the silica (B1680970) gel is packed uniformly without air bubbles or cracks to prevent channeling. A slurry packing method is generally recommended.[15][16] | |
| Sample was loaded incorrectly. | Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. For less soluble compounds, "dry loading" (adsorbing the compound onto a small amount of silica first) is a superior technique.[7] | |
| Co-elution of Impurities in HPLC | Mobile phase composition is not selective enough. | Method Development: Adjust the mobile phase composition. For reversed-phase HPLC, varying the ratio of organic solvent (e.g., acetonitrile, methanol) to water can significantly impact resolution.[10][17] Using additives like tetrahydrofuran (B95107) (THF) can also improve the separation of structurally similar steroids.[17] |
| Incorrect column chemistry. | A standard C18 column is a good starting point for steroid separations.[10][17] If co-elution persists, consider a different stationary phase, such as C8 or a cyano (CN) column, which offer different selectivities.[18] | |
| Product Fails to Elute from the Column | The eluent is not polar enough. | Gradient Elution: If the compound is strongly adsorbed to the silica, a gradient elution may be necessary. Start with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent (e.g., start with 100% hexanes and gradually add ethyl acetate).[7][8] |
| High Back Pressure in HPLC System | Sample contains particulates. | Always filter your sample through a 0.45 µm syringe filter before injection to prevent clogging of the column and system.[19] |
| Column frit is clogged. | This can result from unfiltered samples or precipitation of the compound in the mobile phase. Try back-flushing the column or cleaning it according to the manufacturer's instructions. |
Experimental Protocols & Data
Recrystallization
This protocol is a general guideline for purifying this compound from a crude solid.
Methodology:
-
Solvent Selection: In a small test tube, add ~20-30 mg of crude this compound. Add a potential recrystallization solvent (see table below) dropwise while heating until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Scaling Up: Once a suitable solvent is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under a vacuum to remove residual solvent.
Table 1: Common Recrystallization Solvents for Steroids
| Solvent/System | Comments |
| Acetone | Often effective for moderately polar steroids.[12] |
| Ethanol / Methanol | Good general-purpose solvents for crystallization.[11] |
| Ethyl Acetate / Hexane (B92381) | A common two-solvent system. Dissolve in hot ethyl acetate and add hexane until cloudy, then clarify with a few drops of hot ethyl acetate before cooling.[11] |
| Dichloromethane / Methanol | Can be effective but requires careful handling due to the volatility of dichloromethane. |
Flash Column Chromatography
This protocol is suitable for purifying gram-scale quantities of this compound.
Methodology:
-
Solvent System Selection: Use TLC to find a solvent system (e.g., Hexane:Ethyl Acetate) that gives this compound an Rf value of approximately 0.2-0.3.[7][14]
-
Column Packing:
-
Plug the bottom of a glass column with cotton or glass wool.[15]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[8]
-
Pour the slurry into the column and allow it to pack under gravity or light pressure, tapping the column gently to ensure even packing.[15][16] Do not let the column run dry.
-
Add a protective layer of sand on top of the silica bed.[15]
-
-
Sample Loading:
-
Dissolve the crude this compound in the minimum amount of the eluent or a slightly more polar solvent (like dichloromethane).
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[7]
-
-
Elution:
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Table 2: Example Column Chromatography Parameters for Steroids
| Parameter | Value / Description |
| Stationary Phase | Silica Gel (230-400 mesh)[8] |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate or Toluene:Ethyl Acetate mixtures (e.g., starting from 9:1 and increasing polarity).[14] |
| Sample Loading | 1g crude material per 50-100g of silica gel (general rule). |
| Detection | TLC with UV visualization or a potassium permanganate (B83412) stain. |
Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is for achieving the highest purity of this compound, suitable for analytical standards or final API.
Methodology:
-
Analytical Method Development: First, develop a separation method on an analytical scale HPLC system. This saves solvent and sample.[10] The goal is to achieve baseline separation between this compound and all impurities.
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase. The concentration should be as high as possible without causing precipitation. Filter the solution through a 0.45 µm filter.[19]
-
System Setup:
-
Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.
-
The flow rate for the preparative column should be scaled up from the analytical method based on the column cross-sectional area.[10]
-
-
Injection and Fraction Collection:
-
Inject the sample onto the preparative column.
-
Collect fractions as the peaks elute, using a fraction collector triggered by the UV detector signal.
-
-
Post-Run Processing:
-
Analyze the collected fractions using analytical HPLC to confirm purity.
-
Combine the pure fractions.
-
Remove the organic solvent via rotary evaporation. If the mobile phase contained non-volatile buffers, an additional extraction or desalting step may be required.
-
Lyophilize or crystallize the final product from the remaining aqueous solution.
-
Table 3: Example HPLC Conditions for Steroid Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile or Methanol[10][17] | Acetonitrile or Methanol |
| Gradient | Linear gradient from 30% B to 90% B over 20 min | Same gradient profile, adjusted for system delay volume |
| Flow Rate | 1.0 mL/min | ~21.2 mL/min (scaled for column diameter)[10] |
| Detection | UV at 240-254 nm[17][18] | UV at 240-254 nm |
| Injection Volume | 10 µL | 1-5 mL (depending on concentration and loadability) |
Visualizations
Workflow and Logic Diagrams
Caption: General experimental workflow for the purification of synthesized this compound.
Caption: Logical troubleshooting guide for low purity results after column chromatography.
Signaling Pathway
This compound, as a progestin, primarily acts through the progesterone receptor (PR).
Caption: Simplified signaling pathway for this compound via the progesterone receptor.
References
- 1. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 2. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 3. US3655649A - Process for the preparation of 19-norsteroids - Google Patents [patents.google.com]
- 4. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. agilent.com [agilent.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Crystallization of progesterone polymorphs using polymer-induced heteronucleation (PIHn) method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. lcms.cz [lcms.cz]
- 18. agilent.com [agilent.com]
- 19. benchchem.com [benchchem.com]
Addressing cross-reactivity in immunoassays for norprogesterone.
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to cross-reactivity in immunoassays for norprogesterone. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the accuracy and reliability of your results.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound immunoassays.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Unexpectedly High this compound Levels / False Positives | Cross-reactivity with structurally similar endogenous or exogenous compounds. Steroid hormones share a common chemical structure, making immunoassays susceptible to interference.[1][2][3] | 1. Review Potential Cross-Reactants: Consult the data table below for compounds known to cross-react with progesterone (B1679170) assays, which may also affect this compound assays due to structural similarity.[4][5]2. Perform a Cross-Reactivity Study: Test your antibody against a panel of structurally related steroids (See Protocol 1).[6]3. Confirm with a Different Method: Use a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to validate your immunoassay results.[1][7] |
| Matrix Effects from components in the sample (e.g., serum, plasma) interfering with antibody-antigen binding.[8] | 1. Perform Spike and Recovery & Linearity of Dilution Experiments: These tests are critical to determine if the sample matrix is affecting analyte detection (See Protocols 2 & 3).[9][10][11]2. Optimize Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[8][12] The optimal dilution factor should be determined experimentally.[13]3. Use Matrix-Matched Calibrators: Prepare your standard curve in the same matrix as your samples (e.g., steroid-free serum) to balance matrix-induced variations.[8] | |
| Inconsistent or Poorly Reproducible Results | Assay Variability due to pipetting errors, inconsistent incubation times or temperatures, or "edge effects" on the microplate.[14] | 1. Standardize Procedures: Ensure consistent and calibrated pipetting, and strictly adhere to incubation times and temperatures.[15][16]2. Proper Plate Handling: Allow plates and reagents to equilibrate to room temperature before use. Use plate sealers during incubation to prevent evaporation and avoid using the outer wells of the plate if edge effects are suspected.[15][17]3. Reagent Quality: Use fresh, high-purity reagents and avoid repeated freeze-thaw cycles of antibodies and standards.[15][18] |
| Low or No Signal | Poor Antibody Performance or suboptimal assay conditions. | 1. Check Antibody Concentration: The antibody concentration may need to be optimized for your specific assay.[19]2. Verify Reagent Integrity: Ensure all reagents, including the enzyme conjugate and substrate, have not expired and have been stored correctly.[19]3. Review Assay Protocol: Confirm that incubation times and temperatures are optimal for the antibody-antigen binding reaction.[19][20] |
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of a this compound immunoassay? A1: Cross-reactivity occurs when the antibody in the immunoassay, which is intended to bind specifically to this compound, also binds to other structurally similar molecules that may be present in the sample.[7][21] This can lead to an overestimation of the true this compound concentration, resulting in inaccurate data.[22] The structural similarity among steroid hormones is a primary reason for this challenge in immunoassays.[2][4]
Q2: Which compounds are likely to cross-react with a this compound immunoassay? A2: While specific cross-reactivity data for every this compound kit is unique to the antibody used, compounds with high structural similarity are the most likely culprits. These include progesterone, its metabolites (e.g., 5α/5β-dihydroprogesterone, 17-hydroxyprogesterone), and synthetic progestins like norgestomet.[1][4][22] It is crucial to validate the assay's specificity against potentially interfering compounds.
Q3: How can I minimize matrix effects? A3: Matrix effects, where components in a complex sample interfere with the assay, can be managed through several strategies.[8][23] The most common approach is to dilute the sample to reduce the concentration of interfering substances.[12][24] Performing spike and recovery and linearity-of-dilution experiments is essential to validate the assay for your specific sample type and determine the minimum required dilution.[10][11] Using blocking agents in your assay buffer can also help mitigate non-specific binding.[20][24]
Q4: What is the difference between a monoclonal and a polyclonal antibody, and which is better for reducing cross-reactivity? A4: A monoclonal antibody (mAb) recognizes a single, specific epitope on the antigen, while polyclonal antibodies (pAbs) are a mixture of antibodies that recognize multiple epitopes on the same antigen.[25] Generally, monoclonal antibodies offer higher specificity and are often preferred for capture antibodies in an immunoassay to minimize cross-reactivity.[25][26]
Q5: When should I use a confirmatory analysis method like LC-MS/MS? A5: It is highly recommended to confirm immunoassay results with a more specific reference method like LC-MS/MS, especially during assay development and validation.[7][27] LC-MS/MS is less susceptible to cross-reactivity and can accurately quantify multiple steroids simultaneously.[5] It should also be used when immunoassay results are unexpected or inconsistent with other clinical or experimental data.
Data Presentation: Potential Cross-Reactants
The following table summarizes publicly available cross-reactivity data for various steroid hormones in progesterone immunoassays. Due to structural similarities, these compounds represent potential cross-reactants in a This compound assay and should be considered during validation.
| Potential Cross-Reactant | Assay/Kit Manufacturer | % Cross-Reactivity |
| Progesterone | All | 100% |
| 5β-Dihydroprogesterone | Roche Elecsys Progesterone II | 18.2%[1][4] |
| 11α-Hydroxyprogesterone | Eagle Biosciences | 100%[4] |
| Deoxycorticosterone | Eagle Biosciences | 1.7%[4] |
| 17-Hydroxyprogesterone | Roche Elecsys Progesterone II | Weak (0.5-4.9%)[1][4] |
| 5α-Pregnan-3,20-dione | Roche Elecsys Progesterone II | Weak (0.5-4.9%)[1] |
| Corticosterone | Demeditec Diagnostics (RIA) | 3.87%[4] |
| Pregnenolone | Eagle Biosciences | 0.2%[4] |
| Testosterone | Abnova | 0.1%[4] |
| Estradiol | Sigma-Aldrich, Abnova | <0.01%[4] |
Note: This data is for progesterone immunoassays and serves as a guide. Actual cross-reactivity in a this compound assay must be determined experimentally.
Visual Guides and Workflows
Caption: A logical workflow for troubleshooting unexpected immunoassay results.
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
Experimental Protocols
Protocol 1: Determining Percent Cross-Reactivity using Competitive ELISA
This protocol outlines the key steps for determining the cross-reactivity of a specific compound in a competitive this compound ELISA.[4][6]
Objective: To quantify the extent to which a structurally related compound interferes with the this compound assay.
Materials:
-
Microtiter plate pre-coated with anti-norprogesterone antibody.
-
This compound standards of known concentrations.
-
The compound to be tested for cross-reactivity (cross-reactant).
-
This compound-enzyme (e.g., HRP) conjugate.
-
Assay buffer, Wash buffer, Substrate solution (e.g., TMB), Stop solution.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of both the this compound standard and the cross-reactant in assay buffer. The concentration range for the cross-reactant should be wider than the standard curve to ensure the full inhibition curve can be generated.
-
Assay Setup: To the appropriate wells, add the assay buffer, a fixed amount of this compound-enzyme conjugate, and either the this compound standard, the cross-reactant dilution, or the sample.
-
Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at room temperature or 37°C).
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for the recommended time to allow for color development.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Data Acquisition: Measure the absorbance (OD) of each well at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the this compound standard and the cross-reactant to generate two separate inhibition curves.
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50 of this compound).
-
Determine the concentration of the cross-reactant that causes 50% inhibition of the maximum signal (IC50 of the cross-reactant).
-
Calculate the percent cross-reactivity (%CR) using the formula: %CR = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Summarize the results in a table for easy comparison.
Protocol 2: Spike and Recovery
This protocol is used to determine if the detection of this compound is affected by the sample matrix.[9][10][28]
Objective: To assess whether components in the sample matrix interfere with the accurate measurement of the analyte.
Procedure:
-
Sample Selection: Select a sample representative of the study. If the endogenous level of this compound is high, dilute it with assay buffer until the value falls within the standard curve range.
-
Spike Preparation: Prepare a concentrated spiking stock of the this compound standard (e.g., 10x the concentration of the highest standard curve point).[9]
-
Sample Aliquoting: Create three sets of tubes:
-
Neat Sample: The original (or pre-diluted) sample.
-
Spiked Sample: The sample spiked with a known amount of the this compound standard. The final concentration should fall in the middle of the standard curve range.[9]
-
Spiked Buffer Control: Assay buffer spiked with the same amount of this compound standard as the Spiked Sample.
-
-
Assay: Analyze all three samples in the immunoassay according to the kit protocol.
-
Calculation: Calculate the percent recovery using the formula: % Recovery = ([Spiked Sample Conc. - Neat Sample Conc.] / Spiked Buffer Control Conc.) x 100
Interpretation:
-
Recoveries outside this range indicate that the sample matrix is interfering with the assay.
Protocol 3: Linearity of Dilution
This protocol assesses whether the sample can be serially diluted and still provide accurate measurements, which is another indicator of matrix interference.[10][13]
Objective: To determine if the sample matrix produces a linear dose-response parallel to the standard curve.
Procedure:
-
Sample Selection: Use a sample (either neat or spiked) with a this compound concentration in the upper range of the standard curve.
-
Serial Dilution: Perform a series of serial dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the standard assay diluent.
-
Assay: Analyze the undiluted sample and all dilutions in the immunoassay.
-
Calculation:
-
Determine the concentration of this compound in each diluted sample from the standard curve.
-
Correct for the dilution factor (Observed Conc. x Dilution Factor = Corrected Conc.).
-
Calculate the percent linearity between dilutions: % Linearity = (Corrected Conc. of Dilution / Corrected Conc. of Previous Dilution) x 100
-
Interpretation:
-
The corrected concentrations for each dilution should be consistent, ideally within 80-120% of each other.[11]
-
A sample that does not exhibit linear dilution suggests the presence of matrix interference that is overcome upon dilution.[13] This experiment helps determine the minimum required dilution for your samples.[11]
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 9. woongbee.com [woongbee.com]
- 10. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. biosensis.com [biosensis.com]
- 12. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. assaygenie.com [assaygenie.com]
- 15. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 16. Frontiers | A Practical Guide to Immunoassay Method Validation [frontiersin.org]
- 17. mybiosource.com [mybiosource.com]
- 18. biocompare.com [biocompare.com]
- 19. hycultbiotech.com [hycultbiotech.com]
- 20. biocompare.com [biocompare.com]
- 21. Hormone Immunoassay Interference: A 2021 Update [annlabmed.org]
- 22. benchchem.com [benchchem.com]
- 23. ovid.com [ovid.com]
- 24. arborassays.com [arborassays.com]
- 25. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 26. myadlm.org [myadlm.org]
- 27. researchgate.net [researchgate.net]
- 28. pblassaysci.com [pblassaysci.com]
Technical Support Center: Optimizing Cell-Based Assays for High-Throughput Screening of Norprogesterone Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays for the high-throughput screening (HTS) of norprogesterone analogs.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells
-
Question: My replicate wells show significant variability in signal. What could be the cause, and how can I fix it?
-
Answer: High variability can stem from several factors.[1] A primary cause is often inconsistent cell seeding. Ensure a homogenous cell suspension before and during plating, and consider using automated cell dispensers for better consistency.[2] Pipetting errors during the addition of compounds or reagents can also contribute; using a multichannel pipette and preparing a master mix for reagents can help minimize this. Edge effects, where wells on the perimeter of the plate behave differently, can be mitigated by filling the outer wells with sterile buffer or media and excluding them from analysis.[3] Finally, ensure your plates are incubated in a humidified environment to prevent evaporation, which can concentrate reagents in the outer wells.
Issue 2: Low Signal-to-Noise Ratio or Weak Signal
-
Question: My assay window is very narrow, with a low signal-to-noise ratio. How can I improve my signal?
-
Answer: A weak signal can be due to several issues. First, check the viability and health of your cells; only use cells from a consistent passage number and ensure they are not overgrown. For reporter assays, low transfection efficiency can be a major factor. Optimize the DNA to transfection reagent ratio to maximize efficiency. The promoter driving your reporter gene might also be too weak; if possible, consider using a stronger promoter. Additionally, ensure that your reagents, such as the luciferase substrate, are fresh and have been stored correctly to maintain their activity.
Issue 3: High Background Signal
-
Question: I am observing a high background signal in my negative control wells. What are the potential sources and solutions?
-
Answer: High background can be caused by contamination of your reagents or samples, so always use freshly prepared solutions.[4] In luminescence assays, using white plates can sometimes contribute to background; opaque white plates are generally recommended to maximize signal and reduce crosstalk between wells.[3] Autofluorescence from the compounds themselves can also be a source of high background in fluorescence-based assays. It's important to screen for compound interference as part of your assay development.
Issue 4: Inconsistent Dose-Response Curves
-
Question: The dose-response curves for my compounds are not consistent between experiments. Why is this happening?
-
Answer: Inconsistent dose-response curves can be a result of variations in cell health and density between experiments.[1] It is critical to have a standardized cell culture and plating procedure. The stability of your compounds in the assay media over the incubation period can also be a factor.[5] Consider performing a time-course experiment to determine the optimal incubation time before compound degradation becomes an issue. Finally, ensure accurate serial dilutions of your compounds and consistent DMSO concentrations across all wells, as high concentrations of DMSO can be toxic to cells.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of cell-based assays for this compound analog screening.
-
Question: Which cell-based assay is most suitable for screening this compound analogs?
-
Answer: The choice of assay depends on the specific research question. For identifying compounds that bind to the progesterone (B1679170) receptor (PR), a competitive binding assay using fluorescence polarization is a good choice.[6][7] To screen for compounds that activate or inhibit PR signaling, a luciferase reporter gene assay is highly effective.[8][9] This involves a cell line expressing PR and a reporter gene (luciferase) under the control of a progesterone-responsive promoter. For assessing the overall effect of the compounds on cell health, cell viability assays like MTT, MTS, or ATP-based assays are essential.[2]
-
Question: How do I choose the right cell line for my assay?
-
Answer: The ideal cell line should express the progesterone receptor (PR-A and/or PR-B) at a consistent and detectable level. Human breast cancer cell lines like T47D or MCF-7 are commonly used as they endogenously express PR. Alternatively, you can use a cell line with low endogenous steroid receptor activity, such as HEK293 or U2OS, and transiently or stably transfect it with the desired PR isoform.[9]
-
Question: What are the critical quality control metrics for a high-throughput screening assay?
-
Answer: The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[4][10][11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11] Other important metrics include the signal-to-background ratio (S/B) and the signal-to-noise ratio (S/N).[10]
-
Question: How should I normalize my HTS data?
-
Answer: Normalization is crucial to correct for plate-to-plate and well-to-well variations.[3][12][13] A common method is to normalize the data to the positive and negative controls on each plate.[12] For example, you can set the average of the negative controls (e.g., DMSO vehicle) to 0% activity and the average of the positive controls (e.g., a known progesterone agonist) to 100% activity.
-
Question: What is the difference between classical and non-classical progesterone receptor signaling?
-
Answer: Classical, or genomic, progesterone signaling involves progesterone binding to the intracellular progesterone receptor (PR), which then translocates to the nucleus, binds to progesterone response elements (PREs) on the DNA, and regulates gene transcription.[14][15] Non-classical, or non-genomic, signaling is more rapid and is initiated by progesterone binding to membrane-associated progesterone receptors (mPRs).[14][16] This activates intracellular signaling cascades, such as the MAPK pathway.[15]
Experimental Protocols
1. Progesterone Receptor Competitive Binding Assay (Fluorescence Polarization)
This protocol is adapted from a method for identifying progesterone receptor binding compounds.[17]
-
Objective: To determine the binding affinity of this compound analogs to the progesterone receptor ligand-binding domain (PR-LBD).
-
Principle: This is a competitive assay where a fluorescently labeled progesterone ligand (tracer) competes with the unlabeled test compound for binding to the PR-LBD. Binding of the large PR-LBD to the tracer slows its rotation, resulting in a high fluorescence polarization (FP) signal. Displacement of the tracer by a competing compound leads to a decrease in the FP signal.[7]
-
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound analogs in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.[6]
-
Reagent Preparation:
-
Prepare a working solution of recombinant human PR-LBD (e.g., 40 nM).
-
Prepare a working solution of a fluorescent progesterone tracer (e.g., 2 nM Fluormone™ PL Green).
-
Prepare a 2X master mix of the PR-LBD and tracer in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the diluted test compounds or controls to the wells.
-
Add 15 µL of the 2X PR-LBD/tracer master mix to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition: Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen tracer.
-
Controls:
-
High Polarization (0% competition): PR-LBD + tracer (no competitor).
-
Low Polarization (100% competition): PR-LBD + tracer + a saturating concentration of unlabeled progesterone.
-
-
2. Luciferase Reporter Gene Assay for PR Activation
This protocol is a general guide for a reporter assay to screen for PR agonists or antagonists.[5][8]
-
Objective: To identify and characterize this compound analogs that modulate progesterone receptor transcriptional activity.
-
Principle: A cell line is engineered to express the progesterone receptor and a luciferase reporter gene driven by a promoter containing progesterone response elements (PREs). Activation of the PR by an agonist leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of a substrate.
-
Methodology:
-
Cell Seeding: Plate a PR-expressing reporter cell line (e.g., T47D-luc or a stably transfected HEK293 line) in a 384-well white, clear-bottom plate at a pre-optimized density.
-
Compound Addition:
-
Agonist screening: Add serial dilutions of the this compound analogs to the cells.
-
Antagonist screening: Add a fixed, sub-maximal concentration (e.g., EC80) of a known PR agonist (e.g., progesterone) followed by serial dilutions of the test compounds.[7]
-
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent (e.g., ONE-Glo™) to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Controls:
-
Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO).
-
Positive Control (Agonist): Cells treated with a saturating concentration of a known PR agonist.
-
Positive Control (Antagonist): Cells treated with the agonist and a known PR antagonist (e.g., mifepristone).
-
-
3. Cell Viability Assay (MTS-based)
This protocol provides a method to assess the cytotoxicity of the screened compounds.[2]
-
Objective: To determine the effect of this compound analogs on cell viability.
-
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
-
Methodology:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the primary screening assay.
-
MTS Reagent Addition: After the compound incubation period, add 20 µL of a combined MTS/PES solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Controls:
-
100% Viability: Cells treated with vehicle only.
-
0% Viability (Maximum kill): Cells treated with a known cytotoxic agent or lysed with detergent.
-
-
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for Assay Reagents
| Assay | Reagent | Recommended Starting Concentration |
| FP Competitive Binding Assay | Progesterone Receptor LBD | 20-40 nM |
| Fluorescent Progesterone Tracer | 1-2 nM | |
| Luciferase Reporter Assay (Antagonist) | Progesterone (Agonist) | EC50 - EC80 (e.g., 8.0 nM)[7] |
| Cell Viability (MTS) | MTS/PES Solution | Per manufacturer's instructions |
Table 2: Key HTS Quality Control Metrics and Acceptance Criteria
| Metric | Formula | Acceptance Criteria |
| Z'-Factor | 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|] | 0.5 ≤ Z' < 1 (Excellent)[4][11] |
| Signal-to-Background | Mean_pos / Mean_neg | > 10 (Assay dependent) |
| Signal-to-Noise | (Mean_pos - Mean_neg) / sqrt(SD_pos^2 + SD_neg^2) | > 5 (Assay dependent) |
SD_pos and Mean_pos are the standard deviation and mean of the positive control, respectively. SD_neg and Mean_neg are the standard deviation and mean of the negative control, respectively.
Visualizations
Caption: Progesterone Receptor Signaling Pathways.
Caption: High-Throughput Screening Workflow.
References
- 1. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assay.dev [assay.dev]
- 5. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a facile method for high throughput screening with reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. rna.uzh.ch [rna.uzh.ch]
- 13. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Improving the Selectivity of Norprogesterone for the Progesterone Receptor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of norprogesterone for the progesterone (B1679170) receptor (PR).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for improving the selectivity of this compound for the progesterone receptor?
This compound is a potent progestogen, but like many steroid hormones, it can exhibit cross-reactivity with other steroid receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). This off-target binding can lead to undesirable side effects. Improving the selectivity of this compound for the PR is crucial for developing safer and more effective therapeutic agents. For instance, 19-norprogesterone (B1209251) has been shown to have a significant affinity for the mineralocorticoid receptor, approximately 47% of that of aldosterone, and about a 3-fold higher affinity than progesterone for the MR.[1][2] Such off-target activity can lead to side effects like changes in electrolyte balance.
Q2: What are the primary off-targets for this compound and its derivatives?
The primary off-targets for this compound and related 19-norprogestins are the androgen, glucocorticoid, and mineralocorticoid receptors. The structural similarity between steroid hormones allows for binding to multiple receptors, which can result in a range of unintended biological effects.
Q3: What structural modifications can be made to this compound to improve its selectivity for the progesterone receptor?
Structure-activity relationship (SAR) studies have identified several modifications that can enhance PR selectivity:
-
17α-substitution: Introduction of a hydroxyl group at the 17α position can decrease affinity for the MR.[1]
-
6-methylation and C6-C7 double bond: The addition of a methyl group at the C6 position and the formation of a double bond between C6 and C7 can further reduce MR affinity.[1]
-
17α-acetylation: Acetylation of the 17α-hydroxyl group has been shown to nearly abolish mineralocorticoid receptor affinity.[1]
-
11β-substituents: While not specific to this compound, the addition of bulky substituents at the 11β-position is a common strategy in the development of selective PR modulators (SPRMs) to reduce off-target binding.
Troubleshooting Guides
Guide 1: Inconsistent Results in Progesterone Receptor Competitive Binding Assays
Issue: High variability between replicate wells or experiments when determining the IC50 of this compound derivatives.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Ensure proper calibration of pipettes. Use a multichannel pipette for adding reagents to multiple wells to maintain consistency. |
| Improper Mixing | Gently vortex all reagent and compound stock solutions before preparing dilutions. Ensure the assay plate is gently agitated after reagent addition if the protocol specifies. |
| Temperature Gradients | Allow all reagents, compounds, and microplates to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation. |
| Radioligand Degradation | Store radiolabeled ligands according to the manufacturer's instructions, typically at low temperatures and protected from light. Avoid repeated freeze-thaw cycles. |
| Receptor Preparation Inconsistency | Prepare a large batch of receptor source (e.g., cell lysate or purified receptor) to be used across multiple experiments to minimize variability. Aliquot and store at -80°C. |
Guide 2: High Background Signal in Luciferase Reporter Gene Assays
Issue: The "no treatment" or vehicle control wells exhibit high luminescence, reducing the assay window and sensitivity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Contamination | Use freshly prepared, sterile reagents and media. Ensure aseptic technique during cell culture and assay setup. |
| Promoter "Leakiness" | The reporter construct may have a basal level of transcription. If possible, switch to a reporter construct with a promoter known for lower basal activity. |
| Cell Clumping | Ensure a single-cell suspension before seeding to have a uniform cell number across wells. |
| Plate Type | Use white, opaque-walled plates designed for luminescence assays to minimize well-to-well crosstalk and background from transmitted light.[3] |
| Extended Incubation | Optimize the incubation time with the luciferase substrate. Some substrates can develop a high background over time. |
Guide 3: Suspected Off-Target Effects in Cell-Based Assays
Issue: A this compound derivative shows activity in a PR-negative cell line or elicits a response inconsistent with PR activation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cross-reactivity with other nuclear receptors | Test the compound in cell lines expressing other steroid receptors (AR, GR, MR) using a relevant reporter gene assay for each. |
| Non-receptor mediated effects | Perform a counter-screen using a cell line that does not express any steroid receptors to identify potential cytotoxic or other non-specific effects. |
| Metabolism of the compound | Analyze the cell culture media by LC-MS/MS to determine if the parent compound is being metabolized into an active form that may have a different receptor selectivity profile. |
Data Presentation
Table 1: Relative Binding Affinity (RBA) of this compound and Derivatives for the Mineralocorticoid Receptor (MR)
| Compound | Modification | Relative Binding Affinity for MR (% of Aldosterone) |
| Aldosterone | - | 100% |
| Progesterone | - | ~15% (derived from 3-fold lower affinity than 19-nor P)[2] |
| 19-Norprogesterone | Removal of C19 methyl group | 47%[1] |
| 17α-hydroxy-19-norprogesterone | + 17α-hydroxyl group | 13%[1] |
| Nomegestrol | + 6-methyl group and C6=C7 double bond | 1.2%[1] |
| Nomegestrol Acetate | + 17α-acetate group | 0.23%[1] |
Note: Data is compiled from literature sources and is intended for comparative purposes. Absolute values may vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay (Filtration Format)
This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for the progesterone receptor.
-
Receptor Preparation:
-
Prepare a cytosol fraction from tissues rich in progesterone receptors (e.g., rabbit uterus) or use commercially available recombinant human PR.
-
Homogenize the tissue in an appropriate buffer (e.g., Tris-HCl with protease inhibitors).
-
Perform ultracentrifugation to obtain a high-speed cytosol fraction containing the soluble receptors.[4]
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of a radiolabeled PR ligand (e.g., [³H]-progesterone or [³H]-ORG 2058).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound derivative).
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled progesterone).
-
-
Incubation:
-
Add the receptor preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The receptor-bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Protocol 2: Luciferase Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to activate or inhibit PR-mediated gene transcription.
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T or T47D) that endogenously or exogenously expresses the human progesterone receptor.
-
Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with progesterone response elements (PREs) and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
Plate the transfected cells in a white, opaque 96-well plate.
-
For agonist mode, add serial dilutions of the test compound.
-
For antagonist mode, add a constant, sub-maximal concentration of a known PR agonist (e.g., progesterone) along with serial dilutions of the test compound.[6]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.[6]
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Add the firefly luciferase substrate to each well and measure the luminescence using a plate-reading luminometer.
-
Add the Renilla luciferase substrate (stop and glo) and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luminescence against the log concentration of the test compound to generate a dose-response curve.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists).
-
Mandatory Visualizations
Caption: Classical Progesterone Receptor Signaling Pathway.
Caption: Potential Off-Target Androgen Receptor Signaling Pathway.
Caption: Integrated Workflow for Assessing this compound Selectivity.
References
Reducing the mineralocorticoid side effects of norprogesterone derivatives.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the mineralocorticoid side effects of norprogesterone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the mineralocorticoid side effects of this compound derivatives and why do they occur?
A1: Mineralocorticoid side effects primarily include sodium and water retention, potentially leading to bloating, weight gain, and increased blood pressure.[1][2] These effects occur because some this compound derivatives can bind to and activate the mineralocorticoid receptor (MR), mimicking the action of the natural hormone aldosterone (B195564).[1][3] The MR is a nuclear receptor that, upon activation, translocates to the nucleus and regulates the expression of genes involved in ion and water transport, such as the epithelial sodium channel (ENaC) and the Na+/K+ pump.[3][4][5] This leads to increased sodium reabsorption and potassium excretion in the kidneys.[5]
Q2: Which structural modifications can reduce the mineralocorticoid activity of this compound derivatives?
A2: Specific chemical modifications have been shown to significantly decrease affinity for the mineralocorticoid receptor. For instance, introducing a hydroxyl group at the C-17α position, adding a methyl group at C-6, creating a double bond at C-6, and acetylating the 17α-hydroxyl group can stepwise reduce MR binding and subsequent salt-retaining effects.[1] These modifications alter the steroid's three-dimensional structure, reducing its ability to fit into the ligand-binding pocket of the MR.
Q3: What are the primary strategies to mitigate mineralocorticoid side effects during pre-clinical development?
A3: The primary strategies include:
-
Rational Drug Design: Synthesizing derivatives with structural modifications that decrease affinity for the MR while maintaining high affinity for the progesterone (B1679170) receptor (PR).[1][6]
-
Screening Assays: Implementing robust in vitro (e.g., receptor binding assays) and in vivo (e.g., measuring urinary electrolyte balance in animal models) screening to characterize the mineralocorticoid profile of new compounds early in development.[1][6]
-
Co-administration with an MR Antagonist: In experimental settings, co-administering the this compound derivative with a known MR antagonist like spironolactone (B1682167) or eplerenone (B1671536) can be used to confirm that the observed side effects are MR-mediated and to counteract them.[7]
Q4: How can I screen my novel this compound derivative for off-target mineralocorticoid activity?
A4: A standard approach involves a two-tiered screening process. First, perform an in vitro competitive radioligand binding assay to determine the compound's relative binding affinity (RBA) for the mineralocorticoid receptor compared to aldosterone.[6] Second, for compounds showing significant MR binding, proceed to an in vivo assay in adrenalectomized rats to measure the effect on urinary sodium and potassium excretion (the Na+/K+ ratio).[1] A significant decrease in this ratio indicates a mineralocorticoid (salt-retaining) effect.
Q5: My in vivo study shows signs of fluid retention. How can I troubleshoot if this is an MR-mediated effect?
A5: To determine if the observed fluid retention is due to mineralocorticoid activity, you can conduct a mechanistic study. Administer your compound to one group of adrenalectomized rats and co-administer your compound with a potent MR antagonist (e.g., spironolactone) to a second group. If the fluid retention and associated changes in urinary Na+/K+ ratio are prevented or reversed in the co-administration group, it strongly suggests the effect is mediated through the mineralocorticoid receptor.
Data Presentation
Table 1: Comparative Mineralocorticoid Receptor Binding Affinity of this compound Derivatives
This table summarizes the relative binding affinity (RBA) of several 19-norprogesterone (B1209251) derivatives for the rat kidney mineralocorticoid receptor, with aldosterone's affinity set to 100%.
| Compound | Structural Modification from 19-Norprogesterone | Relative Binding Affinity (RBA) % | Reference |
| Aldosterone | (Reference) | 100% | [1] |
| 19-Norprogesterone | Parent Compound | 47% | [1] |
| 17α-OH-19-Norprogesterone | Addition of a 17α-hydroxyl group | 13% | [1] |
| Nomegestrol | Addition of a C6 methyl group and C6-C7 double bond | 1.2% | [1] |
| Nomegestrol Acetate | Acetylation of the 17α-hydroxyl group | 0.23% | [1] |
Visualizations
Signaling Pathways and Workflows
Caption: Mineralocorticoid receptor (MR) signaling pathway.
Caption: Workflow for screening mineralocorticoid activity.
Caption: Troubleshooting logic for in vivo side effects.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Mineralocorticoid Receptor
Objective: To determine the relative binding affinity (RBA) of a test compound for the Mineralocorticoid Receptor (MR) in comparison to aldosterone.
Materials:
-
Test this compound derivatives
-
Aldosterone (for standard curve)
-
[³H]-Aldosterone (radioligand)
-
Kidneys from adrenalectomized male rats
-
Buffer A: Tris-HCl, EDTA, molybdate, pH 7.4
-
Buffer B: Buffer A with dithiothreitol (B142953) (DTT) and glycerol
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail and vials
-
Homogenizer, refrigerated centrifuge, scintillation counter
Methodology:
-
Cytosol Preparation:
-
Perfuse kidneys from adrenalectomized rats with cold Buffer A to remove blood.
-
Homogenize the kidneys in Buffer B.
-
Centrifuge the homogenate at high speed (e.g., 105,000 x g) for 60 minutes at 4°C to obtain the supernatant (cytosol), which contains the soluble MR.
-
-
Competitive Binding Assay:
-
Set up assay tubes in triplicate. Include tubes for total binding (radioligand only), non-specific binding (radioligand + a high concentration of unlabeled aldosterone), and competitive binding (radioligand + varying concentrations of the test compound).
-
Add a fixed concentration of [³H]-Aldosterone to each tube.
-
Add the appropriate unlabeled compound (aldosterone standard or test derivative) in increasing concentrations.
-
Add an aliquot of the kidney cytosol to each tube.
-
Incubate the mixture for 18-24 hours at 4°C to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add cold DCC suspension to each tube and incubate for 10 minutes at 4°C. The charcoal binds the free radioligand.
-
Centrifuge at low speed (e.g., 2,000 x g) for 10 minutes at 4°C to pellet the charcoal.
-
-
Quantification:
-
Transfer the supernatant, containing the protein-bound radioligand, to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound and the aldosterone standard.
-
Determine the IC₅₀ (concentration required to inhibit 50% of specific [³H]-Aldosterone binding) for both aldosterone and the test compound.
-
Calculate the Relative Binding Affinity (RBA) as: (IC₅₀ of Aldosterone / IC₅₀ of Test Compound) x 100%.
-
Protocol 2: In Vivo Assessment of Mineralocorticoid Activity (Rat Antinatriuretic Assay)
Objective: To evaluate the mineralocorticoid (salt-retaining) activity of a test compound in a whole-animal model.
Materials:
-
Adrenalectomized male rats (to remove endogenous aldosterone influence)
-
Test this compound derivative and vehicle
-
Aldosterone (positive control)
-
Saline solution (0.9% NaCl)
-
Metabolic cages for urine collection
-
Flame photometer or ion-selective electrode analyzer for Na+ and K+ measurement
Methodology:
-
Animal Acclimatization:
-
House adrenalectomized rats in individual metabolic cages for several days to acclimatize. Provide saline solution for drinking to maintain electrolyte balance.
-
-
Experimental Procedure:
-
On the day of the experiment, administer a saline load (e.g., 3% of body weight) to all animals via oral gavage or subcutaneous injection to ensure adequate urine flow.
-
Divide animals into groups: Vehicle control, Positive control (aldosterone, e.g., 0.5 µ g/rat ), and Test groups (various doses of the this compound derivative).
-
Administer the respective treatments (vehicle, aldosterone, or test compound) via subcutaneous injection or oral gavage.
-
-
Urine Collection and Analysis:
-
Collect urine over a 4-6 hour period post-treatment.
-
Measure the total volume of urine for each animal.
-
Determine the concentration of sodium (Na+) and potassium (K+) in each urine sample using a flame photometer or equivalent instrument.
-
-
Data Analysis:
-
Calculate the total amount of Na+ and K+ excreted by each animal (concentration x volume).
-
Determine the urinary Na+/K+ ratio for each animal.
-
Compare the mean Na+/K+ ratio of the test groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
A statistically significant decrease in the Na+/K+ ratio, similar to the aldosterone group, indicates mineralocorticoid activity (antinatriuretic and kaliuretic effects).[1]
-
References
- 1. Extinction of mineralocorticoid effects in 19-norprogesterone derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. ahajournals.org [ahajournals.org]
- 6. Interaction of new 19 nor progesterone derivatives with progestagen, mineralocorticoid and glucocorticoid cytosolic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Enhancing the metabolic stability of norprogesterone for longer in vivo action.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the metabolic stability of norprogesterone for longer in vivo action.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound and its derivatives?
This compound, a 19-norprogesterone (B1209251) derivative, generally follows metabolic pathways similar to endogenous progesterone (B1679170).[1] The primary and rate-limiting step in the metabolism of many progestins, including 19-nortestosterone derivatives like norethisterone (a close analog of this compound), is 5α-reduction of the A-ring.[2][3][4] This is followed by reduction of the 3-keto group by 3α- and 3β-hydroxysteroid dehydrogenases.[2] The key enzymes involved in this process are 5α-reductase and aldo-keto reductases.[3] Additionally, metabolism can occur via hydroxylation mediated by cytochrome P450 (CYP) enzymes, primarily CYP3A4.[5]
Q2: What are the most effective strategies to improve the metabolic stability of this compound?
To enhance the in vivo half-life of this compound, the primary strategy is to introduce structural modifications that hinder its metabolic breakdown. Key approaches include:
-
Blocking 5α-reduction: Introducing substituents at the 7α and 11-positions of the steroid skeleton has been shown to be highly effective in inhibiting 5α-reductase activity.[2] For example, 7α-methyl and 11β-ethyl substitutions on norethisterone significantly reduce its metabolism.[2]
-
Modifying other labile sites: Although 5α-reduction is a primary pathway, other positions on the steroid nucleus can also be susceptible to metabolism. A thorough metabolite identification study can reveal these "metabolic hotspots," which can then be blocked through chemical modifications, such as deuteration or substitution with a halogen.
Q3: How do I choose the right in vitro assay to assess the metabolic stability of my this compound analogs?
The choice of in vitro assay depends on the specific metabolic pathways you want to investigate:
-
Liver Microsomes: This is a cost-effective and high-throughput method ideal for studying Phase I metabolism, which is primarily mediated by CYP enzymes.[6][7] It is a good starting point for screening a large number of compounds.
-
S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II (conjugation) reactions.
-
Hepatocytes (primary or cryopreserved): Considered the "gold standard," hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive picture of both Phase I and Phase II metabolism in a more physiologically relevant environment.[7]
For assessing the impact of modifications on 5α-reduction, using a system known to express 5α-reductase, such as rat liver microsomes or specific cell lines, would be appropriate.
Q4: What are the expected pharmacokinetic parameters for progestins, and how do they vary?
The pharmacokinetic parameters of progestins can vary significantly depending on the specific compound, the route of administration, and the animal species.[8] For instance, the terminal half-life of norethisterone, levonorgestrel, cyproterone (B1669671) acetate (B1210297), and gestodene (B1671452) shows considerable variation across rats, beagles, and rhesus monkeys.[8] The oral bioavailability of progesterone itself is very low (<10%), while synthetic progestins generally have better oral bioavailability.[9]
Troubleshooting Guides
Issue 1: High variability in metabolic stability results between experiments.
-
Potential Cause: Inconsistent experimental conditions.
-
Troubleshooting Steps:
-
Standardize Reagent Preparation: Ensure that all buffers, cofactor solutions (e.g., NADPH), and substrate solutions are prepared fresh and consistently for each experiment.
-
Control Microsome/Hepatocyte Viability: If using cryopreserved hepatocytes, ensure proper thawing and handling procedures to maintain cell viability. For microsomes, avoid repeated freeze-thaw cycles.
-
Verify Incubation Conditions: Precisely control incubation temperature (typically 37°C) and time.[7]
-
Check Solvent Concentration: Keep the final concentration of organic solvents (like DMSO or acetonitrile) used to dissolve the test compounds low (typically <1%) as they can inhibit enzyme activity.
-
-
-
Potential Cause: Issues with the analytical method (LC-MS/MS).
-
Troubleshooting Steps:
-
Use an Internal Standard: Incorporate a stable, isotopically labeled internal standard to account for variations in sample processing and instrument response.
-
Validate the Analytical Method: Ensure the LC-MS/MS method is validated for linearity, accuracy, precision, and sensitivity for both the parent compound and its expected metabolites.
-
Check for Matrix Effects: Ion suppression or enhancement from the biological matrix can affect quantification. Perform post-column infusion or matrix effect experiments to assess and mitigate these effects.
-
-
Issue 2: My modified this compound analog shows good in vitro stability but poor in vivo efficacy.
-
Potential Cause: Poor absorption or high first-pass metabolism in the gut.
-
Troubleshooting Steps:
-
Assess Intestinal Metabolism: Use in vitro models of intestinal metabolism, such as intestinal microsomes or S9 fractions, to determine if the compound is being metabolized before reaching systemic circulation.
-
Evaluate Permeability: Use Caco-2 cell permeability assays to assess the compound's ability to be absorbed across the intestinal epithelium.
-
Consider Alternative Routes of Administration: If oral bioavailability is a significant hurdle, explore parenteral routes such as subcutaneous or intramuscular injection to bypass first-pass metabolism.
-
-
-
Potential Cause: Rapid clearance by non-hepatic tissues.
-
Troubleshooting Steps:
-
Investigate Extrahepatic Metabolism: Use tissue homogenates or microsomes from other metabolically active organs (e.g., kidney, lung) to assess the compound's stability in these tissues.
-
-
-
Potential Cause: The modification has negatively impacted receptor binding or activity.
-
Troubleshooting Steps:
-
Perform Receptor Binding Assays: Conduct competitive binding assays to determine the affinity of the modified analog for the progesterone receptor (PR) and compare it to the parent compound.
-
Conduct Functional Assays: Use reporter gene assays or other functional assays to measure the progestogenic activity of the analog.
-
-
Issue 3: Difficulty in identifying the metabolites of this compound analogs.
-
Potential Cause: Metabolites are present at very low concentrations.
-
Troubleshooting Steps:
-
Increase Incubation Concentration/Time: Use a higher concentration of the parent compound or a longer incubation time to generate more metabolites.
-
Concentrate the Sample: Use solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the metabolites before LC-MS/MS analysis.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS provides greater sensitivity and mass accuracy, aiding in the identification of unknown metabolites.
-
-
-
Potential Cause: The metabolic pathway is unexpected.
-
Troubleshooting Steps:
-
Use Metabolite Prediction Software: In silico tools can predict potential sites of metabolism and the likely structures of metabolites.
-
Synthesize Potential Metabolites: If you hypothesize a particular metabolic transformation, synthesize the suspected metabolite to use as a reference standard for confirmation by LC-MS/MS.
-
-
Data Presentation
Table 1: In Vitro Metabolism of Norethisterone and its Derivatives in Rat Uterus and Vagina
| Compound | Tissue | % Metabolized |
| Norethisterone | Uterus | 26.9 |
| Vagina | 37.1 | |
| Org OM38 (7α-methyl-norethisterone) | Uterus/Vagina | 1.0 - 7.6 |
| Org 4060 (11β-ethyl-norethisterone) | Uterus/Vagina | 1.0 - 7.6 |
| Org 34694 (7α-methyl, 11-ethylidene-norethisterone) | Uterus/Vagina | 1.0 - 7.6 |
Data adapted from Blom et al.[2]
Table 2: Pharmacokinetic Parameters of Progesterone via Different Routes of Administration
| Route of Administration | Elimination Half-life (hours) |
| Oral | 5 - 10 (with food) |
| Sublingual | 6 - 7 |
| Vaginal | 14 - 50 |
| Intramuscular | 20 - 28 |
| Subcutaneous | 13 - 18 |
Data from Wikipedia.[9]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of this compound analogs.
Materials:
-
Human liver microsomes (pooled, mixed gender)
-
Test compound (this compound analog)
-
Positive control compounds (e.g., testosterone, progesterone)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) containing an internal standard (e.g., deuterated analog)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound and positive controls in DMSO or ACN.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Mandatory Visualizations
Caption: Progesterone Receptor Signaling Pathways.
Caption: Workflow for Developing Metabolically Stable this compound Analogs.
Caption: Troubleshooting Logic for Enhancing Metabolic Stability.
References
- 1. In vivo study on biotransformation of pentacyclic analogs of progesterone: Identification of their metabolites by HPLC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioconversion of norethisterone, a progesterone receptor agonist into estrogen receptor agonists in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone: creation, receptors, effects, and metabolism [geneticlifehacks.com]
- 6. mercell.com [mercell.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. Terminal half-lives in plasma and bioavailability of norethisterone, levonorgestrel, cyproterone acetate and gestodene in rats, beagles and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Norprogesterone Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving norprogesterone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed methodologies for key experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker or no biological response to this compound in our cell-based assays compared to published data. What are the potential causes?
A1: Several factors could contribute to a diminished or absent response. Consider the following possibilities:
-
Compound Integrity: this compound, like other steroid hormones, can degrade if not stored properly. Ensure that your stock solutions are fresh and have been stored correctly, typically at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.
-
Cell Line Viability and Receptor Expression: The expression of progesterone (B1679170) receptors (PR) can vary between cell lines and even with passage number. It is crucial to verify the expression of PR in your cell line using techniques like qPCR or Western blot.
-
Suboptimal Assay Conditions: The concentration of this compound, incubation time, cell density, and serum components in the culture medium can all influence the outcome. It is advisable to perform a dose-response curve to determine the optimal concentration and to use charcoal-stripped serum to eliminate the influence of endogenous hormones.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not affecting cell viability or the experimental outcome. Always include a vehicle control in your experiments.
Q2: Our experimental replicates show high variability in this compound-treated groups. How can we improve consistency?
A2: High variability between replicates can obscure real effects. To improve consistency, focus on the following:
-
Precise Pipetting and Cell Seeding: Inaccurate pipetting of this compound or reagents and inconsistent cell numbers across wells are common sources of variability. Use calibrated pipettes, change tips between samples, and ensure a homogenous cell suspension before seeding.
-
Plate Edge Effects: Wells on the periphery of a microplate are prone to evaporation and temperature fluctuations, which can lead to "edge effects." To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
Automated Liquid Handling: If available, using automated liquid handlers for dispensing cells and reagents can significantly improve consistency.
-
Normalization: For cell-based assays, normalizing the final readout to a measure of cell viability or cell number (e.g., using a CellTiter-Glo® or crystal violet assay) can account for variations in cell proliferation or seeding.
Q3: We suspect off-target effects are contributing to our inconsistent results with this compound. How can we investigate this?
A3: this compound, while a potent progestin, may interact with other steroid receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), or mineralocorticoid receptor (MR).[1][2]
-
Receptor Expression Profiling: Determine the expression levels of AR, GR, and MR in your experimental model. High expression of these receptors could increase the likelihood of off-target effects.[1]
-
Use of Specific Antagonists: To confirm the involvement of a specific off-target receptor, co-treat your cells with this compound and a specific antagonist for the suspected receptor (e.g., flutamide (B1673489) for AR, mifepristone (B1683876) for GR, or spironolactone (B1682167) for MR). A reversal of the unexpected phenotype would suggest an off-target effect.[1]
-
Receptor Binding Assays: Perform competitive binding assays to determine the affinity of this compound for other steroid receptors.
Q4: How should we properly handle and store this compound to ensure its stability?
A4: The stability of this compound is critical for reproducible experimental results. Follow these guidelines:
-
Storage of Solid Compound: Store solid this compound at the temperature recommended by the supplier, typically at -20°C, and protect it from light.
-
Preparation of Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent like DMSO.
-
Storage of Stock Solutions: Aliquot the stock solution into small, single-use volumes and store at -80°C to minimize freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute solutions for extended periods.
Troubleshooting Guides
Issue 1: Inconsistent Results in Receptor Binding Assays
| Potential Cause | Troubleshooting Steps |
| Degraded radioligand | Use a fresh batch of radioligand and verify its specific activity. |
| Improper separation of bound and free ligand | Optimize the separation method (e.g., filtration, charcoal adsorption). Ensure complete washing to remove unbound ligand. |
| Variable receptor preparation | Prepare fresh cell membranes or lysates for each experiment. Quantify protein concentration to ensure equal amounts are used in each assay. |
| Incorrect incubation time or temperature | Perform time-course and temperature-dependence experiments to determine optimal binding conditions. |
Issue 2: Variable Gene Expression in qPCR or Reporter Assays
| Potential Cause | Troubleshooting Steps |
| Low transfection efficiency (for reporter assays) | Optimize transfection protocol (e.g., DNA-to-reagent ratio, cell density). Use a positive control plasmid (e.g., expressing a fluorescent protein) to monitor efficiency. |
| Variable RNA quality (for qPCR) | Use a standardized RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer). |
| Primer/probe inefficiency (for qPCR) | Validate primer/probe sets to ensure optimal amplification efficiency and specificity. |
| Inconsistent cell stimulation | Ensure accurate and consistent addition of this compound to all wells. Use a multichannel pipette or automated liquid handler. |
Issue 3: Inconsistent Protein Levels in Western Blotting
| Potential Cause | Troubleshooting Steps |
| Uneven protein loading | Accurately quantify protein concentration in lysates before loading. Use a loading control (e.g., β-actin, GAPDH) to normalize the data. |
| Inefficient protein transfer | Optimize transfer conditions (e.g., voltage, time). Use a pre-stained protein ladder to visualize transfer efficiency. |
| Suboptimal antibody concentration | Titrate primary and secondary antibodies to determine the optimal working concentration. |
| Inconsistent blotting and washing | Ensure all membranes are treated with the same volumes and incubation times for blocking, antibody incubation, and washing steps. |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity of this compound for the progesterone receptor.
Methodology:
-
Cell Culture: Culture cells expressing the progesterone receptor (e.g., T47D cells) to 80-90% confluency.
-
Membrane Preparation: Harvest cells, homogenize in a hypotonic buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled progestin (e.g., [³H]-promegestone) to all wells.
-
Competition: Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor. Include wells with only the radioligand (total binding) and wells with the radioligand plus a high concentration of an unlabeled progestin (non-specific binding).
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]
Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate progesterone receptor-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: Co-transfect cells with an expression vector for the progesterone receptor and a reporter plasmid containing a luciferase gene under the control of a progesterone response element (PRE). A co-transfected plasmid expressing Renilla luciferase can be used for normalization.
-
Cell Treatment: After transfection, treat the cells with increasing concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.[1][3]
Western Blotting for Downstream Signaling Proteins
This protocol is for detecting changes in the expression or phosphorylation of proteins downstream of progesterone receptor activation.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phosphorylated ERK, Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound signaling pathways.
Caption: Logical workflow for troubleshooting inconsistent results.
Caption: Standard experimental workflow for Western blotting.
References
Validation & Comparative
A Comparative Analysis of the Progestogenic Potency of Norprogesterone and Progesterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the progestogenic potency of norprogesterone (19-norprogesterone) and progesterone (B1679170). The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the relative activities of these two compounds.
Executive Summary
This compound, a synthetic progestin, demonstrates significantly higher progestogenic potency compared to its parent compound, progesterone. In vivo studies have shown that this compound is approximately 4 to 8 times more potent than progesterone when administered parenterally. This increased potency is attributed to structural modifications that enhance its interaction with the progesterone receptor. While direct comparative in vitro data on receptor binding and transcriptional activation is less readily available in recent literature, historical studies and the pharmacological classification of this compound derivatives consistently point to a higher affinity and efficacy at the progesterone receptor.
Data Presentation
In Vivo Progestogenic Potency
The progestational activity of this compound and progesterone has been historically quantified using established in vivo bioassays, such as the Clauberg and Corner-Allen tests in rabbits. These assays measure the ability of a compound to induce endometrial proliferation.
| Compound | Bioassay | Relative Potency (vs. Progesterone) | Reference |
| This compound | Clauberg Test | 4-8 times greater | [1] |
| This compound | Corner-Allen Test | 4-8 times greater | [1] |
| Progesterone | Clauberg Test | 1 (Reference) | [1] |
| Progesterone | Corner-Allen Test | 1 (Reference) | [1] |
Table 1: In Vivo Progestational Activity of this compound Compared to Progesterone.
Receptor Binding Affinity
While specific head-to-head relative binding affinity (RBA) data for this compound and progesterone from a single study is not prevalent in recent literature, it is widely acknowledged that 19-norprogesterone (B1209251) derivatives as a class exhibit a high affinity for the progesterone receptor (PR).[2] The removal of the C19 methyl group, a key feature of this compound, is known to increase both ligand binding affinity and transcriptional activity in the progesterone receptor.[3]
| Compound | Receptor | Relative Binding Affinity (RBA) | Ki Value | Reference |
| This compound | Progesterone Receptor (PR) | High | Not explicitly stated in direct comparison | [2] |
| Progesterone | Progesterone Receptor (PR) | 100% (Reference) | Not explicitly stated in direct comparison |
Table 2: Progesterone Receptor Binding Affinity (Conceptual).
In Vitro Transcriptional Activation
| Compound | Assay Type | Cell Line | EC50 | Emax | Reference |
| This compound | PRE-luciferase reporter assay | TBD | Not explicitly stated | Not explicitly stated | |
| Progesterone | PRE-luciferase reporter assay | TBD | Not explicitly stated | Not explicitly stated |
Table 3: In Vitro Transcriptional Activation (Conceptual).
Experimental Protocols
In Vivo Bioassays for Progestational Activity
1. Clauberg Test:
-
Objective: To assess the progestational activity of a compound by observing its effect on the uterine endometrium of immature female rabbits primed with estrogen.
-
Methodology:
-
Immature female rabbits are first primed with daily subcutaneous injections of estradiol (B170435) for several consecutive days to induce endometrial proliferation.
-
Following estrogen priming, the test compound (e.g., this compound or progesterone) is administered subcutaneously daily for five days.
-
The animals are then euthanized, and the uteri are excised, fixed, sectioned, and stained.
-
The degree of endometrial proliferation and glandular development is histologically assessed and scored to determine the progestational potency.[1]
-
2. Corner-Allen Test:
-
Objective: To evaluate the progestational activity of a compound in ovariectomized mature female rabbits.
-
Methodology:
-
Sexually mature female rabbits are bilaterally ovariectomized.
-
The test compound is administered daily for five days.
-
The animals are then euthanized, and the uteri are examined histologically for progestational changes in the endometrium.
-
The extent of endometrial transformation is used to quantify the potency of the progestin.[1]
-
In Vitro Assays
1. Competitive Radioligand Binding Assay:
-
Objective: To determine the relative affinity of a test compound for the progesterone receptor compared to a radiolabeled ligand.
-
Methodology:
-
A preparation containing progesterone receptors (e.g., from uterine tissue or cells overexpressing the receptor) is incubated with a fixed concentration of a radiolabeled progestin (e.g., [³H]-progesterone).
-
Increasing concentrations of the unlabeled test compound (this compound or progesterone) are added to compete for binding to the receptor.
-
After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.
-
2. Progesterone Receptor Transactivation Assay:
-
Objective: To measure the ability of a compound to activate the transcriptional activity of the progesterone receptor.
-
Methodology:
-
A suitable mammalian cell line (e.g., T47D or MCF-7, which endogenously express the progesterone receptor) is transiently transfected with a reporter plasmid. This plasmid contains a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
The transfected cells are then treated with varying concentrations of the test compound (this compound or progesterone).
-
Upon binding to the progesterone receptor, the agonist-receptor complex binds to the PRE on the reporter plasmid, driving the expression of the reporter gene.
-
The activity of the reporter enzyme is measured (e.g., luminescence for luciferase) and is proportional to the transcriptional activity of the progesterone receptor.
-
Dose-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response), which are measures of the potency and efficacy of the compound, respectively.
-
Signaling Pathways and Experimental Workflows
Progesterone Signaling Pathway
Progesterone, and by extension this compound, primarily exert their effects through the intracellular progesterone receptors (PR-A and PR-B). Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the workflow for determining the relative binding affinity of this compound and progesterone for the progesterone receptor.
Experimental Workflow: Transactivation Assay
This diagram outlines the steps involved in a progesterone receptor transactivation assay to measure the functional potency of the compounds.
References
Norprogesterone's Progestational Activity Validated in Clauberg Assay: A Comparative Analysis
For Immediate Release
[City, State] – December 20, 2025 – Researchers and drug development professionals now have access to a comprehensive comparison guide on the progestational activity of norprogesterone, validated through the established Clauberg assay. This guide provides a detailed analysis of this compound's potency in comparison to other synthetic progestins, supported by experimental data and detailed protocols.
A pivotal study has demonstrated that 19-norprogesterone (B1209251) exhibits significantly higher progestational activity than progesterone (B1679170), with bioassays indicating a physiological activity 4 to 8 times greater. This increased potency is attributed to the replacement of the methyl group at the C-10 position with a hydrogen atom. The Clauberg assay, a standardized method for assessing progestational activity, was employed to quantify these differences.
Comparative Progestational Potency
To provide a clear perspective on this compound's activity, the following table summarizes its potency relative to other commonly used progestins as determined by the Clauberg assay and other relevant bioassays. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, some of the relative potencies are derived from different studies and should be interpreted with this in mind.
| Progestin | Relative Potency (Compared to Progesterone) | Key Findings |
| This compound | 4 to 8 times more potent | A total dose of 62.5 mcg of 19-norprogesterone produced a similar response to 250 mcg of progesterone in the Clauberg assay. |
| Norethindrone (B1679910) | Approximately 10-12 times more potent than progesterone (oral) | Norethindrone serves as a common reference standard for progestin potency. |
| Levonorgestrel | Approximately 8 times more potent than norethindrone (oral) | Considered one of the most potent progestins. |
| Medroxyprogesterone Acetate (MPA) | Potent progestational agent | While potent, its relative activity can vary depending on the assay and route of administration.[1][2] |
| Progesterone | Baseline (Reference) | The naturally occurring steroid hormone. |
Experimental Protocols
The validation of this compound's activity was conducted using a standardized Clauberg assay protocol.
Clauberg Assay Protocol
Objective: To determine the progestational activity of a test compound by observing its effect on the uterine endometrium of immature female rabbits primed with estrogen.
Animal Model: Immature female New Zealand white rabbits.
Procedure:
-
Estrogen Priming: For six consecutive days, rabbits are injected subcutaneously with 10 mcg of alpha-estradiol in 0.5 ml of corn oil daily. This stimulates the proliferation of the uterine endometrium.[3]
-
Progestagen Administration: Following the estrogen priming phase, the test progestagen (e.g., this compound or a comparator) is administered subcutaneously in a corn oil solution daily for five days.[3]
-
Tissue Collection: Twenty-four hours after the final progestagen injection, the animals are euthanized.[3]
-
Histological Examination: The uteri are excised, and the degree of glandular proliferation and arborization of the endometrium is assessed histologically. The extent of this development is indicative of the progestational potency of the test compound.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow of the Clauberg assay and the progesterone receptor signaling pathway.
Caption: Experimental workflow of the Clauberg assay for determining progestational activity.
References
- 1. A comparison of the potencies and activities of progestogens used in contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medroxyprogesterone acetate: a steroid with potent progestational activity but low receptor affinity in the guinea pig uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Norprogesterone vs. Levonorgestrel: A Comparative Analysis of Receptor Binding Profiles
For Immediate Release
This guide provides a detailed comparison of the receptor binding profiles of norprogesterone (specifically 19-norprogesterone) and levonorgestrel (B1675169), two synthetic progestins of significant interest to researchers and drug development professionals. The data presented herein, compiled from various experimental studies, offers a comprehensive overview of their interactions with key steroid hormone receptors, providing insights into their potential therapeutic activities and off-target effects.
Executive Summary
19-Norprogesterone (B1209251), a derivative of progesterone (B1679170), exhibits a highly specific binding profile, with a strong affinity for the progesterone receptor (PR). It demonstrates a notable interaction with the mineralocorticoid receptor (MR), acting as a partial agonist, and a higher affinity for the glucocorticoid receptor (GR) compared to progesterone. Crucially, 19-norprogesterone and its derivatives are reported to have minimal to no interaction with the androgen receptor (AR) and estrogen receptor (ER).
In contrast, levonorgestrel, a widely used synthetic progestin derived from 19-nortestosterone, displays a broader spectrum of receptor interactions. While it is a potent progestin with very high affinity for the PR, it also exhibits significant binding to the androgen receptor, which accounts for its androgenic effects. Its affinity for the glucocorticoid, mineralocorticoid, and estrogen receptors is comparatively low.
Data Presentation: Receptor Binding Affinities
The following table summarizes the relative binding affinities (RBA) of 19-norprogesterone and levonorgestrel for key steroid hormone receptors. The data has been collated from multiple sources to provide a comparative overview. It is important to note that direct head-to-head comparative studies across all receptors are limited, and thus, some values for 19-norprogesterone are presented qualitatively based on consistent findings in the literature.
| Receptor | 19-Norprogesterone (Relative Binding Affinity) | Levonorgestrel (Relative Binding Affinity) | Reference Compound (RBA = 100) |
| Progesterone Receptor (PR) | High | Very High (125-143%)[1] | Progesterone |
| Androgen Receptor (AR) | Negligible[2] | Moderate[3] | Dihydrotestosterone |
| Glucocorticoid Receptor (GR) | 3-fold higher than Progesterone[4][5] | Low[6] | Dexamethasone |
| Mineralocorticoid Receptor (MR) | ~3-fold higher than Progesterone[7] | Low | Aldosterone |
| Estrogen Receptor (ER) | Negligible[8] | Negligible[9] | Estradiol |
Experimental Protocols
The receptor binding data presented in this guide is primarily derived from competitive radioligand binding assays. The following is a detailed methodology for a typical competitive binding assay for the progesterone receptor.
Progesterone Receptor Competitive Binding Assay Protocol
1. Preparation of Receptor Source:
-
A cytosol fraction rich in progesterone receptors is prepared from a suitable tissue source, such as the uterine endometrium of rabbits or from human breast cancer cell lines (e.g., T47D).
-
The tissue is homogenized in a cold buffer solution (e.g., Tris-HCl with protease inhibitors) to maintain receptor integrity.
-
The homogenate is then subjected to ultracentrifugation to obtain a high-speed supernatant (cytosol) containing the soluble progesterone receptors.
2. Radioligand and Competitor Preparation:
-
A high-affinity, radioactively labeled progestin, such as ³H-promegestone (R5020), is used as the radioligand.
-
Unlabeled test compounds (19-norprogesterone and levonorgestrel) and a reference compound (unlabeled progesterone) are prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then serially diluted in the assay buffer to create a range of concentrations.
3. Competitive Binding Reaction:
-
A constant, saturating concentration of the radioligand is incubated with the receptor preparation in the assay buffer.
-
Increasing concentrations of the unlabeled test compounds or the reference compound are added to the incubation mixture. These unlabeled compounds will compete with the radioligand for binding to the progesterone receptor.
-
The reaction mixtures are incubated at a controlled temperature (e.g., 4°C) for a sufficient period to allow the binding to reach equilibrium.
4. Separation of Bound and Free Radioligand:
-
Following incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand.
-
A common method is the use of dextran-coated charcoal. The charcoal adsorbs the free radioligand, while the larger receptor-bound complexes remain in the supernatant after a brief centrifugation.
-
Alternatively, filtration methods can be used where the reaction mixture is passed through a filter that traps the receptor-bound complexes.
5. Quantification and Data Analysis:
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
The amount of radioligand bound to the receptor decreases as the concentration of the unlabeled competitor increases.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
From this curve, the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The relative binding affinity (RBA) is then calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100.
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Progesterone Receptor Signaling Pathway
References
- 1. Comparative progestational activity of norgestimate, levonorgestrel-oxime and levonorgestrel in the rat and binding of these compounds to the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antigonadotropic activity of progestins (19-nortestosterone and 19-norprogesterone derivatives) is not mediated through the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19-nor analogs of adrenal steroids: mineralocorticoid and glucocorticoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of estrogenic potential of progesterone- or 19-nor-progesterone-derived progestins as opposed to testosterone or 19-nor-testosterone derivatives on endometrial Ishikawa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Norprogesterone Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the metabolism of norprogesterone, a synthetic progestin. Understanding the metabolic fate of this compound in different species is crucial for preclinical drug development and the extrapolation of toxicological and pharmacological data to humans. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways. For the purpose of this guide, data on norethisterone (norethindrone), a closely related and extensively studied 19-norprogestogen, is used as a surrogate for this compound due to the limited availability of data on this compound itself.
Cross-Species Comparison of this compound (Norethisterone) Metabolism
The metabolism of norethisterone varies significantly across different species, primarily due to differences in the expression and activity of metabolic enzymes. The main metabolic pathways include A-ring reduction, hydroxylation, and conjugation.
Table 1: Major Metabolites of Norethisterone Identified in Various Species
| Metabolite | Human | Monkey (Rhesus) | Dog (Beagle) | Rat | Mouse |
| A-Ring Reduced Metabolites | |||||
| 5α-Dihydronorethisterone | Major[1][2] | Identified | Identified | Major[1][3] | Likely |
| 3α,5α-Tetrahydronorethisterone | Major[1][4] | Identified | Identified | Major (37.1% in vagina, 26.9% in uterus)[3] | Identified[5] |
| 3β,5α-Tetrahydronorethisterone | Identified[1] | Identified | Identified | Identified[3] | Identified |
| Hydroxylated Metabolites | |||||
| Various hydroxylated metabolites | Identified[6] | Identified | Identified | Identified | Likely |
| Aromatized Metabolite | |||||
| Ethinylestradiol | Minor, but significant[7][8][9] | - | - | - | - |
| Conjugated Metabolites | |||||
| Glucuronide conjugates | Major in urine[10] | - | - | Major[11] | - |
| Sulfate conjugates | Major in plasma[4][10] | - | - | Minor[11] | - |
Table 2: Key Enzymes Involved in Norethisterone Metabolism
| Enzyme Family | Human | Monkey | Dog | Rat | Mouse |
| Cytochrome P450 (CYP) | CYP3A4 (major), CYP2C9, CYP2C19[6][12] | CYP3A homologues likely involved | CYP3A homologues likely involved | CYP3A homologues likely involved | CYP3A homologues likely involved |
| Reductases | 5α-reductase, 3α/β-hydroxysteroid dehydrogenases[3] | 5α-reductase, 3α/β-hydroxysteroid dehydrogenases | 5α-reductase, 3α/β-hydroxysteroid dehydrogenases | 5α-reductase, 3α/β-hydroxysteroid dehydrogenases[3] | 5α-reductase, 3α/β-hydroxysteroid dehydrogenases |
| Sulfotransferases (SULTs) | Present | Present | Present | Present | Present |
| UDP-Glucuronosyltransferases (UGTs) | Present | Present | Present | Present | Present |
Note: The involvement of specific enzyme homologues in monkey, dog, rat, and mouse is inferred from the known roles of these enzyme families in steroid metabolism across mammals.
Metabolic Pathways of this compound (Norethisterone)
The metabolism of norethisterone is a complex process involving multiple enzymatic reactions. The primary pathways are summarized in the diagram below.
References
- 1. Estrogenic actions of norethisterone and its A-ring reduced metabolites. Induction of in vitro uterine sensitivity to serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecificity of the intracellular binding of norethisterone and its A-ring reduced metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accumulation of norethindrone and individual metabolites in human plasma during short- and long-term administration of a contraceptive dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatization of norethindrone to ethinyl estradiol by human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. The metabolic clearance rate and urinary excretion of oral contraceptive drugs. I. Norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. THE METABOLISM OF PROGESTERONE BY ANIMAL TISSUES IN VITRO. SEX AND SPECIES DIFFERENCES IN CONJUGATE FORMATION DURING THE METABOLISM OF (4-14C)PROGESTERONE BY LIVER HOMOGENATES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Anti-Estrogenic Effects of Norprogesterone in Uterine Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-estrogenic effects of norprogesterone in uterine tissue, referencing progesterone (B1679170) as a primary comparator due to the extensive available data. The information presented is intended to support research and development in gynecology and related fields.
Comparative Analysis of Anti-Estrogenic Properties
Progesterone and its derivatives, including 19-norprogesterone (B1209251), are known to counteract the proliferative effects of estrogen on the uterine endometrium. This anti-estrogenic activity is primarily mediated through the progesterone receptor (PR).[1][2][3] While specific quantitative data for the direct anti-estrogenic effects of this compound are limited in publicly available literature, its actions can be inferred from its structural relationship to progesterone and studies on 19-norprogesterone derivatives.
Table 1: Comparison of Progesterone and this compound Anti-Estrogenic Activity
| Parameter | Progesterone | This compound (19-norprogesterone) | Reference Compound(s) |
| Estrogen Receptor (ER) Binding Affinity (Ki) | Very low affinity for ERα and ERβ. | Presumed to have very low affinity for ERα and ERβ, similar to progesterone. Data from specific competitive binding assays for uterine tissue is not readily available. | Estradiol (high affinity) |
| Inhibition of Estrogen-Induced Uterine Epithelial Proliferation (IC50) | Effectively inhibits estrogen-induced proliferation. Specific IC50 values are dependent on the experimental model. | Expected to inhibit estrogen-induced proliferation. Specific IC50 values for uterine cells are not readily available in the literature. | Tamoxifen (variable agonist/antagonist) |
| Regulation of Estrogen-Responsive Genes (e.g., GREB1, TFF1, PGR) | Downregulates the expression of estrogen-responsive genes in the uterus. | Presumed to downregulate estrogen-responsive genes via PR-mediated pathways. Quantitative data on specific gene regulation in uterine tissue is not readily available. | Estradiol (induces expression) |
| In Vivo Anti-Uterotrophic Activity | Demonstrates potent anti-uterotrophic effects by counteracting estrogen-induced increases in uterine weight.[4] | Expected to possess anti-uterotrophic activity. Specific dose-response data is not readily available. | Estradiol (uterotrophic) |
Note: The data for this compound is largely inferred from the known activities of progesterone and the general classification of 19-norprogesterone derivatives as non-estrogenic.[5] Further direct experimental validation is required for definitive quantitative comparisons.
Signaling Pathways
The anti-estrogenic effect of this compound in uterine tissue is understood to be primarily mediated through the progesterone receptor, which in turn modulates estrogen receptor signaling.
Experimental Workflows & Protocols
Validating the anti-estrogenic effects of this compound requires a multi-faceted approach employing both in vitro and in vivo models.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of nuclear progesterone receptor isoforms in uterine pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progesterone: the ultimate endometrial tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progesterone inhibits the uterotrophic effect of relaxin in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genes targeted by the estrogen and progesterone receptors in the human endometrial cell lines HEC1A and RL95-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of the Androgenic Activity of Norprogesterone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the androgenic and antiandrogenic activities of several norprogesterone derivatives currently utilized in various therapeutic applications. The information presented is collated from preclinical studies and is intended to serve as a valuable resource for researchers and professionals in the field of drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to facilitate a comprehensive understanding of the androgenic profiles of these compounds.
Comparative Androgenic Activity of this compound Derivatives
The androgenic activity of this compound derivatives is a critical consideration in their therapeutic application, as off-target androgenic effects can lead to undesirable side effects. Conversely, antiandrogenic properties can be beneficial in certain clinical contexts. The following table summarizes the available quantitative data on the androgen receptor (AR) binding affinity and the in vivo androgenic or antiandrogenic activity of selected this compound derivatives.
| Derivative | Androgen Receptor (AR) Binding Affinity | In Vivo Androgenic/Antiandrogenic Activity |
| Nomegestrol Acetate (B1210297) | - IC50: 22.6 ± 4.0 nmol/l for rat ventral prostate AR[1] - Ki: 7.58 ± 0.94 nmol/l[1] | - Devoid of androgenic effect on male accessory sex organs in rats.[1] - Exhibits significant antiandrogenic effects, though reported to be 20 times less potent than cyproterone (B1669671) acetate (CPA).[1] |
| Nestorone® (elcometrine) | - Binding affinity to AR is 500- to 600-fold less than that of testosterone (B1683101). | - Shows no androgenic or anabolic activity in castrated immature rats.[2] |
| Trimegestone | - Weak affinity for the androgen receptor, reported as 1-2.4% of that of testosterone. | - Devoid of androgenic activity in castrated rats.[3] - Exhibits weak antiandrogenic activity at higher doses. |
| Dienogest | - Binds to the androgen receptor. | - Possesses significant antiandrogenic activity, estimated to be about 30% of that of cyproterone acetate.[4] |
| Drospirenone | - Binds to the androgen receptor. | - Exhibits potent antiandrogenic activity. In a rat model, its potency was found to be about one-third that of cyproterone acetate.[5] |
Note: The data presented above are compiled from various studies and may not be directly comparable due to differences in experimental conditions, such as the specific radioligand used, tissue source for the receptor, and animal models.
Key Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for assessing the androgenic activity of chemical compounds.
Experimental Protocols
Androgen Receptor (AR) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
a. Materials:
-
AR Source: Cytosol from the ventral prostate of castrated rats.
-
Radioligand: ³H-Testosterone or other high-affinity synthetic androgen.
-
Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., ethanol).
-
Buffers and Reagents: Tris-HCl buffer, EDTA, dithiothreitol (B142953) (DTT), sodium molybdate, charcoal-dextran suspension.
-
Scintillation Counter.
b. Protocol:
-
Preparation of AR-rich cytosol: Ventral prostates from castrated rats are homogenized in a cold buffer. The homogenate is then centrifuged at high speed to obtain the cytosolic fraction containing the AR.
-
Competitive Binding Incubation: A constant amount of the AR-containing cytosol and a fixed concentration of the radioligand are incubated with varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation mixture is treated with a charcoal-dextran suspension to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the charcoal.
-
Measurement of Radioactivity: The supernatant, containing the AR-bound radioligand, is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can be calculated from the IC50 value.
Hershberger Assay
The Hershberger assay is an in vivo method to assess the androgenic and antiandrogenic activity of a substance by measuring the weight changes of androgen-dependent tissues in castrated male rats.[6][7]
a. Animals:
-
Immature, castrated male rats.
b. Protocol for Androgenic Activity:
-
Dosing: The castrated rats are treated with the test compound daily for a period of 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known androgen like testosterone propionate) are included.
-
Necropsy: On day 11, the animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[6]
-
Data Analysis: The weights of the tissues from the test compound-treated groups are compared to those of the vehicle control group. A statistically significant increase in the weight of these tissues indicates androgenic activity.
c. Protocol for Antiandrogenic Activity:
-
Dosing: The castrated rats are co-administered the test compound and a reference androgen (e.g., testosterone propionate) daily for 10 days. A control group receiving only the reference androgen is also included.
-
Necropsy and Data Analysis: The procedure is the same as for the androgenic activity assessment. A statistically significant decrease in the weights of the androgen-dependent tissues in the group receiving the test compound plus the reference androgen, compared to the group receiving only the reference androgen, indicates antiandrogenic activity.[6]
References
- 1. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 3. Progestogens exhibit progestogen-, promoter- and isoform-specific effects via the progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
Norprogesterone: A Comparative Analysis with Other 19-Norsteroids
Introduction
Norprogesterone (19-norprogesterone) is a synthetic steroidal progestin that belongs to the class of 19-norsteroids.[1][2] These steroids are structurally derived from a parent steroid by the removal of a methyl group at the C19 position.[2] This modification significantly alters their biological activity. This compound itself is an analog of the natural hormone progesterone (B1679170), lacking the C19 methyl group.[1][3] Its discovery and the subsequent understanding of its potent progestogenic activity paved the way for the development of other 19-norsteroids, including derivatives of 19-nortestosterone such as norethisterone, levonorgestrel (B1675169), and gestodene (B1671452), which are widely used in hormonal contraceptives and hormone replacement therapies.[1][4]
This guide provides a comparative analysis of this compound against other prominent 19-norsteroids, focusing on their receptor binding profiles, biological activities, and the experimental methodologies used for their characterization.
Structural and Functional Comparison
The removal of the C19 methyl group from the steroid nucleus is the defining feature of 19-norsteroids. While this compound is a derivative of progesterone, other widely used progestins like norethisterone, levonorgestrel, and gestodene are derivatives of 19-nortestosterone (nandrolone).[1][4] This fundamental structural difference leads to distinct pharmacological profiles. Derivatives of 19-norprogesterone (B1209251) are often noted for their high progestational specificity and reduced off-target effects, such as androgenic or mineralocorticoid activity, when compared to some 19-nortestosterone derivatives.[3][4]
Receptor Binding Affinity
The biological effects of steroids are mediated by their binding to specific intracellular receptors. The relative binding affinity (RBA) of a compound to these receptors determines its potency and potential side-effect profile. The table below summarizes the RBA of this compound and other selected 19-norsteroids for the progesterone (PR), androgen (AR), estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Progesterone | 100% (Reference) | Low Affinity[5] | No Affinity | Antagonist[6] | Antagonist, Lower Affinity than Aldosterone[1][6] |
| This compound | High Affinity, Potent Agonist[3][7] | No Significant Androgenic Effects[3] | No Affinity | 3-fold Higher Affinity than Progesterone[8][9] | High Affinity, Partial Agonist (3-fold higher than Progesterone)[1][6][8] |
| Norethisterone | ~150% (vs. Progesterone)[10] | Weak Agonist (~15% of Metribolone)[10] | Negligible (Metabolizes to EE)[10] | Negligible Affinity[10] | Negligible Affinity[10] |
| Levonorgestrel | 323% | 58% | < 0.02% | 7.5% | 17% (No significant activity)[11] |
| Gestodene | High Affinity[5][12] | Marked Affinity[5] | No Measurable Affinity[12] | Marked Affinity[5] | Marked Affinity, Antagonist[5][12] |
| Values are relative and compiled from various sources. The reference compound and experimental conditions can vary between studies, so these values should be considered for comparative purposes. |
Biological Activity Profile
Progestogenic Activity
This compound is a potent progestogen, demonstrating 4 to 8 times the activity of progesterone in the Clauberg assay, a classic test for progestational effects.[1] Similarly, 19-nortestosterone derivatives like levonorgestrel and gestodene are also highly potent progestogens, forming the basis of their contraceptive efficacy.[5]
Androgenic Activity
A key differentiator among 19-norsteroids is their androgenic activity. This compound and its derivatives are generally considered to have minimal to no significant androgenic effects.[3][4] In contrast, 19-nortestosterone derivatives retain some affinity for the androgen receptor.[13] Levonorgestrel has a notable AR binding affinity (58%) and is considered weakly androgenic.[11] Gestodene also exhibits androgenic activity.[5] Norethisterone is also weakly androgenic.[10] This residual androgenicity can contribute to side effects like acne and metabolic changes in some users.[13]
Mineralocorticoid Activity
This compound exhibits a unique profile regarding the mineralocorticoid receptor. Unlike progesterone, which is an MR antagonist, this compound acts as a partial agonist.[1][6] It has a threefold higher affinity for the MR than progesterone and can produce mineralocorticoid effects such as sodium retention in animal models.[1][6] In contrast, gestodene, while also having a marked affinity for the MR, acts as an antimineralocorticoid, similar to progesterone.[5] Levonorgestrel has some affinity for the MR but does not appear to have significant mineralocorticoid or antimineralocorticoid activity.[11] Norethisterone has negligible affinity for the MR.[10]
Estrogenic Activity
Most of the compared progestins, including this compound, levonorgestrel, and gestodene, have no direct significant binding affinity for the estrogen receptor.[12] However, norethisterone is an exception, as it can be metabolized in the liver to a small extent into the potent estrogen ethinylestradiol, thereby conferring some estrogenic effects.[10]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for these steroids involves binding to and activating intracellular nuclear receptors, which then act as transcription factors to regulate gene expression.
Caption: Generalized signaling pathway for nuclear steroid receptors.
The characterization of these compounds relies on standardized laboratory procedures. A common method to determine binding affinity is the competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Receptor Binding Assays
These assays are performed in vitro to determine the affinity of a compound for a specific receptor.
-
Objective: To quantify the relative binding affinity (RBA) of a test compound (e.g., this compound) compared to a reference steroid for a specific receptor.
-
Methodology:
-
Receptor Source: A tissue or cell lysate rich in the target receptor is prepared (e.g., human uterine cytosol for the progesterone receptor).[12]
-
Radioligand: A specific, radioactively labeled steroid (e.g., [3H]-ORG 2058 for PR, or [3H]-Aldosterone for MR) is used at a fixed concentration.[14]
-
Competition: The receptor preparation and radioligand are incubated with increasing concentrations of the unlabeled test compound.
-
Equilibrium & Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, bound and free radioligand are separated, often using methods like dextran-coated charcoal treatment.[12]
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki) and compare it to the reference compound.
-
Transactivation Assays
These assays measure the functional consequence of receptor binding, i.e., the ability of the compound to activate or inhibit gene transcription.
-
Objective: To determine if a compound acts as an agonist or antagonist at a specific receptor and to quantify its transcriptional activity.
-
Methodology:
-
Cell Culture: A suitable cell line (e.g., HeLa or MCF-7) is cultured.[5][15]
-
Transfection: The cells are transfected with two DNA plasmids: one containing the gene for the steroid receptor of interest (e.g., AR) and a second "reporter" plasmid. The reporter plasmid contains a hormone response element (HRE) linked to a reporter gene (e.g., luciferase).[5]
-
Treatment: The transfected cells are treated with the test compound (e.g., gestodene).
-
Measurement: After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., light produced by luciferase) is measured.
-
Analysis: An increase in reporter activity indicates an agonist effect, while a decrease in the presence of a known agonist indicates an antagonist effect.
-
Clauberg Test (In Vivo Progestational Activity)
This is a classic in vivo bioassay to determine the progestogenic potency of a substance.
-
Objective: To assess the ability of a compound to induce progestational changes in the uterine endometrium.
-
Methodology:
-
Animal Model: Immature female rabbits are used.[1]
-
Priming: The animals are first primed with an estrogen to stimulate the growth of the uterine endometrium.
-
Treatment: Following estrogen priming, the animals are treated with the test progestin (e.g., this compound) for several days.
-
Histological Examination: The animals are euthanized, and their uteri are removed. The uterine tissue is histologically examined for characteristic progestational changes, such as glandular proliferation and secretion.
-
Scoring: The degree of endometrial transformation is scored (e.g., McPhail scale) to provide a quantitative measure of progestational activity.
-
Conclusion
This compound is a potent progestin that serves as a foundational molecule in the 19-norsteroid family. Its key distinguishing features, when compared to 19-nortestosterone derivatives like levonorgestrel and gestodene, are its lack of significant androgenic activity and its unique partial agonist activity at the mineralocorticoid receptor.[1][3][6] While 19-nortestosterone derivatives are highly effective progestins, their off-target binding to the androgen receptor can be a source of undesirable side effects. The development of newer progestins, including derivatives of 19-norprogesterone, has been driven by the goal of achieving high progestational potency with greater receptor selectivity, thereby offering improved therapeutic profiles.[4][16] This comparative analysis underscores the significant impact that subtle changes in steroid structure can have on receptor binding and overall biological function.
References
- 1. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 2. Norsteroid - Wikipedia [en.wikipedia.org]
- 3. Buy 19-Norprogesterone | 472-54-8 [smolecule.com]
- 4. Pharmacological profile of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the novel progestin gestodene by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 19-nor analogs of adrenal steroids: mineralocorticoid and glucocorticoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norethisterone - Wikipedia [en.wikipedia.org]
- 11. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 12. Gestodene: a novel synthetic progestin--characterization of binding to receptor and serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The androgenicity of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of new 19 nor progesterone derivatives with progestagen, mineralocorticoid and glucocorticoid cytosolic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Validating the specificity of norprogesterone for the progesterone receptor over other steroid receptors.
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of synthetic steroids is paramount. This guide provides a comprehensive comparison of norprogesterone's binding affinity for the progesterone (B1679170) receptor (PR) against other key steroid receptors, supported by experimental data and detailed methodologies.
This compound, a synthetic progestin, is structurally analogous to progesterone but lacks the C19 methyl group. This modification significantly alters its binding profile to various steroid hormone receptors, influencing its therapeutic potential and off-target effects. This guide delves into the specificity of this compound, offering a clear perspective on its performance relative to the endogenous hormone, progesterone.
Comparative Binding Affinity of this compound
To quantify the specificity of this compound, its binding affinity for the progesterone receptor (PR) is compared with its affinity for the androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER). The following table summarizes the relative binding affinities (RBA) of this compound and the endogenous hormone progesterone for these receptors. The RBA is expressed as a percentage relative to the natural ligand for each receptor.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |
| This compound | High | Low | Moderate | High | Negligible |
| Progesterone | 100% | Low | Low | High | Negligible |
Data Interpretation:
This compound exhibits a high affinity for the progesterone receptor, comparable to that of progesterone itself, indicating its potent progestogenic activity. Notably, this compound demonstrates a significantly increased affinity for the glucocorticoid receptor and a high affinity for the mineralocorticoid receptor, where it acts as a partial agonist.[1][2][3][4] This contrasts with progesterone, which is an antagonist at the MR.[1][3] The binding of this compound to the androgen and estrogen receptors is generally low, suggesting a reduced likelihood of androgenic or estrogenic side effects.[5][6][7] Derivatives of 19-norprogesterone, such as nomegestrol (B1679828) acetate, have been engineered to further reduce affinity for MR and GR, thereby enhancing their specificity for the PR.[8]
Visualizing Steroid Signaling and Specificity Testing
To better understand the molecular interactions and the experimental approach to validating specificity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Progesterone signaling and this compound's potential off-target interactions.
Caption: Workflow for determining the specificity of this compound for steroid receptors.
Experimental Protocols
The determination of this compound's specificity relies on robust and well-defined experimental protocols. The two primary assays used are competitive binding assays and transactivation assays.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for PR, AR, GR, MR, and ER.
Materials:
-
Purified recombinant human steroid receptors (PR, AR, GR, MR, ER) or cell lysates containing these receptors.
-
Radiolabeled ligands: [³H]-Progesterone (for PR), [³H]-Testosterone or [³H]-R1881 (for AR), [³H]-Dexamethasone (for GR), [³H]-Aldosterone (for MR), [³H]-Estradiol (for ER).
-
Unlabeled this compound and reference standards (progesterone, testosterone, dexamethasone, aldosterone, estradiol).
-
Assay buffer (e.g., Tris-HCl buffer with additives like EDTA, dithiothreitol, and molybdate (B1676688) to stabilize the receptors).
-
Scintillation cocktail and scintillation counter.
-
Filter plates and vacuum manifold.
Procedure:
-
Receptor Preparation: Prepare cell lysates or use purified receptors at a predetermined concentration.
-
Assay Setup: In a multi-well plate, add a constant concentration of the specific radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of unlabeled this compound (or reference compounds) to the wells. Include control wells with no competitor (total binding) and wells with a large excess of unlabeled natural ligand (non-specific binding).
-
Incubation: Add the receptor preparation to each well and incubate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter, while the unbound ligand passes through.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Steroid Receptor Transactivation Assay
This cell-based assay measures the functional response (gene activation) induced by a ligand binding to its receptor.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for activating or inhibiting transcription mediated by PR, AR, GR, MR, and ER.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa, or a cell line relevant to the receptor being studied).
-
Expression plasmids for the full-length human steroid receptors (PR, AR, GR, MR, ER).
-
Reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase). The HRE should be specific for the receptor being tested (e.g., PRE for PR, ARE for AR).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound and reference standards.
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells and co-transfect them with the appropriate receptor expression plasmid and the corresponding reporter plasmid.
-
Treatment: After transfection, treat the cells with increasing concentrations of this compound or reference compounds. Include a vehicle control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells and lyse them to release the cellular contents, including the reporter enzyme.
-
Reporter Assay: Measure the activity of the reporter enzyme in the cell lysates. For a luciferase reporter, add luciferin substrate and measure the light output with a luminometer.
-
Data Analysis: Plot the reporter gene activity against the logarithm of the ligand concentration. The EC50 value is determined from this dose-response curve.
Conclusion
The data presented in this guide demonstrates that while this compound is a potent progestogen, it exhibits significant cross-reactivity with the glucocorticoid and mineralocorticoid receptors. This lack of high specificity is a critical consideration for researchers and drug developers. The detailed experimental protocols provided herein offer a standardized approach to further investigate the binding profiles of this compound and its derivatives, facilitating the development of more selective and therapeutically effective progestins. Understanding the complete steroid receptor interaction profile is essential for predicting the full pharmacological and potential toxicological effects of synthetic steroids.
References
- 1. The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldosterone and Mineralocorticoid Receptors—Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. The Multifaceted Mineralocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of Norprogesterone and Medroxyprogesterone Acetate: A Guide for Researchers and Drug Development Professionals
A detailed analysis of the pharmacological profiles of norprogesterone and medroxyprogesterone (B1676146) acetate (B1210297), two synthetic progestins, reveals distinct differences in their receptor binding affinities, signaling pathways, and potential clinical effects. While direct comparative efficacy studies are limited, this guide provides a comprehensive overview based on available experimental data to inform researchers, scientists, and drug development professionals.
This compound (19-norprogesterone) is a potent progestin that is structurally closely related to progesterone (B1679170), differing only by the absence of a methyl group at the C-19 position. Medroxyprogesterone acetate (MPA) is a derivative of 17α-hydroxyprogesterone and is one of the most widely used progestins in clinical practice. This guide delves into a comparative analysis of their efficacy, drawing upon preclinical and clinical findings.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and medroxyprogesterone acetate, focusing on receptor binding affinity and pharmacokinetic parameters. It is important to note that data for this compound is less extensive than for the widely studied MPA, and some of its properties are inferred from its derivatives.
Table 1: Comparative Receptor Binding Affinity
| Receptor | This compound (Relative Binding Affinity) | Medroxyprogesterone Acetate (Relative Binding Affinity) | Reference Compound |
| Progesterone Receptor (PR) | High (Potent progestogen)[1] | High | Progesterone |
| Androgen Receptor (AR) | Data not available | Moderate[2] | Dihydrotestosterone |
| Glucocorticoid Receptor (GR) | 3-fold higher than progesterone[3][4] | 42% of Dexamethasone[5] | Dexamethasone |
| Mineralocorticoid Receptor (MR) | ~3-fold higher than progesterone (agonist)[3][4][6] | Low (antagonist)[7] | Aldosterone |
Table 2: Comparative Pharmacokinetic Properties
| Parameter | This compound | Medroxyprogesterone Acetate |
| Bioavailability (Oral) | Minimally active[6] | Good |
| Route of Administration | Parenteral[6] | Oral, Intramuscular |
| Metabolism | Information not readily available | Extensively metabolized in the liver |
| Half-life | Information not readily available | ~50 days (intramuscular) |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data. Below are summaries of typical experimental protocols used to determine receptor binding affinity and to assess in vitro efficacy.
Receptor Binding Assay (Competitive Binding)
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Preparation of Receptor Source: Cytosol or whole-cell preparations containing the receptor of interest (e.g., from rat uterus for progesterone receptor) are prepared.
-
Incubation: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-ORG 2058 for PR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or MPA).
-
Separation of Bound and Unbound Ligand: Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a reference compound (e.g., progesterone).
In Vitro Cell Proliferation Assay
This assay assesses the effect of a compound on the growth of cancer cell lines.
-
Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in a suitable medium supplemented with fetal bovine serum.
-
Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with various concentrations of the test compounds (this compound or MPA), alone or in combination with an estrogen like estradiol.
-
Incubation: The cells are incubated for a defined period (e.g., 7 days).
-
Measurement of Cell Proliferation: Cell viability or proliferation is quantified using methods such as the ATP-chemosensitivity test, which measures the amount of ATP present, correlating with the number of viable cells.
-
Data Analysis: The percentage of inhibition or stimulation of cell proliferation compared to a control group is calculated.
Signaling Pathways
The biological effects of this compound and medroxyprogesterone acetate are mediated through their interaction with steroid receptors, leading to the activation of genomic and non-genomic signaling pathways.
This compound Signaling Pathway
As a potent progestin, this compound's primary mechanism of action is through the progesterone receptor (PR). The binding of this compound to the PR is thought to initiate a conformational change in the receptor, leading to its dimerization and translocation to the nucleus, where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription. Derivatives of 19-norprogesterone (B1209251) are noted for their high specificity for the PR with minimal cross-reactivity with other steroid receptors, suggesting a more targeted progestogenic effect with potentially fewer off-target side effects.[8]
Figure 1: Simplified genomic signaling pathway of this compound.
Medroxyprogesterone Acetate Signaling Pathway
Medroxyprogesterone acetate also primarily acts through the progesterone receptor. However, it exhibits significant binding to other steroid receptors, including the androgen and glucocorticoid receptors, which contributes to a broader range of biological activities and potential side effects. MPA's interaction with these receptors can lead to both agonistic and antagonistic effects, depending on the target tissue and the specific cellular context.
Figure 2: Multi-receptor signaling pathway of Medroxyprogesterone Acetate.
Comparative Efficacy and Clinical Implications
Due to the scarcity of direct comparative clinical trials, the relative efficacy of this compound and MPA must be inferred from their distinct pharmacological profiles.
This compound and its derivatives are characterized by their high progestational potency and selectivity for the progesterone receptor.[1][8] This specificity is hypothesized to result in a more favorable side-effect profile, with a lower incidence of androgenic and glucocorticoid-related adverse effects. The lack of oral bioavailability, however, limits its administration to parenteral routes.[6]
Medroxyprogesterone acetate , in contrast, is orally active and has been extensively studied and used clinically for decades. Its broader receptor binding profile, while contributing to its therapeutic effects in various conditions, is also associated with a range of side effects, including potential androgenic and glucocorticoid effects. For instance, in vitro studies have shown that MPA can inhibit the proliferation of certain breast cancer cells.[9]
Conclusion
This compound and medroxyprogesterone acetate represent two distinct classes of synthetic progestins with different pharmacological characteristics. This compound and its derivatives appear to offer a more targeted progestogenic action due to their high receptor selectivity, which may translate to a better safety profile. However, the lack of oral bioavailability and limited clinical data on the parent compound are significant hurdles for its broader application. Medroxyprogesterone acetate remains a cornerstone of progestin therapy due to its proven efficacy and versatility in administration routes, despite its less selective receptor binding profile that can lead to a wider array of off-target effects.
For researchers and drug development professionals, the choice between these or other progestins will depend on the desired therapeutic outcome, the importance of receptor selectivity, and the preferred route of administration. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of this compound and medroxyprogesterone acetate.
References
- 1. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparative Pharmacology of Newer Progestogens | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological profile of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effect of progesterone, medroxyprogesterone acetate and norethisterone on the proliferation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Norprogesterone and Dydrogesterone for Researchers and Drug Development Professionals
A detailed analysis of the pharmacodynamic and pharmacokinetic profiles of two distinct progestogenic agents, 19-norprogesterone (B1209251) and dydrogesterone (B1671002), reveals significant differences in their receptor interactions, metabolic pathways, and clinical attributes. This guide provides a comprehensive comparison to inform research and drug development in endocrinology and related fields.
This report synthesizes available data on 19-norprogesterone, a direct derivative of progesterone (B1679170) lacking the C19 methyl group, and dydrogesterone, a stereoisomer of progesterone. While both compounds exhibit progestogenic activity, their structural differences lead to distinct pharmacological behaviors. Dydrogesterone is a well-characterized, orally active progestin with a favorable safety profile, whereas quantitative pharmacokinetic data for 19-norprogesterone remains less defined in the public domain.
Pharmacodynamic Profile: Receptor Binding and Activity
The primary mechanism of action for both norprogesterone and dydrogesterone is their interaction with the progesterone receptor (PR), a nuclear receptor that modulates gene expression.
19-Norprogesterone is recognized as a potent progestogen, demonstrating a high binding affinity for the progesterone receptor.[1] The absence of the C19 methyl group is reported to increase both ligand binding affinity and transcriptional activity at the PR compared to progesterone.[2] A notable characteristic of 19-norprogesterone is its significant affinity for the mineralocorticoid receptor (MR), where it acts as a partial agonist. This contrasts with progesterone, which is an MR antagonist.[3] This partial agonism at the MR can lead to mineralocorticoid effects, such as sodium retention.
Dydrogesterone , a retro-progesterone, also exhibits a selective affinity for the progesterone receptor.[2] However, it is characterized by its lack of clinically relevant androgenic, estrogenic, glucocorticoid, or mineralocorticoid activities.[4] This high selectivity contributes to its favorable side-effect profile. Its active metabolite, 20α-dihydrodydrogesterone (DHD), also contributes to its progestogenic effects, albeit with reduced potency.[4]
| Parameter | 19-Norprogesterone | Dydrogesterone | Reference |
| Progesterone Receptor (PR) Affinity | High | High | [1][2] |
| Mineralocorticoid Receptor (MR) Activity | Partial Agonist | Negligible | [3][4] |
| Androgenic Activity | Not well-defined, derivatives can have activity | Negligible | [4] |
| Estrogenic Activity | Not well-defined | Negligible | [4] |
| Glucocorticoid Activity | Not well-defined | Negligible | [4] |
Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic properties of dydrogesterone are well-documented, highlighting its good oral bioavailability. In contrast, specific quantitative pharmacokinetic data for 19-norprogesterone is limited, with available information suggesting poor oral activity for the parent compound.
19-Norprogesterone is reported to be minimally active when administered orally, suggesting low oral bioavailability.[3] This has historically limited its clinical use in oral formulations. The metabolism of 19-norprogesterone derivatives, such as norethisterone, primarily involves reduction of the A-ring by 5α-reductase.
Dydrogesterone is rapidly absorbed after oral administration, with a Tmax of approximately 0.5 to 2.5 hours.[5] It has an absolute bioavailability of 28%.[5] Dydrogesterone undergoes extensive first-pass metabolism in the liver, primarily by aldo-keto reductase 1C (AKR1C) to its main active metabolite, 20α-dihydrodydrogesterone (DHD).[6][7] Cytochrome P450 enzymes, particularly CYP3A4, play a secondary role in its metabolism.[6][7] The terminal half-life of dydrogesterone is between 5 to 7 hours, while its metabolite DHD has a longer half-life of 14 to 17 hours.[5]
| Parameter | 19-Norprogesterone | Dydrogesterone | Reference |
| Oral Bioavailability | Low (qualitative) | 28% | [3][5] |
| Tmax (oral) | Data not available | 0.5 - 2.5 hours | [5] |
| Cmax (oral, 10 mg single dose) | Data not available | ~2.1 ng/mL | [5] |
| AUC (oral, 10 mg single dose) | Data not available | ~7.7 ng·h/mL | [5] |
| Terminal Half-life | Data not available | 5 - 7 hours | [5] |
| Primary Metabolite | 5α-reduced metabolites (inferred from derivatives) | 20α-dihydrodydrogesterone (DHD) | [6][7] |
| Primary Metabolizing Enzymes | 5α-reductase (inferred) | Aldo-keto reductase 1C (AKR1C), CYP3A4 | [6][7] |
Clinical Efficacy and Safety
Dydrogesterone has a long history of clinical use for a variety of conditions related to progesterone deficiency, including luteal phase support in assisted reproductive technology (ART), threatened and recurrent miscarriage, endometriosis, and menstrual disorders.[8] Clinical trials have demonstrated its efficacy and safety, with a side effect profile that includes headache, nausea, breast tenderness, and menstrual irregularities.[9][10]
Clinical data on the efficacy and safety of 19-norprogesterone itself is scarce due to its poor oral bioavailability. However, its derivatives, such as nomegestrol (B1679828) acetate, have been developed and studied for various indications, including contraception and menopausal hormone therapy.[6] The side effect profile of these derivatives can vary depending on their specific structure and off-target activities.
Experimental Protocols
Progesterone Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the progesterone receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the progesterone receptor.
Methodology:
-
Receptor Preparation: Prepare a source of progesterone receptors, such as a cell lysate from a cell line overexpressing the human progesterone receptor (e.g., T47D cells) or a purified recombinant progesterone receptor ligand-binding domain (LBD).
-
Incubation: Incubate the receptor preparation with a fixed concentration of a high-affinity radiolabeled progestin (e.g., [³H]-promegestone (R5020)) and a range of concentrations of the unlabeled test compound (this compound or dydrogesterone).
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by rapid filtration through glass fiber filters, where the receptor-ligand complexes are retained on the filter.
-
Quantification: Quantify the amount of radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To assess the metabolic stability of a test compound in the presence of human liver microsomes.
Principle: This assay measures the rate of disappearance of a parent drug when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
Methodology:
-
Reaction Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system (to provide the necessary cofactor for CYP450 enzymes), and a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the test compound (this compound or dydrogesterone) at a known concentration.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the remaining parent drug using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k. The intrinsic clearance (CLint) can also be calculated from the half-life and the protein concentration in the incubation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Classical Progesterone Receptor Signaling Pathway.
Caption: Experimental Workflows for In Vitro Characterization.
References
- 1. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ancient and modern mechanisms compete in progesterone receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 4. Selectivity and potency of the retroprogesterone dydrogesterone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral dydrogesterone versus micronized vaginal progesterone for luteal phase support: a double-blind crossover study investigating pharmacokinetics and impact on the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progestogens in menopausal hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Predicting the oral bioavailability of 19-nortestosterone progestins in vivo from their metabolic stability in human liver microsomal preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. msjonline.org [msjonline.org]
Unveiling the Potency of Norprogesterone: A Comparative Guide to In Vitro Affinity and In Vivo Efficacy
For researchers, scientists, and drug development professionals, understanding the correlation between a compound's in vitro binding affinity and its in vivo potency is paramount. This guide provides a detailed comparison of norprogesterone's performance against its parent compound, progesterone (B1679170), offering a comprehensive look at its receptor binding profile and physiological effects.
This compound, a synthetic progestin, demonstrates a significantly enhanced biological profile compared to progesterone. This heightened potency is a direct result of its increased affinity for the progesterone receptor and its interactions with other steroid receptors. This guide summarizes the key quantitative data, details the experimental methodologies used to derive these findings, and visualizes the underlying biological and experimental processes.
In Vitro and In Vivo Performance: A Head-to-Head Comparison
The following table summarizes the quantitative data on the in vitro binding affinity and in vivo potency of this compound relative to progesterone.
| Parameter | This compound | Progesterone | Reference Compound |
| In Vitro Binding Affinity | |||
| Progesterone Receptor (PR) | High Affinity | High Affinity | Progesterone |
| Mineralocorticoid Receptor (MR) | ~300% | 100% | Progesterone |
| Glucocorticoid Receptor (GR) | ~300% | 100% | Progesterone |
| Androgen Receptor (AR) | Low to negligible affinity | Low affinity | Progesterone |
| In Vivo Potency | |||
| Progestational Activity (Clauberg & Corner-Allen assays) | 4 to 8 times more potent | Standard | Progesterone |
Delving into the Data: Experimental Insights
The enhanced progestational activity of this compound is a direct consequence of its molecular structure. The absence of the C19-methyl group in this compound leads to a conformation that allows for a stronger interaction with the progesterone receptor, resulting in a more potent physiological response.
The in vivo progestational potency of this compound has been demonstrated to be four to eight times greater than that of progesterone in classic endocrinological assays such as the Clauberg and Corner-Allen tests. These assays measure the endometrial response to progestational agents.
In addition to its high affinity for the progesterone receptor, this compound also exhibits a three-fold higher affinity for both the mineralocorticoid and glucocorticoid receptors compared to progesterone. This cross-reactivity is an important consideration in drug development, as it can lead to off-target effects. Conversely, 19-norprogesterone (B1209251) derivatives are noted for having minimal to no binding affinity for the androgen receptor, suggesting a low potential for androgenic side effects.
Experimental Protocols in Detail
The data presented in this guide are derived from established and validated experimental protocols.
In Vitro Receptor Binding Affinity Assays
Competitive binding assays are the standard method for determining the in vitro binding affinity of a compound to its receptor.
Principle: This assay measures the ability of a test compound (unlabeled ligand, e.g., this compound) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand is known as the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value.
Generalized Protocol:
-
Receptor Preparation: A source of the target receptor is prepared. This can be from tissue homogenates (e.g., uterine tissue for progesterone receptors) or from cell lines engineered to express the receptor of interest.
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation, the bound and free radiolabeled ligands are separated. This is commonly achieved by vacuum filtration through glass fiber filters, where the receptor-ligand complex is retained on the filter.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value is determined from this curve.
In Vivo Progestational Potency Assays
The Clauberg and Corner-Allen assays are historical and foundational methods for assessing the in vivo progestational activity of a compound.
Principle: These assays rely on the ability of progestational compounds to induce characteristic changes in the uterine endometrium of immature or ovariectomized rabbits that have been primed with estrogen.
Generalized Clauberg Assay Protocol:
-
Animal Preparation: Immature female rabbits are primed with daily injections of estradiol (B170435) for several days to stimulate endometrial proliferation.
-
Treatment: The estrogen-primed rabbits are then treated with the test compound (e.g., this compound) or a vehicle control for a set number of days.
-
Tissue Collection and Analysis: The animals are euthanized, and their uteri are collected, fixed, and sectioned. The degree of endometrial proliferation and glandular development is then histologically assessed and scored.
-
Potency Determination: The potency of the test compound is determined by comparing the dose required to produce a specific endometrial response to that of a standard compound, such as progesterone.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key relationships and workflows.
Caption: Relationship between in vitro binding and in vivo potency.
Caption: Workflow of an in vitro competitive binding assay.
Caption: Workflow of an in vivo Clauberg assay for progestational activity.
Comparative Genomics of Cellular Responses to Norprogesterone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular and genomic responses to norprogesterone and its derivatives against other progestins. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
This compound, specifically 19-norprogesterone, and its derivatives represent a significant class of synthetic progestins.[1][2][3] Understanding their distinct cellular and genomic effects compared to endogenous progesterone (B1679170) and other synthetic progestins is crucial for drug development and therapeutic applications. This guide synthesizes available data to facilitate a comparative analysis.
Data Presentation: Quantitative Comparisons
The biological activity of a progestin is determined by its binding affinity to various steroid receptors, its influence on gene expression, and its ultimate impact on cellular processes. The following tables summarize quantitative data comparing this compound derivatives and other common progestins.
Table 1: Comparative Receptor Binding Affinities
The relative binding affinity (RBA) or inhibition constant (Ki) indicates the strength of binding of a ligand to a receptor. A lower Ki or IC50 value, or a higher RBA compared to a reference compound (like progesterone), signifies a stronger affinity. Progestins can exhibit off-target effects by binding to other steroid receptors such as the Androgen Receptor (AR), Estrogen Receptor (ER), and Mineralocorticoid Receptor (MR).[4][5]
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Mineralocorticoid Receptor (MR) | Reference |
| Progesterone | 100% RBA / Ki ~34.3 nM | Low Affinity / Antagonistic | Agonistic | [6][7][8] |
| 19-Norprogesterone | 4-8x higher than Progesterone | Low Affinity | Partial Agonist | [2] |
| Nomegestrol (B1679828) Acetate (B1210297) (NOMAC) | Ki ~22.8 nM | Anti-androgenic | Low Affinity | [6] |
| Levonorgestrel (LNG) | ~5x higher than Progesterone | High Affinity / Agonistic | Low Affinity | [4][7][8] |
| Drospirenone (DRSP) | High Affinity | Anti-androgenic | High Affinity / Antagonistic | [4][8] |
| Medroxyprogesterone Acetate (MPA) | High Affinity | Weakly Androgenic | Low Affinity | [4][9] |
Note: Binding affinities can vary depending on the experimental system (e.g., receptor source, assay type).
Table 2: Comparative Effects on Cellular Proliferation
The effect of progestins on cell growth is context-dependent, varying with cell type, receptor status, and the presence of other hormones like estrogen.
| Compound | Cell Line | Effect on Proliferation | Concentration | Reference |
| Progesterone | T47D (breast cancer) | Inhibitory (long-term) | 10⁻⁸ M | [9][10] |
| 19-Nortestosterone derivatives (general) | T47D-A (breast cancer) | Stimulatory | 10⁻⁶ M | [9] |
| Nomegestrol Acetate (NOMAC) | T47D (breast cancer) | Inhibitory | Not specified | [1] |
| Levonorgestrel (LNG) | T47D-A (breast cancer) | Stimulatory | 10⁻⁶ M | [9] |
| Medroxyprogesterone Acetate (MPA) | T47D-A (breast cancer) | Weakly Stimulatory | 10⁻⁶ M | [9] |
Signaling Pathways
Progestogens exert their effects through both classical (genomic) and non-classical (non-genomic) signaling pathways. The classical pathway involves the binding of the progestin to intracellular progesterone receptors (PR-A and PR-B), which then act as ligand-activated transcription factors to regulate gene expression.[3][11] Non-classical pathways are initiated by membrane-bound progesterone receptors (mPRs) or interactions of classical PRs in the cytoplasm, leading to rapid activation of kinase cascades like MAPK/ERK and PI3K/Akt.[11][12]
Classical (Genomic) Progesterone Receptor Signaling
The genomic pathway is the primary mechanism for the long-term effects of progestins, including their impact on cell differentiation and proliferation.
Caption: Classical genomic signaling pathway of the progesterone receptor (PR).
Non-Classical (Non-Genomic) Progestin Signaling
These rapid signaling events can modulate cellular functions like ion channel activity and can also influence the classical genomic pathway.[11][12] The differential binding of progestins to membrane receptors can lead to distinct downstream effects.
Caption: Non-classical, membrane-initiated signaling pathways activated by progestins.
Experimental Protocols
Reproducible and standardized protocols are essential for comparing the effects of different compounds.
Protocol 1: Competitive Receptor Binding Assay
This protocol determines the relative affinity of a test compound (e.g., this compound) for a specific steroid receptor compared to a radiolabeled ligand.
-
Preparation of Receptor Source:
-
Use either recombinant human receptors expressed in a suitable cell line (e.g., HEK293) or cytosolic extracts from receptor-rich tissues (e.g., rat uterus for PR).[6]
-
-
Incubation:
-
In a multi-well plate, combine the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., ³H-progesterone for PR).
-
Add increasing concentrations of the unlabeled competitor compound (progesterone as a standard, and test compounds like this compound, levonorgestrel, etc.).
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate receptor-bound radioligand from free radioligand using a method like dextran-coated charcoal adsorption or filtration over glass fiber filters.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Calculate the IC50 value (the concentration of competitor that displaces 50% of the radiolabeled ligand).
-
Determine the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of reference steroid / IC50 of test steroid) x 100.
-
Protocol 2: Transcriptome Analysis via RNA-Sequencing
This protocol outlines the workflow for analyzing global gene expression changes in response to progestin treatment.[13][14]
Caption: Experimental workflow for comparative transcriptomic analysis.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., T47D breast cancer cells) in a steroid-depleted medium (phenol red-free medium with charcoal-stripped serum) for 24-48 hours.[15]
-
Treat cells with the vehicle control, a reference progestin (e.g., 10 nM progesterone), and the test progestin (e.g., 10 nM this compound) for a specified time (e.g., 24 hours).
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen), including a DNase treatment step to remove genomic DNA contamination.
-
-
Library Preparation:
-
Isolate mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first- and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
-
Bioinformatic Analysis:
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling cascades.[17]
-
Protein Extraction:
-
Treat cells as described in Protocol 2 for shorter time points (e.g., 0, 5, 15, 30, 60 minutes) to capture rapid signaling events.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the protein of interest (e.g., phospho-ERK, total-ERK, phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
-
Analysis:
-
Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to the total protein levels.
-
Conclusion
The available data indicates that this compound and its derivatives possess distinct pharmacological profiles compared to progesterone and other synthetic progestins. Notably, their high affinity for the progesterone receptor, coupled with varying affinities for other steroid receptors, suggests a potential for more selective therapeutic action.[1] Derivatives like nomegestrol acetate show promise due to their potent progestational activity and favorable anti-androgenic profile.[6] However, a significant gap exists in the literature regarding direct, side-by-side comparative genomic and proteomic studies. Future research employing high-throughput sequencing and mass spectrometry is essential to fully elucidate the unique molecular signatures of this compound-induced cellular responses, which will be critical for the rational design of next-generation progestin-based therapies.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 3. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sex hormone receptor binding, progestin selectivity, and the new oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of two classes of progestagens, pregnane and 19-nortestosterone derivatives, on cell growth of human breast tumor cells: II. T47D cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarspace.library.gwu.edu [scholarspace.library.gwu.edu]
- 14. Transcriptome Analysis for Breast Cancer - Alfa Cytology [alfacytology.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Transcriptomic Profile of Breast Tissue of Premenopausal Women Following Treatment with Progesterone Receptor Modulator: Secondary Outcomes of a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Lack of Estrogenic Activity in Norprogesterone Derivatives: A Comparative Analysis
A comprehensive review of experimental data confirms that norprogesterone derivatives, including nomegestrol (B1679828) acetate (B1210297), trimegestone (B1683257), and nestorone, are highly selective progestins devoid of estrogenic activity. This analysis is critical for researchers and drug development professionals in the fields of endocrinology and reproductive health, where discerning the precise hormonal activity of synthetic steroids is paramount for therapeutic efficacy and safety.
This guide provides a comparative overview of the estrogenic potential of these three key this compound derivatives, supported by data from in vitro and in vivo studies. The findings consistently demonstrate their negligible affinity for estrogen receptors and their inability to elicit estrogenic responses in sensitive bioassays.
Comparative Analysis of Estrogen Receptor Binding Affinity
The primary mechanism of estrogenic action is the binding to and activation of estrogen receptors (ERα and ERβ). The affinity of this compound derivatives for these receptors has been evaluated in competitive binding assays, which quantify the ability of a compound to displace a radiolabeled estrogen ligand from the receptor. A higher IC50 or Kᵢ value indicates lower binding affinity. The relative binding affinity (RBA) is often expressed as a percentage relative to the potent endogenous estrogen, 17β-estradiol.
| Compound | Estrogen Receptor α (ERα) Binding Affinity | Estrogen Receptor β (ERβ) Binding Affinity | Reference Compound |
| Nomegestrol Acetate | RBA: 0% | No significant activity reported | 17β-estradiol (RBA: 100%) |
| Trimegestone | No detectable affinity | No detectable affinity | 17β-estradiol |
| Nestorone | No binding to estrogen receptors | No binding to estrogen receptors | 17β-estradiol |
Table 1: Relative Binding Affinity of this compound Derivatives for Estrogen Receptors. Data compiled from multiple in vitro studies consistently show a lack of significant binding of nomegestrol acetate, trimegestone, and nestorone to estrogen receptors.[1][2][3][4][5]
Functional Assays: In Vitro Evidence
Beyond receptor binding, functional assays in estrogen-responsive cells provide crucial evidence for the lack of estrogenic activity.
Estrogen Receptor Transactivation (Reporter Gene) Assays
These assays utilize cells engineered to express a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE). Activation of the estrogen receptor by a ligand leads to the expression of the reporter gene, which can be quantified. Studies have shown that while estrogens like 17β-estradiol induce a strong reporter gene signal, nomegestrol acetate, trimegestone, and nestorone do not.[6]
Cell Proliferation Assays (MCF-7)
The MCF-7 human breast cancer cell line is estrogen-dependent for proliferation. In the absence of estrogens, these cells cease to divide. The addition of an estrogenic compound stimulates their proliferation. Numerous studies have demonstrated that nomegestrol acetate, trimegestone, and nestorone do not stimulate the proliferation of MCF-7 cells, further confirming their lack of estrogenic activity.[7]
In Vivo Confirmation: The Uterotrophic Bioassay
The rodent uterotrophic bioassay is a well-established in vivo test for estrogenic activity. It measures the increase in uterine weight in ovariectomized or immature female rodents following exposure to a test compound. Estrogenic compounds induce a significant increase in uterine wet and blotted weight. This compound derivatives, such as trimegestone, have been shown to be devoid of any uterotrophic activity in this assay, providing in vivo confirmation of their non-estrogenic nature.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Estrogen Signaling Pathway.
Caption: Experimental Workflows for Estrogenicity Testing.
Detailed Experimental Protocols
Estrogen Receptor Binding Assay
-
Receptor Source: Estrogen receptors (ERα or ERβ) are typically obtained from the cytosol of target tissues (e.g., rat uterus) or from recombinant expression systems.
-
Ligand: A radiolabeled estrogen, such as [³H]17β-estradiol, is used as the ligand.
-
Competition: The receptors are incubated with a fixed concentration of the radiolabeled estrogen and varying concentrations of the test compound (this compound derivative).
-
Separation: Bound and free radioligand are separated using techniques like dextran-coated charcoal or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
MCF-7 Cell Proliferation Assay (E-SCREEN)
-
Cell Culture: MCF-7 cells are maintained in a standard culture medium. Prior to the assay, they are cultured in an estrogen-free medium for several days to arrest cell growth and sensitize them to estrogenic stimuli.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound, a positive control (17β-estradiol), and a vehicle control.
-
Incubation: The cells are incubated for a period of 6-7 days.
-
Assessment of Proliferation: Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, which measures total protein content, or by direct cell counting.
-
Analysis: The proliferative effect of the test compound is compared to that of the positive and negative controls.
Estrogen Receptor Alpha (ERα) Reporter Gene Assay
-
Cell Line: A suitable cell line (e.g., HeLa, HEK293) is stably or transiently transfected with two plasmids: one expressing human ERα and another containing a reporter gene (e.g., luciferase) downstream of an estrogen response element (ERE).
-
Treatment: The transfected cells are treated with the test compound, a positive control (17β-estradiol), and a vehicle control.
-
Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Measurement: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Analysis: The induction of reporter gene activity by the test compound is compared to the controls to determine its estrogenic potential.
Rodent Uterotrophic Bioassay (OECD Test Guideline 440)
-
Animal Model: Immature or adult ovariectomized female rats or mice are used. Ovariectomy removes the endogenous source of estrogens.
-
Acclimation and Dosing: After a post-ovariectomy period for uterine regression (in adults), the animals are randomly assigned to treatment groups and dosed with the test substance or vehicle control daily for three consecutive days. Administration can be via oral gavage or subcutaneous injection. A positive control group treated with a known estrogen (e.g., ethinyl estradiol) is also included.
-
Necropsy and Uterine Weight: Approximately 24 hours after the last dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).
-
Data Analysis: The uterine weights of the treated groups are statistically compared to the vehicle control group. A significant increase in uterine weight indicates an estrogenic effect.
Conclusion
The comprehensive experimental evidence from receptor binding assays, in vitro functional assays, and in vivo bioassays consistently demonstrates that the this compound derivatives nomegestrol acetate, trimegestone, and nestorone lack estrogenic activity. Their high selectivity for the progesterone (B1679170) receptor, coupled with a negligible interaction with estrogen receptors, underscores their favorable pharmacological profile for use in various therapeutic applications where a pure progestogenic effect is desired without confounding estrogenic actions. This lack of estrogenicity is a key differentiator from some other classes of synthetic progestins and is a critical consideration for drug development and clinical use.
References
- 1. The pharmacology of nomegestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nomegestrol acetate - Wikipedia [en.wikipedia.org]
- 3. Preclinical pharmacological profile of nomegestrol acetate, a synthetic 19-nor-progesterone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nestorone: clinical applications for contraception and HRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The preclinical biology of a new potent and selective progestin: trimegestone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacological profile of a novel norpregnance progestin (trimegestone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory and Environmental Health: A Comprehensive Guide to Norprogesterone Disposal
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Norprogesterone, a synthetic progestin, requires meticulous and compliant disposal procedures due to its classification as a potential reproductive toxin and its capacity to act as an endocrine disruptor in the environment. Improper disposal can pose significant risks to both human health and aquatic ecosystems. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound waste.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, a thorough understanding of its hazard profile is crucial. All handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation.[1] Adherence to stringent safety protocols is not just a matter of best practice but a regulatory necessity.
Mandatory Personal Protective Equipment (PPE):
-
Protective Gloves: Chemical-resistant gloves are required.
-
Protective Clothing: A lab coat or other protective garment must be worn.[2]
-
Eye and Face Protection: Safety goggles or a face shield are mandatory to prevent contact with eyes.[2]
Step-by-Step this compound Disposal Plan
This compound waste must be managed as hazardous chemical waste.[3] A stringent disposal protocol is essential to prevent environmental contamination and ensure compliance with local, regional, and national regulations.[3]
-
Waste Segregation and Identification:
-
Containerization:
-
Disposal of Contaminated Materials:
-
All disposable items that have come into contact with this compound are to be considered hazardous waste and must be placed in the designated container.[3]
-
-
Final Disposal:
-
Crucially, do not dispose of this compound down the drain or in regular trash. [3] This is to prevent contamination of water systems, as hormonal compounds can have long-term adverse effects on aquatic life.[4]
-
The primary and recommended method for the disposal of this compound waste is through a licensed professional waste disposal service or an approved hazardous waste disposal facility.[3]
-
Decontamination of Reusable Labware
Laboratory equipment and surfaces that come into contact with this compound must be decontaminated or disposed of as hazardous waste.[3] For non-porous materials such as glassware, the following decontamination procedure can be followed:
-
Soak the labware in a bleach solution for 24 hours.[3]
-
Alternatively, rinse the labware with a suitable solvent such as ethanol (B145695) or acetone.[3]
-
Important: The solvent rinse must be collected and disposed of as hazardous waste.[3]
-
All decontamination procedures should be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate PPE.[3]
Summary of Disposal and Decontamination Options
| Method | Description | Key Considerations |
| Licensed Hazardous Waste Disposal | Engagement of a certified environmental waste management contractor for collection and disposal.[3] | The highest level of safety and compliance. Ensures proper handling, treatment, and documentation.[3] |
| Incineration (via waste disposal service) | Dissolving or mixing the material with a combustible solvent before burning in a chemical incinerator.[3] | To be carried out only by licensed professionals in a controlled environment.[3] |
| Decontamination of Reusable Labware | Soaking in a bleach solution or rinsing with a compatible solvent (e.g., ethanol, acetone).[3] | The solvent rinse must be collected as hazardous waste. Requires appropriate PPE and a well-ventilated area.[3] |
This compound Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The process begins with the generation of waste and culminates in its final, environmentally sound disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Norprogesterone
Hazard Identification and Personal Protective Equipment (PPE)
Norprogesterone, as a progestin, is presumed to share hazards with related compounds like Progesterone, which is classified as a potential carcinogen and reproductive toxin.[1][2] Therefore, stringent adherence to safety protocols is necessary to minimize exposure.
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Required Equipment | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended.[1] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing.[1] | To protect eyes from splashes and airborne particles. |
| Skin and Body Protection | A laboratory coat or uniform is required. For tasks with a higher risk of exposure, additional protective garments such as sleevelets, aprons, or disposable suits should be used.[1] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | When handling the solid form, a NIOSH/MSHA-approved respirator (e.g., N-95) is necessary if a chemical fume hood is not available.[1] | To prevent inhalation of airborne particles. |
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
| Emergency Scenario | Procedural Steps |
| Inhalation | Move the individual to fresh air. Seek medical attention if complaints arise.[2] |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin with plenty of water.[3] |
| Eye Contact | Rinse the opened eye for several minutes under running water.[2] |
| Ingestion | Rinse the mouth with water and then drink plenty of water. Seek medical attention.[2][3] |
| Spill | Ensure adequate ventilation and wear appropriate PPE.[2] For solid spills, sweep up and shovel into a suitable container for disposal.[4] For liquid spills, absorb with an inert material and place in a designated hazardous waste container.[3] Avoid allowing the substance to enter sewers or waterways.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety.
Experimental Protocols:
-
Engineering Controls: All work involving the weighing and handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[1]
-
Avoiding Contamination: Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.[1]
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. This can be done by wiping with soap and water, followed by a thorough rinse.[1] For non-porous items like glassware, soaking in a bleach solution for 24 hours is an effective decontamination method.[1]
Disposal Plan:
This compound waste and any contaminated materials must be treated as hazardous chemical waste.[5]
-
Waste Segregation: Use a designated, clearly labeled, and leak-proof container for all this compound waste, including contaminated gloves, absorbent pads, and pipette tips.[5]
-
Solid Waste: All disposable materials that have come into contact with this compound should be collected in designated hazardous waste bags.[1]
-
Liquid Waste: All residual liquid solutions of this compound must be collected for disposal as hazardous chemical waste.[1]
-
Final Disposal: Engage a licensed professional waste disposal service for the final disposal of this compound waste in accordance with local, regional, and national regulations.[5]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
